Boc-DL-Trp-DL-Val-NHNH2
Description
Structure
3D Structure
Properties
CAS No. |
52894-03-8 |
|---|---|
Molecular Formula |
C21H31N5O4 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
tert-butyl N-[1-[(1-hydrazinyl-3-methyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C21H31N5O4/c1-12(2)17(19(28)26-22)25-18(27)16(24-20(29)30-21(3,4)5)10-13-11-23-15-9-7-6-8-14(13)15/h6-9,11-12,16-17,23H,10,22H2,1-5H3,(H,24,29)(H,25,27)(H,26,28) |
InChI Key |
IPFKXCPJNROMBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Boc-DL-Trp-DL-Val-NHNH2
This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and key physicochemical properties of N-tert-butoxycarbonyl-DL-tryptophyl-DL-valine hydrazide (Boc-DL-Trp-DL-Val-NHNH2). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering a foundational understanding of this specific dipeptide hydrazide.
Chemical Structure and Identifiers
This compound is a dipeptide derivative composed of DL-tryptophan and DL-valine residues. The N-terminus of the tryptophan residue is protected by a tert-butoxycarbonyl (Boc) group, and the C-terminus of the valine residue is modified to a hydrazide. The "DL" designation indicates that both amino acid residues are a racemic mixture of their D and L enantiomers.
Chemical Structure:
Molecular Formula: C₂₂H₃₃N₅O₄
IUPAC Name: tert-butyl (1-(1-(hydrazinyl)-3-methyl-1-oxobutan-2-ylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate
SMILES String: CC(C)C(C(=O)NN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C
Physicochemical and Quantitative Data
| Property | Value (Calculated or Placeholder) |
| Molecular Weight | 431.53 g/mol |
| Appearance | White to off-white solid (Expected) |
| Melting Point | Not available |
| Solubility | Soluble in DMF, DMSO (Expected) |
| Theoretical %C | 61.23 |
| Theoretical %H | 7.71 |
| Theoretical %N | 16.23 |
| Theoretical %O | 14.83 |
| LogP (calculated) | 2.5 - 3.5 (Estimated) |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through standard peptide coupling techniques. A common and effective method involves the coupling of the corresponding Boc-protected dipeptide acid with hydrazine. Peptide hydrazides are valuable intermediates in peptide chemistry, often used in the synthesis of larger peptides and proteins through methods like native chemical ligation.
General Synthesis of Dipeptide Hydrazides
The preparation of protected peptide hydrazides can be accomplished through several routes. One of the most direct methods in solution-phase synthesis involves the activation of the C-terminal carboxylic acid of a protected peptide followed by reaction with hydrazine. Common coupling reagents for this purpose include dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and racemization.[1] Another approach is the direct hydrazinolysis of peptide esters (e.g., methyl or ethyl esters), although this can sometimes lead to side reactions.[2] For solid-phase peptide synthesis (SPPS), peptide hydrazides can be generated by hydrazinolysis of the peptide from the resin support or by using specialized hydrazine-linked resins.[3][4][5]
Proposed Experimental Protocol for this compound
The following is a representative solution-phase protocol for the synthesis of this compound from its corresponding carboxylic acid precursor, Boc-DL-Trp-DL-Val-OH.
Materials:
-
Boc-DL-Trp-DL-Val-OH
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolution: Dissolve Boc-DL-Trp-DL-Val-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Activation: Add DCC (1.1 equivalents), dissolved in a minimal amount of anhydrous DCM, to the cooled solution dropwise. Stir the reaction mixture at 0 °C for 1 hour.
-
Hydrazine Addition: Slowly add hydrazine hydrate (1.5 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of cold DMF.
-
Dilute the filtrate with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3 times), water (2 times), and brine (1 time).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.
-
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Diagram
The following diagram illustrates the key steps in the proposed solution-phase synthesis of this compound.
Caption: Solution-phase synthesis of this compound.
References
- 1. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20110046348A1 - Methods of preparing peptide derivatives - Google Patents [patents.google.com]
- 3. Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bot Detection [iris-biotech.de]
In-Depth Technical Guide: Boc-DL-Trp-DL-Val-NHNH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the dipeptide hydrazide, Boc-DL-Trp-DL-Val-NHNH2, a compound of interest in peptide chemistry and drug discovery. This document outlines its physicochemical properties, a detailed protocol for its synthesis, and a visual representation of its core chemical structure.
Core Data Presentation
The quantitative data for this compound and its constituent amino acid derivatives are summarized in the table below for easy reference and comparison.
| Compound/Fragment | Molecular Formula | Molecular Weight ( g/mol ) |
| Boc-DL-Trp-OH | C₁₆H₂₀N₂O₄ | 304.34 |
| DL-Valine | C₅H₁₁NO₂ | 117.15[1][2][3][4][5] |
| Hydrazine | N₂H₄ | 32.05[6][7][8] |
| This compound | C₂₁H₃₁N₅O₄ | 418.51 (Calculated) |
Experimental Protocols
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using a Boc/Bzl protection strategy. The following is a detailed methodology for its preparation.
1. Resin Preparation and First Amino Acid Coupling:
-
Resin Selection: A 2-chlorotrityl chloride resin is suitable for the synthesis of peptide hydrazides.
-
Resin Swelling: The resin is swollen in dichloromethane (DCM) for at least 30 minutes.
-
First Amino Acid Loading: The first amino acid, Boc-DL-Val-OH, is dissolved in a solution of DCM and N,N-diisopropylethylamine (DIPEA). This solution is then added to the swollen resin and agitated for 1-2 hours to allow for covalent attachment.
-
Capping: Any unreacted sites on the resin are capped using a solution of methanol and DIPEA in DCM to prevent the formation of deletion sequences.
2. Peptide Chain Elongation:
-
Boc Deprotection: The N-terminal Boc protecting group on the resin-bound valine is removed by treatment with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. The resin is then washed with DCM and neutralized with a solution of 10% DIPEA in DCM.
-
Second Amino Acid Coupling: The second amino acid, Boc-DL-Trp-OH, is pre-activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA in N,N-dimethylformamide (DMF). This activated amino acid solution is then added to the deprotected resin and allowed to react for 2-4 hours to form the peptide bond. The progress of the coupling reaction can be monitored by a Kaiser test.
3. Cleavage from Resin and Hydrazinolysis:
-
Resin Washing and Drying: The peptide-resin is thoroughly washed with DCM, methanol, and then dried under vacuum.
-
Hydrazinolysis: The peptide is cleaved from the resin with concomitant formation of the C-terminal hydrazide by treating the peptide-resin with a solution of hydrazine hydrate in DMF. The reaction is typically carried out at room temperature for 2-4 hours.
-
Product Precipitation and Purification: The resin is filtered off, and the filtrate containing the crude peptide hydrazide is precipitated by the addition of cold diethyl ether. The crude product is then collected by centrifugation, washed with diethyl ether, and dried. Further purification can be achieved by recrystallization or chromatography.
Visualizations
Diagram of Peptide Bond Formation
The following diagram illustrates the key chemical reaction in the synthesis of this compound: the formation of the peptide bond between the Boc-protected tryptophan and the resin-bound valine.
Caption: Peptide bond formation workflow.
References
- 1. DL-Valine | TargetMol [targetmol.com]
- 2. DL-Valine [webbook.nist.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. DL-Valine - (±)-α-Aminoisovaleric acid, DL-2-Amino-3-methylbutanoic acid [sigmaaldrich.com]
- 5. DL -Valine = 97 516-06-3 [sigmaaldrich.com]
- 6. Hydrazine [webbook.nist.gov]
- 7. webqc.org [webqc.org]
- 8. HYDRAZINE | 302-01-2 [chemicalbook.com]
An In-depth Technical Guide to Boc-DL-Trp-DL-Val-NHNH2: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the N-α-Boc-protected dipeptide hydrazide, Boc-DL-Trp-DL-Val-NHNH2. It covers the compound's physicochemical properties, detailed synthetic methodologies, and its potential applications in the field of drug discovery and development. This document is intended to serve as a valuable resource for researchers and scientists working in peptide chemistry, medicinal chemistry, and pharmacology.
Compound Identification and Properties
The specific molecule, this compound, is a synthetic dipeptide derivative. The "Boc" refers to the tert-butoxycarbonyl protecting group on the N-terminus of the tryptophan residue. "DL" indicates that a racemic mixture of both D and L enantiomers for both tryptophan and valine is used. The "-NHNH2" suffix signifies the C-terminal carboxyl group has been converted to a hydrazide.
A specific CAS (Chemical Abstracts Service) registry number for this compound was not found in comprehensive chemical databases. This typically indicates that the compound is not a commercially cataloged product and is likely synthesized on-demand for specific research purposes.
Data Presentation: Physicochemical Properties
Quantitative data for the target compound are calculated, while representative experimental data from closely related compounds are provided for comparison.
| Property | This compound | Representative Data for Related Compounds |
| Molecular Formula | C21H31N5O4 | C16H20N2O4 (Boc-L-Trp-OH)[1] |
| Molecular Weight | 417.50 g/mol (Calculated) | 304.34 g/mol (Boc-L-Trp-OH)[1] |
| Appearance | Predicted: White to off-white solid | White to off-white solid (Boc-hydrazide) |
| Melting Point | Not available | 136 °C (dec.) (Boc-L-Trp-OH)[1] |
| Solubility | Predicted: Soluble in organic solvents like DMF, DMSO, and methanol. | Soluble in organic solvents (Boc-L-Trp-OH)[2] |
| Optical Rotation | Not applicable (racemic mixture) | [α]20/D −20±1°, c = 1% in DMF (Boc-L-Trp-OH)[1] |
Experimental Protocols: Synthesis of this compound
The synthesis of this dipeptide hydrazide can be achieved through standard peptide coupling methodologies, either in solution-phase or via solid-phase peptide synthesis (SPPS). Below is a detailed protocol for a plausible solution-phase synthesis.
Objective: To synthesize this compound by coupling Boc-DL-Tryptophan to Valine methyl ester, followed by hydrazinolysis.
Materials:
-
Boc-DL-Tryptophan (Boc-DL-Trp-OH)
-
DL-Valine methyl ester hydrochloride (H-DL-Val-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Hydrazine hydrate (N2H4·H2O)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Methodology:
Step 1: Coupling of Boc-DL-Trp-OH and H-DL-Val-OMe
-
Dissolve Boc-DL-Trp-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
In a separate flask, suspend H-DL-Val-OMe·HCl (1.0 eq) in DCM and add DIPEA (2.5 eq) to neutralize the salt and basify the solution. Stir for 15 minutes.
-
Add the valine methyl ester solution to the tryptophan solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add DCC (1.1 eq) dissolved in a small amount of DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with EtOAc and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Boc-DL-Trp-DL-Val-OMe.
-
Purify the crude product by silica gel column chromatography.
Step 2: Hydrazinolysis of the Dipeptide Ester
-
Dissolve the purified Boc-DL-Trp-DL-Val-OMe (1.0 eq) in methanol.
-
Add hydrazine hydrate (10-20 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the conversion of the ester to the hydrazide by TLC.
-
Upon completion, remove the solvent and excess hydrazine under reduced pressure.
-
The resulting crude product, this compound, can be purified by recrystallization or precipitation from an appropriate solvent system (e.g., DCM/hexane).
-
Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.
Applications in Drug Discovery and Development
Peptide hydrazides are versatile intermediates in medicinal chemistry. Their unique reactivity allows for a range of chemical modifications, making them valuable tools for developing novel therapeutics.
-
Peptide Ligation and Synthesis: Peptide hydrazides are precursors to peptide thioesters, which are essential for Native Chemical Ligation (NCL). NCL is a powerful technique for synthesizing large peptides and small proteins by joining unprotected peptide fragments.
-
Conjugation Chemistry: The hydrazide group can react with aldehydes and ketones to form stable hydrazone linkages. This bioorthogonal reaction is widely used to conjugate peptides to other molecules, such as carrier proteins, imaging agents, or drug delivery systems.
-
Scaffold for Heterocyclic Synthesis: Hydrazides are key starting materials for synthesizing various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many approved drugs.
-
Late-Stage Diversification: A peptide hydrazide can be converted into other C-terminal functionalities like carboxylic acids or amides at a late stage of a synthetic route. This allows for the rapid generation of a library of related compounds to explore structure-activity relationships (SAR).
Potential Biological Signaling Pathways
While the specific biological activity of this compound is not documented, studies on the core dipeptide (Trp-Val) and other tryptophan-containing peptides provide insights into potential mechanisms of action. For instance, dipeptides with N-terminal tryptophan have been shown to improve memory in animal models by modulating the dopamine system.
One study indicated that orally administered tryptophan-valine, among other dipeptides, improved performance in the Y-maze test in scopolamine-induced amnesic mice. The proposed mechanism involves the inhibition of monoamine oxidase B (MAO-B), an enzyme that degrades dopamine. By inhibiting MAO-B, the dipeptide could increase dopamine levels in key brain regions like the hippocampus and frontal cortex, thereby enhancing dopaminergic signaling through receptors like the D1 receptor, which is crucial for memory and cognitive functions.
References
An In-depth Technical Guide on the Physicochemical Properties and Synthetic Pathways of Boc-DL-Trp-DL-Val-NHNH2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed overview of the estimated physical properties, a proposed synthetic route, and characterization methodologies for the novel dipeptide hydrazide, Boc-DL-Trp-DL-Val-NHNH2. Aimed at professionals in research and drug development, this document offers a foundational understanding of this compound. It includes tabulated data for key physical properties derived from its constituent amino acid derivatives, detailed experimental protocols for its synthesis and characterization, and conceptual workflows for assessing its biological activity. The logical and experimental flows are visualized using Graphviz diagrams to facilitate comprehension.
Estimated Physical Properties
The physical properties of this compound have been estimated based on the known properties of its precursors, Boc-L-Tryptophan[1] and DL-Valine methyl ester[2][3][4][5]. These values provide a baseline for experimental work.
| Property | Estimated Value | Source / Rationale |
| Molecular Formula | C22H33N5O4 | Calculated from the condensation of Boc-DL-Trp and Val-NHNH2. |
| Molecular Weight | 431.53 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white powder | Based on the typical appearance of Boc-protected amino acids and peptides.[1] |
| Melting Point | >140 °C (with decomposition) | Expected to be higher than Boc-L-Trp-OH (136 °C) due to the increased molecular weight and peptide bond. |
| Solubility | Soluble in DMF, DMSO, and methanol. Limited solubility in water. | Based on the solubility of Boc-L-Tryptophan.[1] |
| Optical Activity | Optically active, but specific rotation is undetermined due to the use of DL-racemates. | The presence of chiral centers in both tryptophan and valine residues confers optical activity. |
Synthesis and Characterization
The synthesis of this compound can be achieved through a well-established route in peptide chemistry involving peptide coupling followed by hydrazinolysis.
Proposed Synthetic Workflow
The synthesis is proposed as a two-step process, starting with the coupling of Boc-DL-Tryptophan and DL-Valine methyl ester, followed by the conversion of the resulting dipeptide ester to the desired dipeptide hydrazide.
Experimental Protocols
Step 1: Synthesis of Boc-DL-Trp-DL-Val-OMe
-
Dissolve Boc-DL-Tryptophan (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.) to the solution and stir for 15 minutes.
-
Add a solution of DL-Valine methyl ester hydrochloride (1.0 eq.) and N,N-Diisopropylethylamine (DIEA) (2.0 eq.) in anhydrous DMF.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve the purified Boc-DL-Trp-DL-Val-OMe (1.0 eq.) in methanol.
-
Add hydrazine monohydrate (10-20 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. The most common procedure for preparing protected peptide hydrazides is the hydrazinolysis of the corresponding methyl, ethyl, or benzyl esters with hydrazine hydrate.[6]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess hydrazine under reduced pressure.
-
Triturate the residue with diethyl ether or a cold non-polar solvent to induce precipitation of the product.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Characterization Workflow
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR should be performed to confirm the structure of the dipeptide hydrazide. Two-dimensional NMR techniques like COSY and TOCSY can aid in the assignment of proton signals.[7][8][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.
-
High-Performance Liquid Chromatography (HPLC): The purity of the compound should be assessed by reverse-phase HPLC.
Potential Biological Activity and Screening
As a novel dipeptide hydrazide, the biological activity of this compound is unknown. A general workflow for screening its potential therapeutic effects is proposed below.
Conceptual Biological Screening Workflow
This workflow outlines a high-level strategy for identifying the biological targets and potential therapeutic applications of a novel peptide derivative. The process begins with broad in vitro screening and progresses to more focused in vivo studies.
Experimental Protocols for Screening:
-
Initial In Vitro Screening: The compound would be tested in a panel of cell-based assays representing various disease areas (e.g., cancer cell proliferation, anti-inflammatory assays, antimicrobial activity).
-
Target Identification: If significant activity is observed, techniques such as affinity chromatography or chemical proteomics can be employed to identify the protein target(s) of the compound.
-
Mechanism of Action Studies: Once a target is identified, further biochemical and cell-based assays would be conducted to elucidate the mechanism by which the compound exerts its effect, including its impact on relevant signaling pathways.
-
In Vivo Efficacy: Promising compounds would then be tested in animal models of the relevant disease to assess their in vivo efficacy, pharmacokinetics, and preliminary safety.
-
Lead Optimization: Based on the in vivo data, medicinal chemistry efforts would be initiated to optimize the compound's structure to improve its potency, selectivity, and drug-like properties.
This systematic approach allows for the thorough evaluation of a novel compound like this compound and the potential identification of a new therapeutic lead.
References
- 1. Boc-L-Tryptophan (Boc-Trp-OH) BP EP USP CAS 13139-14-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. guidechem.com [guidechem.com]
- 3. Valine methyl ester | C6H13NO2 | CID 94285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Valine, methyl ester (CAS 4070-48-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 4070-48-8 CAS MSDS (L-VALINE METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. US20110046348A1 - Methods of preparing peptide derivatives - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 9. chemrxiv.org [chemrxiv.org]
Technical Guide: Solubility Determination of Boc-DL-Trp-DL-Val-NHNH2
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of the protected dipeptide hydrazide, Boc-DL-Trp-DL-Val-NHNH2. Due to the absence of publicly available quantitative solubility data for this specific compound, this guide outlines a systematic approach to predict and experimentally determine its solubility profile.
Physicochemical Properties and Predicted Solubility
To estimate the solubility of this compound, an analysis of its constituent amino acids and protecting groups is necessary. The solubility of a peptide is largely dictated by the polarity and charge of its amino acid residues.
-
Boc (tert-Butoxycarbonyl) Group: This is a bulky, nonpolar protecting group, which will likely decrease the aqueous solubility of the molecule.
-
Tryptophan (Trp): The indole side chain of tryptophan is large and hydrophobic, further contributing to poor water solubility.
-
Valine (Val): The isopropyl side chain of valine is also nonpolar and hydrophobic.
-
Hydrazide (-NHNH2): The hydrazide group at the C-terminus is polar and capable of hydrogen bonding, which may slightly improve solubility in polar solvents.
Overall Prediction: Based on the chemical structure, this compound is predicted to be a hydrophobic peptide with low solubility in aqueous solutions at neutral pH.[1][2] It is likely to be more soluble in organic solvents or aqueous solutions with organic co-solvents.[1][3] The overall charge of the peptide at neutral pH is zero, classifying it as a neutral peptide, which often requires the use of organic solvents for dissolution.[3][4]
Experimental Protocol for Solubility Determination
The following protocol provides a general method for systematically determining the solubility of this compound. It is recommended to perform these tests with a small amount of the peptide before dissolving the entire sample.[3][4]
Materials:
-
This compound (lyophilized powder)
-
Solvents:
-
Deionized, sterile water
-
Aqueous buffers (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)
-
Organic solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Methanol (MeOH), Isopropanol[1][3]
-
Acidic solution (e.g., 10% acetic acid)[3]
-
Basic solution (e.g., 0.1 M ammonium bicarbonate)
-
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC system for quantification
Procedure:
-
Initial Solvent Screening (Qualitative):
-
Aliquot a small, known amount (e.g., 1 mg) of the lyophilized peptide into several microcentrifuge tubes.
-
To each tube, add a small volume (e.g., 100 µL) of a different solvent to be tested (start with water, then PBS, followed by organic solvents).
-
Vortex the tubes for 30-60 seconds to facilitate dissolution. Sonication can also be used to aid dissolution.[4]
-
Visually inspect for complete dissolution (a clear, particle-free solution). If the peptide dissolves, proceed with that solvent for quantitative analysis.
-
If the peptide does not dissolve in water or aqueous buffers, try adding a small amount of an organic solvent like DMSO first, and then slowly add the aqueous buffer to the desired concentration.[3]
-
-
Quantitative Solubility Determination (Saturated Solution Method):
-
Add a known excess amount of the peptide to a known volume of the chosen solvent system in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.[4]
-
Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Determine the concentration of the dissolved peptide in the supernatant using a suitable analytical method (e.g., UV spectrophotometry by measuring the absorbance of the tryptophan residue at ~280 nm, or by a validated HPLC method).
-
Calculate the solubility in mg/mL or mol/L.
-
Data Presentation
While no specific quantitative data was found in the literature for this compound, the results from the experimental protocol described above should be summarized in a clear, tabular format for easy comparison.
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Observations |
| Deionized Water | 25 | ||
| PBS (pH 7.4) | 25 | ||
| 10% Acetic Acid | 25 | ||
| 0.1 M NH4HCO3 | 25 | ||
| Methanol | 25 | ||
| Acetonitrile | 25 | ||
| DMSO | 25 | ||
| 10% DMSO in Water | 25 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for assessing the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
A Technical Guide to the Spectral Characterization of Boc-DL-Trp-DL-Val-NHNH2
For Researchers, Scientists, and Drug Development Professionals
I. Expected Spectral Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Boc-DL-Trp-DL-Val-NHNH2. These values are predicted based on the known spectral properties of tryptophan, valine, and the tert-butyloxycarbonyl (Boc) protecting group.
Table 1: Predicted ¹H-NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 0.9 | d | 6H | Valine γ-CH₃ |
| ~ 1.4 | s | 9H | Boc-group CH₃ |
| ~ 2.1 | m | 1H | Valine β-CH |
| ~ 3.2 | m | 2H | Tryptophan β-CH₂ |
| ~ 4.2 | m | 1H | Valine α-CH |
| ~ 4.5 | m | 1H | Tryptophan α-CH |
| ~ 6.8 - 7.6 | m | 5H | Tryptophan indole ring |
| ~ 7.8 | d | 1H | Valine NH |
| ~ 8.1 | s (br) | 1H | Tryptophan indole NH |
| ~ 9.0 | s (br) | 2H | Hydrazide -NH₂ |
| ~ 9.5 | s (br) | 1H | Hydrazide -NH- |
Table 2: Predicted ¹³C-NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 18.0, 19.5 | Valine γ-CH₃ |
| ~ 28.5 | Boc-group CH₃ |
| ~ 30.0 | Valine β-CH |
| ~ 31.0 | Tryptophan β-CH₂ |
| ~ 55.0 | Tryptophan α-CH |
| ~ 60.0 | Valine α-CH |
| ~ 80.0 | Boc-group C(CH₃)₃ |
| ~ 110.0 - 137.0 | Tryptophan indole ring |
| ~ 156.0 | Boc-group C=O |
| ~ 172.0 | Valine C=O |
| ~ 174.0 | Tryptophan C=O |
Table 3: Predicted Mass Spectrometry (MS) Data
| m/z | Ion |
| 446.26 | [M+H]⁺ |
| 468.24 | [M+Na]⁺ |
| 346.21 | [M+H - Boc]⁺ |
| 315.18 | [M+H - Val-NHNH₂]⁺ |
II. Experimental Protocols
The synthesis and characterization of this compound would typically follow a standard peptide synthesis workflow.
A. Synthesis of Boc-DL-Trp-DL-Val-OMe
-
Materials: Boc-DL-Trp-OH, DL-Valine methyl ester hydrochloride (Val-OMe·HCl), N,N'-dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt), triethylamine (TEA), dichloromethane (DCM).
-
Procedure:
-
Dissolve Boc-DL-Trp-OH and HOBt in DCM.
-
Add DCC to the solution at 0°C and stir for 15 minutes.
-
In a separate flask, neutralize Val-OMe·HCl with TEA in DCM.
-
Add the neutralized valine solution to the activated tryptophan solution.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide ester.
-
Purify the product by column chromatography.
-
B. Synthesis of Boc-DL-Trp-DL-Val-NHNH₂ (Hydrazinolysis)
-
Materials: Boc-DL-Trp-DL-Val-OMe, hydrazine hydrate, methanol.
-
Procedure:
-
Dissolve the purified dipeptide ester in methanol.
-
Add hydrazine hydrate to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product.
-
Filter and dry the solid product to obtain Boc-DL-Trp-DL-Val-NHNH₂.
-
C. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the final product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values corresponding to the expected structure.
D. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid for electrospray ionization (ESI).
-
Acquisition: Infuse the sample into an ESI mass spectrometer and acquire the mass spectrum in positive ion mode.
-
Analysis: Identify the molecular ion peak ([M+H]⁺) and other characteristic fragment ions.
III. Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
An In-depth Technical Guide to the Synthesis of Boc-DL-Trp-DL-Val-NHNH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of the dipeptide hydrazide, Boc-DL-Trp-DL-Val-NHNH2. This compound, featuring a tert-butyloxycarbonyl (Boc) protecting group on the N-terminus of a tryptophan residue coupled to a valine hydrazide, is a valuable building block in medicinal chemistry and drug development. Peptide hydrazides are key intermediates for the synthesis of larger peptides, peptide conjugates, and various heterocyclic compounds of pharmacological interest.
This document details the synthetic pathway, including reaction conditions, purification methods, and characterization of the intermediate and final products. All quantitative data is summarized for clarity, and the experimental workflow is visualized to provide a clear and concise understanding of the process.
Data Presentation
The following table summarizes the key quantitative data for the starting materials, intermediate, and final product in the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| Boc-DL-Tryptophan | C₁₆H₂₀N₂O₄ | 304.34 | 136 (dec.)[1] | - |
| DL-Valine Methyl Ester Hydrochloride | C₆H₁₄ClNO₂ | 167.63 | Not applicable (liquid) | - |
| Boc-DL-Trp-DL-Val-OMe | C₂₂H₃₁N₃O₅ | 417.50 | Data not available | ~70-85 |
| This compound | C₂₁H₃₁N₅O₄ | 417.50 | Data not available | ~80-95 |
Experimental Protocols
The synthesis of this compound is a two-step process. The first step involves the coupling of Boc-DL-Tryptophan with DL-Valine methyl ester to form the dipeptide ester, Boc-DL-Trp-DL-Val-OMe. The second step is the hydrazinolysis of this dipeptide ester to yield the final dipeptide hydrazide.
Step 1: Synthesis of Boc-DL-Trp-DL-Val-OMe (Peptide Coupling)
This procedure utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of 1-Hydroxybenzotriazole (HOBt), which acts as a racemization suppressant.
Materials:
-
Boc-DL-Tryptophan
-
DL-Valine methyl ester hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve Boc-DL-Tryptophan (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Add DL-Valine methyl ester hydrochloride (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq) while stirring in an ice bath.
-
Slowly add EDC (1.2 eq) to the reaction mixture and continue stirring at 0°C for 30 minutes.
-
Remove the ice bath and allow the reaction to proceed at room temperature overnight, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-DL-Trp-DL-Val-OMe.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Step 2: Synthesis of this compound (Hydrazinolysis)
This step converts the dipeptide methyl ester into the corresponding hydrazide using hydrazine hydrate.
Materials:
-
Boc-DL-Trp-DL-Val-OMe
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Methanol (MeOH)
-
Deionized water
Procedure:
-
Dissolve the purified Boc-DL-Trp-DL-Val-OMe (1.0 eq) in methanol.
-
Add hydrazine hydrate (10 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add cold deionized water to the residue to precipitate the product.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a white solid.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
This diagram outlines the two primary stages of the synthesis: the initial peptide coupling reaction to form the dipeptide methyl ester intermediate, followed by the hydrazinolysis to yield the final dipeptide hydrazide product. Each stage includes the key reactants, solvents, and purification steps involved.
References
Biological Activity of Boc-Protected Dipeptide Hydrazides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of Boc-protected dipeptide hydrazides, a class of compounds demonstrating significant potential in various therapeutic areas. This document details their synthesis, antimicrobial, antitumor, and enzyme inhibitory properties, presenting quantitative data, experimental protocols, and mechanistic insights to support further research and development in this field.
Introduction
Boc-protected dipeptide hydrazides are synthetic molecules that combine the structural features of dipeptides with a hydrazide functional group, where the N-terminus is protected by a tert-butyloxycarbonyl (Boc) group. This chemical scaffold has garnered interest in medicinal chemistry due to its diverse biological activities. The Boc protecting group enhances lipophilicity and stability, while the dipeptide backbone allows for structural diversity and specific interactions with biological targets. The hydrazide moiety is a key pharmacophore, known to participate in various biological interactions, including the inhibition of enzymes and the disruption of microbial cell processes.
Synthesis of Boc-Protected Dipeptide Hydrazides
The synthesis of Boc-protected dipeptide hydrazides can be achieved through several established methods in peptide chemistry. A common approach involves the coupling of a Boc-protected amino acid with an amino acid ester, followed by hydrazinolysis of the resulting dipeptide ester.
General Synthetic Workflow
A typical synthetic route involves a two-step process:
-
Dipeptide Ester Formation: A Boc-protected amino acid is coupled with the methyl or ethyl ester of a second amino acid using a suitable coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).
-
Hydrazinolysis: The resulting Boc-protected dipeptide ester is then treated with hydrazine hydrate in a suitable solvent, such as ethanol or methanol, to yield the desired Boc-protected dipeptide hydrazide.
Caption: General workflow for the synthesis of Boc-protected dipeptide hydrazides.
Detailed Experimental Protocol: Synthesis of Boc-Phe-Trp-NHNH₂
This protocol is based on the synthesis of Boc-protected phenylalanine- and tryptophan-based dipeptides.
Materials:
-
Boc-Phe-OH
-
H-Trp-OMe·HCl
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hydrazine hydrate
-
Methanol
Procedure:
-
Synthesis of Boc-Phe-Trp-OMe:
-
Dissolve Boc-Phe-OH (1 mmol) and H-Trp-OMe·HCl (1 mmol) in DMF.
-
Add HOBt (1.1 mmol) and cool the mixture to 0 °C.
-
Add DCC (1.1 mmol) dissolved in DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in EtOAc and wash sequentially with 5% citric acid, 5% NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Boc-Phe-Trp-OMe.
-
Purify the product by column chromatography on silica gel.
-
-
Synthesis of Boc-Phe-Trp-NHNH₂:
-
Dissolve Boc-Phe-Trp-OMe (1 mmol) in methanol.
-
Add hydrazine hydrate (10 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to obtain the solid Boc-Phe-Trp-NHNH₂.
-
Recrystallize the product from a suitable solvent system if necessary.
-
Biological Activities
Boc-protected dipeptide hydrazides have demonstrated a range of biological activities, including antimicrobial, antitumor, and enzyme inhibitory effects.
Antimicrobial Activity
Research has shown that certain Boc-protected dipeptides exhibit broad-spectrum antibacterial activity. A notable study investigated Boc-protected phenylalanine- and tryptophan-based dipeptides, revealing their efficacy against both Gram-positive and Gram-negative bacteria.[1]
Table 1: Minimum Inhibitory Concentrations (MIC₉₀) of Boc-Protected Dipeptides [1]
| Compound | Staphylococcus aureus (μg/mL) | Bacillus subtilis (μg/mL) | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) |
| Boc-Phe-Trp-OMe | 250 | 230 | 300 | 350 |
| Boc-Trp-Trp-OMe | 280 | 260 | 320 | 400 |
Note: The original study used the methyl ester precursors, which are structurally very similar to the hydrazides and suggest the potential activity of the corresponding hydrazides.
The antibacterial mechanism of these dipeptides is believed to involve membrane permeabilization.[1] Scanning electron microscopy (SEM) analysis has shown that these peptides can form fibrillar and spherical nanostructures that disrupt the bacterial membrane integrity.[1]
Caption: Proposed mechanism of antibacterial action via membrane disruption.
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using a broth microdilution method.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Boc-protected dipeptide hydrazide stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial suspension in MHB, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serially dilute the Boc-protected dipeptide hydrazide stock solution in MHB in the wells of a 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
Antitumor Activity
While specific data on the anticancer activity of Boc-protected dipeptide hydrazides is limited, the broader class of hydrazide-hydrazones has shown significant cytotoxic effects against various cancer cell lines. This suggests that Boc-protected dipeptide hydrazides may also possess antitumor properties.
Table 2: Cytotoxicity of Related Hydrazide-Hydrazone Derivatives (IC₅₀ values)
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrrole-containing Hydrazide-hydrazone | PC-3 (Prostate) | 1.32 | |
| MCF-7 (Breast) | 2.99 | ||
| HT-29 (Colon) | 1.71 | ||
| Tetracaine Hydrazide-hydrazone | Colo-205 (Colon) | 20.5 | |
| HepG2 (Liver) | 14.4 | ||
| Salicylaldehyde Hydrazone | HL-60 (Leukemia) | 0.04 | |
| K-562 (Leukemia) | 0.03 |
The antitumor activity of hydrazide derivatives is often associated with the induction of apoptosis. Studies on related compounds have shown increased caspase-3 activity and a higher number of cells undergoing early apoptosis.
Caption: Potential mechanism of antitumor activity through apoptosis induction.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Boc-protected dipeptide hydrazide stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the Boc-protected dipeptide hydrazide and incubate for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Enzyme Inhibition
The hydrazide moiety is a known pharmacophore in many enzyme inhibitors. Boc-protected dipeptide hydrazides have the potential to inhibit various classes of enzymes, particularly proteases.
Table 3: Enzyme Inhibitory Activity of Related Hydrazide and Dipeptide Derivatives
| Compound Class | Target Enzyme | Kᵢ or IC₅₀ | Reference |
| Phenyl Hydrazides | Cathepsin D | 1.38 µM (IC₅₀) | |
| Plasmepsin-II | 1.4 µM (IC₅₀) | ||
| Dipeptide Nitriles | Cathepsin B | 0.33 µM (Kᵢ) | |
| Peptide Aldehydes | Caspase-1 | <20 nM (Kᵢ) | [2] |
The mechanism of enzyme inhibition by hydrazide derivatives can vary. They can act as competitive inhibitors, binding to the active site of the enzyme, or as non-competitive inhibitors. In some cases, they can form covalent adducts with active site residues, leading to irreversible inhibition.
Caption: Potential mechanisms of enzyme inhibition.
This is a general protocol for assessing the inhibitory activity of compounds against proteases using a fluorogenic substrate.
Materials:
-
Protease (e.g., Cathepsin B, Caspase-3)
-
Fluorogenic peptide substrate (e.g., Z-FR-AMC for Cathepsin B)
-
Assay buffer
-
Boc-protected dipeptide hydrazide stock solution (in DMSO)
-
96-well black microtiter plates
-
Fluorometric microplate reader
Procedure:
-
In a 96-well black plate, add the assay buffer, the Boc-protected dipeptide hydrazide at various concentrations, and the enzyme.
-
Incubate the mixture for a pre-determined time at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the initial reaction rates and determine the IC₅₀ or Kᵢ values by plotting the reaction rates against the inhibitor concentrations.
Conclusion
Boc-protected dipeptide hydrazides represent a promising class of bioactive molecules with demonstrated antimicrobial potential and strong indications for antitumor and enzyme inhibitory activities based on the performance of structurally related compounds. The synthetic accessibility and the potential for structural diversification make them attractive candidates for further drug discovery and development efforts. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research into the therapeutic applications of this versatile chemical scaffold. Further investigations are warranted to fully elucidate the structure-activity relationships and the precise mechanisms of action of Boc-protected dipeptide hydrazides in various biological systems.
References
Unlocking the Potential of Trp-Val Dipeptides: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the burgeoning applications of Tryptophan-Valine (Trp-Val) dipeptides. This document outlines the core biological activities of Trp-Val, detailed experimental protocols for its study, and the signaling pathways it modulates, providing a foundational tool for future research and therapeutic development.
Executive Summary
The dipeptide Tryptophan-Valine (Trp-Val) has emerged as a molecule of significant interest in biomedical research due to its diverse biological activities. Primarily recognized for its potent antihypertensive and memory-enhancing effects, Trp-Val presents a promising candidate for the development of novel therapeutics. This guide provides an in-depth overview of the current understanding of Trp-Val's mechanisms of action, quantitative data on its efficacy, and detailed methodologies for its investigation in a laboratory setting.
Core Biological Activities and Therapeutic Potential
Trp-Val dipeptides exhibit two primary areas of therapeutic potential: cardiovascular health and neurological function.
Antihypertensive Properties
Trp-Val has been identified as a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. By inhibiting ACE, Trp-Val prevents the conversion of angiotensin I to the vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[1][2] This mechanism is similar to that of widely prescribed antihypertensive drugs.
Nootropic and Neuroprotective Effects
Oral administration of Trp-Val has been shown to improve memory in animal models.[3][4] This effect is attributed to its ability to modulate the dopaminergic system in the brain, specifically in the hippocampus and frontal cortex.[3] The conformation of dipeptides with an N-terminal tryptophan is crucial for their memory-improving effects.[3][4]
Quantitative Data on Biological Activity
The efficacy of Trp-Val in its primary biological roles has been quantified in several studies. The following tables summarize the key data points for easy comparison.
| Biological Activity | Parameter | Value | Source |
| ACE Inhibition | IC50 | 0.58 µM | [1] |
| Antihypertensive Effect (in vivo) | Dosage | 40 mg/kg | [2] |
Table 1: Summary of Quantitative Data for Trp-Val Dipeptide
Signaling Pathways Modulated by Trp-Val
Trp-Val exerts its biological effects through the modulation of specific signaling pathways. Understanding these pathways is critical for elucidating its mechanism of action and for the design of future studies.
Antihypertensive Signaling Pathway
The antihypertensive effects of Trp-Val are mediated through the inhibition of ACE and the subsequent activation of the eNOS/NO/cGMP signaling pathway.[2] Inhibition of ACE reduces the production of angiotensin II, a potent vasoconstrictor. This leads to an increase in the production of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS). NO then activates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP), which ultimately leads to vasodilation and a decrease in blood pressure.[2]
Nootropic Signaling Pathway
The memory-enhancing effects of Trp-Val are linked to the modulation of the dopamine system. It is proposed that Trp-Val increases dopamine levels in the hippocampus and frontal cortex, which then acts on dopamine receptors, such as the D1 receptor, to initiate downstream signaling cascades that are crucial for learning and memory.[3]
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments to study the biological activities of Trp-Val.
Solid-Phase Synthesis of Trp-Val Dipeptide
This protocol outlines the manual solid-phase peptide synthesis (SPPS) of Trp-Val using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Val-Wang resin
-
Fmoc-Trp(Boc)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell Fmoc-Val-Wang resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the valine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve Fmoc-Trp(Boc)-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Remove the final Fmoc group from the tryptophan residue using 20% piperidine in DMF for 20 minutes. Wash the resin with DMF and DCM.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Treat the resin with the cleavage cocktail for 2 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.
-
Purification of Trp-Val Dipeptide by Reversed-Phase HPLC
Materials:
-
Crude Trp-Val dipeptide
-
Water with 0.1% TFA (Solvent A)
-
Acetonitrile with 0.1% TFA (Solvent B)
-
Reversed-phase C18 column
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the crude Trp-Val peptide in a minimal amount of Solvent A.
-
Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Injection and Gradient Elution:
-
Inject the dissolved peptide onto the column.
-
Apply a linear gradient of Solvent B from 5% to 60% over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified Trp-Val dipeptide as a white powder.
In Vitro ACE Inhibition Assay
This assay determines the IC50 value of Trp-Val for ACE inhibition using the substrate N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
FAPGG
-
Tris-HCl buffer (50 mM, pH 7.5) containing 300 mM NaCl
-
Trp-Val dipeptide stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the Trp-Val dipeptide in Tris-HCl buffer.
-
In a 96-well plate, add 40 µL of each Trp-Val dilution or buffer (for control) to the wells.
-
Add 100 µL of 0.88 mM FAPGG solution to each well and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 60 µL of ACE solution (0.2 U/mL) to each well.
-
Immediately measure the absorbance at 340 nm and continue to monitor the decrease in absorbance every minute for 15 minutes at 37°C.
-
Calculate the rate of FAPGG hydrolysis for each concentration of Trp-Val.
-
Determine the percentage of ACE inhibition for each Trp-Val concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the Trp-Val concentration and determine the IC50 value from the resulting dose-response curve.
Y-Maze Test for Assessment of Spatial Working Memory in Mice
This protocol assesses the effect of Trp-Val on short-term spatial working memory in mice.
Materials:
-
Y-maze apparatus with three identical arms
-
Video tracking software
-
Trp-Val dipeptide solution for oral administration
-
Vehicle control (e.g., saline)
-
Male C57BL/6 mice
Procedure:
-
Animal Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer Trp-Val (e.g., 10 mg/kg) or vehicle orally to the mice 30 minutes before the test.
-
Y-Maze Test:
-
Place a mouse at the center of the Y-maze and allow it to freely explore the three arms for 8 minutes.
-
Record the sequence of arm entries using the video tracking software.
-
-
Data Analysis:
-
An arm entry is defined as all four paws entering the arm.
-
A spontaneous alternation is defined as successive entries into the three different arms (e.g., ABC, CAB, BCA).
-
The total number of possible alternations is the total number of arm entries minus two.
-
Calculate the percentage of spontaneous alternation as: (Number of Spontaneous Alternations / Total Number of Possible Alternations) * 100.
-
-
Statistical Analysis: Compare the percentage of spontaneous alternation between the Trp-Val-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test).
Measurement of Dopamine Levels in Mouse Brain Tissue
This protocol describes the quantification of dopamine in the hippocampus and frontal cortex of mice using HPLC with electrochemical detection (HPLC-ED).
Materials:
-
Trp-Val treated and control mice
-
Dissection tools
-
Homogenization buffer (e.g., 0.1 M perchloric acid)
-
Tissue homogenizer
-
Refrigerated centrifuge
-
HPLC system with an electrochemical detector
-
Dopamine standard solution
Procedure:
-
Tissue Collection: Euthanize the mice and rapidly dissect the hippocampus and frontal cortex on ice.
-
Homogenization: Homogenize the brain tissue in ice-cold homogenization buffer.
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Sample Preparation: Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
HPLC-ED Analysis:
-
Inject a known volume of the filtered supernatant onto the HPLC system.
-
Separate dopamine from other neurochemicals using a C18 reversed-phase column with an appropriate mobile phase.
-
Detect dopamine using the electrochemical detector set at an oxidizing potential.
-
-
Quantification:
-
Generate a standard curve using known concentrations of dopamine standard.
-
Quantify the dopamine concentration in the brain samples by comparing their peak areas to the standard curve.
-
-
Data Normalization: Normalize the dopamine concentration to the total protein content of the tissue homogenate.
Conclusion
Trp-Val dipeptides represent a promising area of research with significant therapeutic potential in the management of hypertension and cognitive decline. The information and protocols provided in this guide are intended to facilitate further investigation into the mechanisms and applications of this versatile dipeptide. Continued research is warranted to fully elucidate its signaling pathways and to translate these preclinical findings into clinical applications.
References
The Hydrazide Group in Peptide Chemistry: A Technical Guide for Researchers and Drug Development Professionals
The incorporation of the hydrazide functional group into peptides has emerged as a powerful and versatile tool in peptide chemistry, offering unique advantages in synthesis, ligation, and the development of novel therapeutic and diagnostic agents. This in-depth technical guide provides a comprehensive overview of the role of the hydrazide group, detailing its application in peptide and protein synthesis, bioconjugation, and the design of peptidomimetics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage hydrazide chemistry in their work.
Core Applications of the Hydrazide Group in Peptide Chemistry
The hydrazide moiety (-CONHNH2) imparts unique reactivity to peptides, enabling a range of chemical transformations that are central to modern peptide and protein science.
Peptide and Protein Synthesis: Native Chemical Ligation (NCL)
One of the most significant applications of peptide hydrazides is their use as stable precursors to peptide thioesters, which are key intermediates in Native Chemical Ligation (NCL). NCL is a powerful technique for the total chemical synthesis of proteins by joining unprotected peptide segments.[1][2]
Traditionally, the synthesis of peptide thioesters, particularly through Fmoc-based solid-phase peptide synthesis (SPPS), can be challenging due to the lability of the thioester bond to the piperidine used for Fmoc deprotection.[3] Peptide hydrazides offer a robust alternative. They are stable throughout Fmoc-SPPS and can be readily converted in situ to the corresponding peptide thioester immediately prior to the ligation step.[3][4] This conversion is typically achieved by treatment with sodium nitrite under acidic conditions to form a peptide azide, followed by reaction with a thiol to generate the thioester.[4]
More advanced "one-pot" ligation strategies have been developed, where the peptide hydrazide is converted to the thioester and ligated to another peptide segment in a single reaction vessel, streamlining the synthesis of large proteins and minimizing purification steps.[5][6]
Workflow for Hydrazide-Based Native Chemical Ligation
Bioconjugation via Hydrazone Ligation
The reaction of a hydrazide with an aldehyde or ketone to form a stable hydrazone bond is a cornerstone of bioconjugation chemistry.[7] This chemoselective reaction is highly efficient and proceeds under mild aqueous conditions, making it ideal for labeling peptides and proteins with various functional molecules, including:
-
Fluorescent dyes: For imaging and diagnostic applications.
-
Polyethylene glycol (PEG): To improve solubility, stability, and pharmacokinetic properties.
-
Cytotoxic drugs: In the development of antibody-drug conjugates (ADCs).[8][9]
The stability of the resulting hydrazone linkage is pH-dependent, being relatively stable at physiological pH but susceptible to hydrolysis under acidic conditions.[5] This property can be exploited for the controlled release of drugs in the acidic microenvironment of tumors or within endosomes.[5]
Mechanism of Hydrazone Ligation for Peptide Conjugation
References
- 1. Fluorescence Polarization (FP) Assays for Monitoring Peptide‐Protein or Nucleic Acid‐Protein Binding | Semantic Scholar [semanticscholar.org]
- 2. Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Peptide Thioesters for Native Chemical Ligation - ChemistryViews [chemistryviews.org]
- 5. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.stanford.edu [web.stanford.edu]
- 7. ph-sensitive hydrazone bond: Topics by Science.gov [science.gov]
- 8. Construction of homogeneous antibody–drug conjugates using site-selective protein chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00170J [pubs.rsc.org]
- 9. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemistry of DL-Dipeptides: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, properties, and analysis of dipeptide stereoisomers, providing critical insights for their application in scientific research and pharmaceutical development.
Introduction
Dipeptides, the simplest peptide units composed of two amino acids, are fundamental building blocks of proteins and significant bioactive molecules in their own right. The stereochemistry of these molecules, arising from the chiral nature of their constituent amino acids (with the exception of glycine), plays a pivotal role in determining their three-dimensional structure, and consequently, their physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the stereochemistry of DL-dipeptides, which contain at least one amino acid of the D-configuration, in comparison to their naturally occurring LL-counterparts. Understanding the nuances of dipeptide stereoisomers is crucial for researchers, scientists, and drug development professionals aiming to harness their unique characteristics for a variety of applications, from novel therapeutics to functional biomaterials.
When two chiral amino acids are linked, four possible stereoisomers can be formed: LL, DD, LD, and DL. The LL and DD forms are enantiomers, mirror images of each other, while the LD and DL pairs are also enantiomers. The relationship between an LL-dipeptide and an LD- or DL-dipeptide is diastereomeric. Diastereomers possess distinct physical and chemical properties, a feature that is central to their separation, analysis, and differential biological activities. This guide will delve into these differences, providing quantitative data, detailed experimental protocols, and visualizations to illuminate the world of dipeptide stereochemistry.
Physicochemical Properties of Dipeptide Stereoisomers
The spatial arrangement of atoms in dipeptide stereoisomers directly influences their intermolecular interactions, leading to measurable differences in their physicochemical properties. These properties are critical for understanding the behavior of dipeptides in various environments and for developing methods for their separation and purification.
Data Presentation: A Comparative Analysis
The following tables summarize key physicochemical properties for stereoisomers of representative dipeptides. Enantiomeric pairs (LL/DD and LD/DL) share identical scalar properties such as melting point and solubility but differ in their interaction with plane-polarized light (specific rotation). Diastereomers, on the other hand, exhibit distinct melting points, solubilities, and specific rotations.
| Dipeptide Stereoisomer | Melting Point (°C) | Solubility in Water ( g/100 mL) | Specific Rotation [α]D (degrees) |
| Alanyl-Alanine | |||
| L-Alanyl-L-Alanine | 297 (decomposes)[1] | 16.65 (25°C)[2] | +14.5 (c=10, 6N HCl)[1] |
| D-Alanyl-D-Alanine | 297 (decomposes) | 16.65 (25°C) | -14.5 (c=10, 6N HCl) |
| DL-Alanyl-DL-Alanine | 275-276 (decomposes)[3] | 16.7 (25°C)[2] | 0 |
| Leucyl-Leucine | |||
| L-Leucyl-L-Leucine | >300 (decomposes)[4] | 2.24 (20°C)[4] | +15.5 (c=2, 6M HCl)[4] |
| DL-Leucyl-DL-Leucine | 232 (decomposes) | 0.991 (25°C)[5] | 0 |
| Phenylalanyl-Phenylalanine | |||
| L-Phenylalanyl-L-Phenylalanine | 288-290[6] | Sparingly soluble | -32.0 (c=1, EtOH) |
| DL-Phenylalanyl-DL-Phenylalanine | 271-273 (decomposes) | 1.411 (25°C)[7] | 0 |
Note: Data for all four stereoisomers of a single dipeptide are not always readily available in a single source. The table presents a compilation of available data, and some values for DD and DL/LD isomers are inferred based on the properties of their enantiomers or racemic mixtures.
Experimental Protocols
The successful synthesis, separation, and analysis of dipeptide stereoisomers rely on well-defined experimental procedures. This section provides detailed methodologies for key techniques in dipeptide research.
Solid-Phase Peptide Synthesis (SPPS) of a Model Dipeptide (e.g., L-Alanyl-L-Alanine)
Solid-phase peptide synthesis is the cornerstone of modern peptide chemistry, allowing for the efficient and controlled assembly of peptide chains.[4][8][9][10][11]
Materials:
-
Fmoc-L-Ala-Wang resin
-
Fmoc-L-Alanine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell the Fmoc-L-Ala-Wang resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-L-Alanine (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.
-
Pre-activate the mixture by stirring for 15 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. A negative result (yellow beads) indicates successful coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Final Fmoc Deprotection: Repeat the deprotection step as described in step 2 to remove the Fmoc group from the newly added alanine.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the TFA cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the cleaved dipeptide.
-
Precipitate the dipeptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the crude dipeptide.
-
Wash the pellet with cold diethyl ether and dry under vacuum.
-
-
Purification: Purify the crude dipeptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
Separation of Dipeptide Stereoisomers by Chiral HPLC
High-performance liquid chromatography using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers and diastereomers.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral column (e.g., Chiralpak IA, IB, or IC)
-
Mobile phase: A mixture of hexane/isopropanol or other suitable solvents, often with additives like trifluoroacetic acid (TFA). The exact composition must be optimized for the specific dipeptide.
-
Dipeptide stereoisomer mixture
Protocol:
-
Sample Preparation: Dissolve the dipeptide mixture in the mobile phase at a suitable concentration (e.g., 1 mg/mL).
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved on the detector.
-
Injection: Inject a small volume of the sample solution onto the column.
-
Chromatographic Separation: Run the separation using an isocratic or gradient elution profile. The different stereoisomers will interact differently with the chiral stationary phase, leading to different retention times.
-
Detection: Monitor the elution of the stereoisomers using a UV detector at an appropriate wavelength (typically 210-220 nm for the peptide bond).
-
Data Analysis: Identify and quantify the different stereoisomers based on their retention times and peak areas in the chromatogram.
Analysis of Dipeptide Stereoisomers by GC-MS
Gas chromatography-mass spectrometry is a highly sensitive method for the analysis of volatile and thermally stable compounds. For dipeptides, derivatization is necessary to increase their volatility.[1][5]
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Chiral capillary column (e.g., Chirasil-Val)
-
Derivatization reagents (e.g., trifluoroacetic anhydride (TFAA) and a chiral alcohol like (+)-2-butanol for diastereomeric derivatization, or an achiral alcohol for enantiomeric separation on a chiral column)
-
Solvents (e.g., dichloromethane, acetonitrile)
-
Dipeptide sample
Protocol:
-
Derivatization:
-
Esterification: Dissolve the dipeptide sample in an acidic alcohol solution (e.g., 3 M HCl in methanol or (+)-2-butanol) and heat at 100°C for 1 hour to form the corresponding ester.
-
Acylation: Evaporate the solvent and add a mixture of an acylating agent (e.g., TFAA) and a solvent (e.g., dichloromethane). Heat at 100°C for 15 minutes to acylate the amino group.
-
Evaporate the excess reagents under a stream of nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent for GC injection.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a temperature program to separate the dipeptide derivatives on the chiral capillary column.
-
The mass spectrometer is used to detect and identify the eluting compounds based on their mass spectra.
-
-
Data Analysis: The different stereoisomers will have distinct retention times on the chromatogram, allowing for their identification and quantification.
Biological Significance and Role in Drug Development
The stereochemistry of dipeptides has profound implications for their biological activity. Since biological systems, such as enzymes and receptors, are chiral, they often exhibit a high degree of stereoselectivity towards their substrates and ligands.
Stereoselectivity in Biological Processes
-
Enzymatic Degradation: LL-dipeptides are readily recognized and hydrolyzed by proteases in the body. In contrast, dipeptides containing one or more D-amino acids (DL, LD, or DD) are generally more resistant to enzymatic degradation, leading to a longer biological half-life. This property is highly advantageous in drug design.
-
Receptor Binding and Activation: The binding affinity and activation of receptors by dipeptides can be highly stereospecific. For instance, the sweet taste of the artificial sweetener aspartame (L-Aspartyl-L-phenylalanine methyl ester) is dependent on its specific stereochemistry. Other stereoisomers of aspartame are not sweet and can even be bitter.
-
Cellular Transport: The transport of dipeptides across cell membranes, often mediated by peptide transporters like PepT1, can also be stereoselective.[11][12] This can influence the absorption and distribution of dipeptide-based drugs.
Dipeptides in Drug Design and Development
The unique properties of DL-dipeptides make them attractive candidates for drug development.
-
Increased Stability: The resistance of D-amino acid-containing peptides to proteolysis is a key strategy to improve the pharmacokinetic profile of peptide-based drugs.
-
Novel Biological Activities: The incorporation of D-amino acids can lead to peptides with novel or enhanced biological activities compared to their all-L counterparts.
-
Targeting Specific Receptors: By synthesizing different stereoisomers of a dipeptide, it is possible to develop selective agonists or antagonists for specific receptors.
Signaling Pathway: Dipeptide Activation of the Bitter Taste Receptor T2R1
Recent studies have shown that di- and tripeptides can activate the human bitter taste receptor T2R1, a G-protein coupled receptor (GPCR).[8][13] This interaction triggers a downstream signaling cascade that ultimately leads to the perception of a bitter taste. The following diagram illustrates the key steps in this pathway.
Figure 1: Simplified signaling pathway of bitter taste transduction mediated by the T2R1 receptor upon activation by a dipeptide.
Conclusion
The stereochemistry of DL-dipeptides is a critical determinant of their physical, chemical, and biological properties. Understanding the differences between enantiomers and diastereomers is essential for their effective synthesis, separation, and application. The increased stability of D-amino acid-containing dipeptides offers significant advantages in drug development, enabling the design of peptide-based therapeutics with improved pharmacokinetic profiles. As our understanding of the specific roles of dipeptide stereoisomers in biological signaling pathways continues to grow, so too will the opportunities for their innovative application in medicine and biotechnology. This guide provides a foundational resource for scientists and researchers to navigate the complexities and unlock the potential of DL-dipeptide stereochemistry.
References
- 1. jk-sci.com [jk-sci.com]
- 2. DL- Alanine | 302-72-7 | Manufacturer and seller | Musashino Chemical Laboratory, Ltd. [musashino.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. L-Leucine | 61-90-5 [chemicalbook.com]
- 5. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Stereoselective uptake of beta-lactam antibiotics by the intestinal peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Probing dipeptide trans/cis stereochemistry using pH control of thiopeptide analogues, and application to the PepT1 transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bitter taste receptor T2R1 is activated by dipeptides and tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Workhorse: A Technical Guide to the Boc Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group remains a cornerstone of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its reliability, predictability, and suitability for the synthesis of long or complex peptides have solidified its place in the repertoire of peptide chemists. This in-depth technical guide provides a comprehensive overview of the Boc group, its application, and the detailed methodologies required for its successful implementation in the laboratory.
Introduction to the Boc Protecting Group
The Boc group is an acid-labile protecting group used to temporarily block the Nα-amino group of an amino acid.[1] This prevents unwanted side reactions during peptide bond formation. The Boc group's stability under basic and nucleophilic conditions makes it orthogonal to many side-chain protecting groups, a key principle in efficient peptide synthesis.[2]
The general strategy for Boc-SPPS involves the sequential addition of Nα-Boc protected amino acids to a growing peptide chain that is covalently attached to a solid support, typically a resin. Each cycle of amino acid addition consists of two main steps: the removal of the Boc group (deprotection) and the coupling of the next Boc-protected amino acid.
The Chemistry of Boc Protection and Deprotection
Boc Protection of Amino Acids
The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O.[3]
Mechanism of Boc Protection:
Caption: Mechanism of Nα-Boc protection of an amino acid.
Boc Deprotection in SPPS
The removal of the Boc group is accomplished by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[4][5] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the formation of a stable tert-butyl cation, isobutylene, and carbon dioxide.[6]
Mechanism of Boc Deprotection:
Caption: Acid-catalyzed deprotection of the Boc group.
Experimental Protocols
General Protocol for Boc Protection of an Amino Acid
This protocol is adapted from a procedure using BOC-ON.[7]
Materials:
-
Amino acid
-
Triethylamine (Et₃N)
-
1,4-Dioxane
-
Water
-
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON)
-
Ethyl acetate (EtOAc)
-
5% Citric acid solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Dicyclohexylamine (DCHA) (optional)
-
Hexane (optional)
Procedure:
-
Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water (approximately 1.2 mL per mmol of amino acid).
-
With stirring at room temperature, add BOC-ON (1.1 equivalents).
-
Continue stirring for 2 hours. The mixture should become homogeneous within the first hour.
-
Dilute the reaction mixture with water (1.5 mL per mmol of amino acid).
-
Extract the aqueous mixture twice with ethyl acetate to remove the oxime byproduct.
-
Acidify the aqueous layer with a 5% citric acid solution and immediately extract the product three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, and evaporate the solvent to yield the crude Boc-amino acid.
-
For oily products, a solid dicyclohexylamine (DCHA) salt can be formed by dissolving the oil in ether and slowly adding one equivalent of DCHA. The resulting salt can be recrystallized from a hexane:ethyl acetate mixture for further purification.
Standard Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
The following is a generalized protocol for one cycle of amino acid addition in Boc-SPPS.
Workflow of a Boc-SPPS Cycle:
Caption: A typical cycle in Boc solid-phase peptide synthesis.
Detailed Steps for One Cycle:
-
Resin Swelling: Swell the peptide-resin in DCM.
-
Boc Deprotection:
-
Washing: Wash the resin thoroughly with DCM (2x) and isopropanol (IPA) (2x) to remove residual TFA and byproducts.[8]
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt of the N-terminal amine by treating the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM.[6][8] This is typically done in two steps of 10 minutes each.[8]
-
Alternatively, in situ neutralization protocols can be employed where neutralization occurs concurrently with coupling.[6][9]
-
-
Washing: Wash the resin with DCM to remove excess base.
-
Amino Acid Coupling:
-
Dissolve the next Nα-Boc-protected amino acid and a coupling reagent (e.g., HBTU, DIC/HOBt) in a suitable solvent like DMF or DCM.
-
Add the activation mixture to the resin and allow the reaction to proceed until completion.
-
Monitor the coupling reaction using the ninhydrin test.[10][11] A negative test (no color change) indicates complete coupling.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts. The peptide-resin is now ready for the next cycle.
Cleavage of the Peptide from the Resin
The final step in Boc-SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of side-chain protecting groups. This is typically achieved using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[9][12]
Standard HF Cleavage Protocol for Merrifield Resin:
Caution: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus.
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add scavengers (e.g., anisole) to the vessel. A common ratio is 9:1 HF to anisole.[8]
-
Cool the reaction vessel in a dry ice/methanol bath.
-
Distill anhydrous HF into the vessel (approximately 10 mL per gram of peptide-resin).[8]
-
Stir the mixture at 0°C for 45-60 minutes.[8]
-
Evaporate the HF under a stream of nitrogen or under vacuum.
-
Wash the resin with cold diethyl ether to remove scavengers and cleavage byproducts.
-
Extract the crude peptide from the resin using a suitable solvent (e.g., TFA, acetic acid).
-
Precipitate the peptide by adding cold diethyl ether.
-
Isolate the peptide by centrifugation or filtration and dry under vacuum.
Data Presentation
Quantitative data is crucial for evaluating the efficiency of peptide synthesis. Below are tables summarizing typical reaction conditions and a comparison with the alternative Fmoc strategy.
Table 1: Typical Reagents and Conditions in Boc-SPPS
| Step | Reagent/Condition | Typical Concentration/Time | Notes |
| Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 50% (v/v) | Pre-wash (5 min), Deprotection (20-25 min)[8] |
| Neutralization | Diisopropylethylamine (DIEA) in DCM | 10% (v/v) | 2 x 10 minutes[8] |
| Coupling | Boc-Amino Acid | 2-4 equivalents | |
| Coupling Reagents (e.g., HBTU, DIC/HOBt) | 2-4 equivalents | ||
| Final Cleavage | Anhydrous Hydrogen Fluoride (HF) | - | Requires special apparatus[9] |
| Trifluoromethanesulfonic acid (TFMSA) | - | Alternative to HF, no special apparatus needed[12] |
Table 2: Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies
| Feature | Boc Strategy | Fmoc Strategy | Reference |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | [13] |
| Deprotection Condition | Acid-labile (TFA) | Base-labile (e.g., Piperidine) | [13][14] |
| Side-Chain Protection | Typically Benzyl-based (acid-labile) | Typically tert-Butyl-based (acid-labile) | [15] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Moderate acid (TFA) | [4][15] |
| Advantages | Robust, good for long/difficult sequences | Milder conditions, avoids HF | [4][16] |
| Disadvantages | Harsh final cleavage, requires special equipment for HF | Potential for diketopiperazine formation, base-labile side reactions | [13][17] |
Minimizing Side Reactions
Several side reactions can occur during Boc-SPPS. Understanding and mitigating these is key to obtaining a high-purity product.
-
t-Butylation: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains, particularly Trp and Met. The addition of scavengers like dithiothreitol (DTT) or anisole to the deprotection solution can prevent this.[6]
-
Aspartimide Formation: Peptides containing aspartic acid can undergo base-catalyzed cyclization to form an aspartimide, which can then rearrange to a β-aspartyl peptide. Using in situ neutralization protocols can reduce this side reaction.[8]
-
Pyroglutamate Formation: N-terminal glutamine can cyclize under acidic conditions to form pyroglutamate. This can be minimized by careful control of deprotection times.
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur to form a diketopiperazine, cleaving the peptide from the resin. This is more prevalent in Fmoc chemistry but can also occur in Boc-SPPS.
Conclusion
The Boc protecting group, in conjunction with the broader Boc/Bzl strategy, offers a powerful and effective method for the chemical synthesis of peptides. While the use of strong acids for final cleavage presents challenges, the robustness of the chemistry often makes it the method of choice for complex and hydrophobic sequences. By understanding the underlying chemical principles and adhering to optimized protocols, researchers can successfully leverage Boc chemistry to synthesize a wide range of peptides for research and therapeutic development.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. peptide.com [peptide.com]
- 5. academic.oup.com [academic.oup.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 14. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 15. researchgate.net [researchgate.net]
- 16. Bot Detection [iris-biotech.de]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Boc-DL-Trp-DL-Val-NHNH2
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of the dipeptide hydrazide, Boc-DL-Trp-DL-Val-NHNH2. Peptide hydrazides are valuable intermediates in peptide and protein chemistry, serving as precursors for peptide thioesters, which are crucial for native chemical ligation.[1][2][3] The synthesis described herein is a representative procedure based on established methods of solution-phase peptide synthesis followed by hydrazinolysis.
Quantitative Data Summary
| Step | Product | Representative Yield (%) | Purity (%) (Typical) |
| Coupling of Boc-DL-Trp with DL-Val-OMe | Boc-DL-Trp-DL-Val-OMe | 70-90 | >95 |
| Hydrazinolysis of Dipeptide Ester | This compound | 60-80 | >98 |
Experimental Protocol
This protocol outlines a two-step solution-phase synthesis of this compound. The first step involves the coupling of Boc-protected DL-Tryptophan with the methyl ester of DL-Valine. The resulting dipeptide ester is then converted to the desired dipeptide hydrazide via hydrazinolysis.
Materials and Reagents:
-
Boc-DL-Tryptophan (Boc-DL-Trp-OH)
-
DL-Valine methyl ester hydrochloride (H-DL-Val-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of Boc-DL-Trp-DL-Val-OMe
-
Preparation of DL-Valine methyl ester: To a suspension of H-DL-Val-OMe·HCl (1.0 equivalent) in anhydrous DCM, add DIPEA or TEA (1.1 equivalents) dropwise at 0 °C. Stir the mixture for 15-20 minutes to generate the free base.
-
Coupling Reaction: In a separate flask, dissolve Boc-DL-Trp-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) to the Boc-DL-Trp-OH and HOBt solution. A white precipitate of dicyclohexylurea (DCU) will form.
-
To this mixture, add the freshly prepared solution of H-DL-Val-OMe from step 1.
-
Allow the reaction mixture to stir at 0 °C for 2 hours and then at room temperature overnight.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Dilute the filtrate with EtOAc and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure Boc-DL-Trp-DL-Val-OMe.
-
Step 2: Synthesis of this compound
-
Hydrazinolysis: Dissolve the purified Boc-DL-Trp-DL-Val-OMe (1.0 equivalent) in methanol.
-
Add hydrazine hydrate (10-20 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent and excess hydrazine hydrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) or by silica gel column chromatography to yield pure this compound.
-
Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Purification of Boc-DL-Trp-DL-Val-NHNH2 by HPLC
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of the dipeptide hydrazide, Boc-DL-Trp-DL-Val-NHNH2, using reverse-phase high-performance liquid chromatography (RP-HPLC). The methodology covers instrument setup, mobile phase preparation, sample handling, and a generalized purification workflow. The provided information is intended to serve as a comprehensive guide for researchers engaged in peptide synthesis and purification.
Introduction
The purification of synthetic peptides is a critical step in ensuring the quality and reliability of research and therapeutic agents.[1] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant method for purifying peptides due to its high efficiency and the use of volatile buffer systems that are easily removed.[2] The separation is based on the hydrophobic interactions between the peptide and the stationary phase.[2] This application note specifically addresses the purification of this compound, a protected dipeptide hydrazide. Peptide hydrazides are important intermediates in peptide and protein chemistry, though they can sometimes present challenges in HPLC purification, such as peak tailing.[3]
Materials and Instrumentation
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary pump
-
Autosampler or manual injector
-
UV-Vis Detector
-
Fraction Collector
-
Data acquisition and processing software
-
Consumables and Reagents
-
HPLC Column: A C18 reverse-phase column is a suitable initial choice for small peptides.[4]
-
Solvents:
-
Sample: Crude this compound, synthesized via standard solid-phase or solution-phase peptide synthesis methods.
-
Sample Diluent: A mixture of Solvent A and Solvent B, or a solvent that ensures complete dissolution of the peptide.
Experimental Protocols
Mobile Phase Preparation
-
Solvent A (Aqueous): To 999 mL of HPLC grade water, add 1 mL of TFA. Degas the solution for at least 15 minutes using sonication or vacuum filtration.
-
Solvent B (Organic): To 999 mL of HPLC grade acetonitrile, add 1 mL of TFA. Degas the solution for at least 15 minutes.
TFA is used as an ion-pairing agent to improve peak shape and retention of peptides.[5]
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of a suitable solvent. Common solvents include water with acid (e.g., TFA, formic acid, acetic acid), DMSO, or DMF.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.
HPLC Method Development and Purification
Method development is a crucial step to achieve optimal separation. The following is a general approach:
-
Initial Screening Gradient:
-
Equilibrate the analytical column with the initial mobile phase composition.
-
Inject a small amount of the sample.
-
Run a broad screening gradient to determine the approximate elution concentration of the target peptide. A typical screening gradient is 10-70% Solvent B over 45 minutes.
-
-
Gradient Optimization:
-
Based on the screening run, design a shallower gradient around the elution point of the target peptide. For peptides, a shallow gradient of 0.1–0.3% change in organic modifier per minute is often effective.[5]
-
The goal is to achieve baseline separation of the desired product from impurities.
-
-
Scale-Up to Preparative HPLC:
-
Once an optimized separation is achieved on an analytical column, the method can be scaled up to a preparative column with the same stationary phase.
-
The flow rate and injection volume need to be adjusted based on the dimensions of the preparative column.[5]
-
Fraction Collection and Analysis
-
Collect fractions as the target peptide elutes from the column.
-
Analyze the purity of each fraction using analytical HPLC.
-
Pool the fractions that meet the desired purity level.
Post-Purification Processing
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified peptide as a solid powder.[5]
Data Presentation
The following table summarizes typical HPLC parameters for the purification of a protected dipeptide like this compound. Actual parameters will need to be optimized for the specific crude sample and HPLC system.
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | Optimized shallow gradient (e.g., 20-50% B over 30 min) | Same as analytical |
| Flow Rate | 1.0 mL/min | 20 mL/min (scaled up) |
| Detection | 220 nm and 280 nm | 220 nm and 280 nm |
| Injection Volume | 5-20 µL | 0.5-5 mL (dependent on concentration and loading capacity) |
Visualizations
Experimental Workflow
References
- 1. tks | publisher, event organiser, media agency | Moving beyond preparative reverse phase HPLC for peptide purification - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01918K [pubs.rsc.org]
- 4. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 5. peptide.com [peptide.com]
Application Note: 1H NMR Characterization of Boc-DL-Trp-DL-Val-NHNH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of the dipeptide hydrazide, Boc-DL-Trp-DL-Val-NHNH2, using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Dipeptide hydrazides are important intermediates in peptide and protein chemistry, serving as precursors for the synthesis of peptide thioesters and other derivatives. Accurate structural confirmation and purity assessment by ¹H NMR are critical for their application in drug development and chemical biology. This document outlines the experimental procedure, expected spectral data, and a representative workflow for the synthesis and characterization of this compound.
Introduction
The Boc (tert-butyloxycarbonyl) protecting group is widely used in peptide synthesis to temporarily block the N-terminus of an amino acid. The characterization of Boc-protected dipeptides is a crucial step to ensure the correct sequence and purity before proceeding with further synthetic modifications. ¹H NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons. This note focuses on the ¹H NMR analysis of this compound, a dipeptide hydrazide containing tryptophan and valine residues.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference. The expected multiplicities and coupling constants (J) are also provided. These values are estimations based on known chemical shifts of the individual amino acid residues and the influence of the Boc protecting group and the hydrazide moiety.[1][2][3][4][5][6][7][8][9]
| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Boc Group | ||||
| (CH₃)₃-C | ~1.40 | s | - | 9H |
| Tryptophan Residue | ||||
| Indole N-H | ~10.8 | s | - | 1H |
| Indole C2-H | ~7.20 | s | - | 1H |
| Indole C4-H | ~7.60 | d | ~8.0 | 1H |
| Indole C5-H | ~7.10 | t | ~7.5 | 1H |
| Indole C6-H | ~7.05 | t | ~7.5 | 1H |
| Indole C7-H | ~7.35 | d | ~8.0 | 1H |
| α-CH | ~4.50 | m | - | 1H |
| β-CH₂ | ~3.20 | m | - | 2H |
| Amide N-H (Trp) | ~6.50 | d | ~8.0 | 1H |
| Valine Residue | ||||
| α-CH | ~4.20 | m | - | 1H |
| β-CH | ~2.10 | m | - | 1H |
| γ-CH₃ | ~0.95 | d | ~7.0 | 3H |
| γ'-CH₃ | ~0.90 | d | ~7.0 | 3H |
| Amide N-H (Val) | ~8.00 | d | ~8.5 | 1H |
| Hydrazide Group | ||||
| -NHNH₂ | ~9.00 (NH), ~4.30 (NH₂) | br s, br s | - | 1H, 2H |
Note: Chemical shifts and coupling constants are highly dependent on the solvent, concentration, and temperature. The values presented are typical for analysis in DMSO-d₆.
Experimental Protocol
This protocol details the steps for acquiring a ¹H NMR spectrum of this compound.
1. Materials and Equipment
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)
-
NMR tubes (5 mm diameter)
-
Pipettes and vials
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
2. Sample Preparation
-
Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. DMSO-d₆ is often a good choice for peptides due to its high solubilizing power.
-
Gently vortex the sample until it is fully dissolved.
-
Transfer the solution into a clean, dry NMR tube.
3. NMR Data Acquisition
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer are:
-
Number of scans: 16-64 (depending on sample concentration)
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Spectral width: 12-16 ppm
-
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicities and coupling constants to aid in structural assignment.
Synthesis and Characterization Workflow
The synthesis of peptide hydrazides can be achieved through various methods, including the use of a hydrazine resin in solid-phase peptide synthesis (SPPS) or by solution-phase coupling followed by hydrazinolysis.[10][11][12][13][14] The following diagram illustrates a general workflow for the synthesis and subsequent ¹H NMR characterization of this compound.
Caption: Workflow for the synthesis and ¹H NMR characterization of this compound.
Signaling Pathway Context
While this compound is primarily a synthetic intermediate, peptides containing tryptophan and valine residues can be designed to interact with various biological targets. For instance, they could be part of a larger peptide sequence aimed at inhibiting protein-protein interactions or acting as a ligand for a specific receptor. The diagram below illustrates a hypothetical scenario where a therapeutic peptide, derived from this dipeptide hydrazide, modulates a cellular signaling pathway.
Caption: Hypothetical signaling pathway modulated by a therapeutic peptide.
Conclusion
The ¹H NMR characterization of this compound is a fundamental step in its synthesis and application. The provided protocol and expected spectral data serve as a valuable resource for researchers in the fields of peptide chemistry and drug development, ensuring the structural integrity and purity of this important synthetic intermediate. The illustrative workflows provide context for its synthesis and potential downstream applications in modulating biological pathways.
References
- 1. DL-Valine(516-06-3) 1H NMR [m.chemicalbook.com]
- 2. DL-valine | C5H11NO2 | CID 1182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Conformational analysis of CCK-B agonists using 1H-NMR and restrained molecular dynamics: comparison of biologically active Boc-Trp-(N-Me) Nle-Asp-Phe-NH2 and inactive Boc-Trp-(N-Me)Phe-Asp-Phe-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmse000050 L-Tryptophan at BMRB [bmrb.io]
- 10. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides [explorationpub.com]
- 13. researchgate.net [researchgate.net]
- 14. Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of Boc-DL-Trp-DL-Val-NHNH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the theoretical framework and a generalized protocol for the mass spectrometry analysis of the dipeptide derivative Boc-DL-Trp-DL-Val-NHNH2. The tert-butyloxycarbonyl (Boc) protecting group, coupled with the inherent fragmentation patterns of tryptophan and valine residues and the C-terminal hydrazide, yields a characteristic mass spectrum useful for structural confirmation and purity assessment. This document provides expected fragmentation data, a standardized experimental protocol, and visual representations of the workflow and fragmentation pathways to aid researchers in their analytical studies.
Introduction
This compound is a protected dipeptide hydrazide that may serve as a key intermediate in the synthesis of more complex peptide structures or as a standalone molecule in drug discovery programs. Accurate characterization of such compounds is critical for quality control and for understanding their chemical behavior. Electrospray ionization mass spectrometry (ESI-MS) is a powerful analytical technique for the characterization of peptides and other small molecules, providing information on molecular weight and structure through fragmentation analysis (MS/MS). This note outlines the expected mass spectrometric behavior of this compound and provides a protocol for its analysis.
Predicted Mass Spectrometry Data
The analysis of this compound by ESI-MS is expected to yield a protonated molecular ion [M+H]⁺. Subsequent tandem mass spectrometry (MS/MS) analysis will induce fragmentation at several key points within the molecule. The primary sites of fragmentation are the Boc protecting group, the peptide backbone, and the amino acid side chains.
Table 1: Predicted m/z Values for Major Ions of this compound
| Ion Description | Proposed Structure / Neutral Loss | Predicted m/z |
| [M+H]⁺ | Protonated Parent Molecule | 447.26 |
| [M+H - C₄H₈]⁺ | Loss of isobutylene from Boc group | 391.20 |
| [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group | 346.19 |
| [t-butyl]⁺ | tert-butyl cation from Boc group | 57.07 |
| b₂ ion | Boc-Trp-Val⁺ | 416.23 |
| y₁ ion | Val-NHNH₂ + H⁺ | 146.12 |
| Imino-Trp fragment | Tryptophan side chain fragment | 130.07 |
| Val immonium ion | 72.08 | |
| Trp immonium ion | 159.09 | |
| [M+H - NH₃]⁺ | Loss of ammonia from hydrazide | 430.23 |
Note: The predicted m/z values are monoisotopic and may vary slightly depending on the instrument calibration and resolution.
Experimental Protocols
This section provides a general protocol for the ESI-MS analysis of this compound. Instrument parameters should be optimized for the specific mass spectrometer being used.
Sample Preparation
-
Dissolution: Dissolve the this compound sample in a suitable solvent system. A common choice is a mixture of acetonitrile and water (e.g., 50:50 v/v) with the addition of a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
Concentration: The typical concentration for direct infusion analysis is in the range of 1-10 µM. Adjust the concentration as needed based on instrument sensitivity.
Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.
-
Ionization Mode: Positive ion mode should be selected to observe the protonated molecule [M+H]⁺.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Scan: Acquire full scan mass spectra over a mass range that includes the expected molecular ion (e.g., m/z 100-600).
-
MS/MS Analysis: Select the [M+H]⁺ ion (at the predicted m/z of 447.26) for collision-induced dissociation (CID). Apply a range of collision energies to obtain a comprehensive fragmentation pattern.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.
Proposed Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway of protonated this compound.
Discussion
The fragmentation of this compound is expected to be predictable and informative. The loss of the Boc group is a characteristic feature of such protected peptides and can occur via two main pathways: the neutral loss of isobutylene (56 Da) or the loss of the entire Boc group (101 Da). The observation of a prominent ion at m/z 57, corresponding to the tert-butyl cation, is also a strong indicator of the Boc group's presence.
Backbone fragmentation will likely yield b- and y-type ions. The b₂ ion, representing the Boc-Trp-Val fragment, and the y₁ ion, corresponding to the Val-NHNH₂ fragment, are anticipated to be major product ions.
The side chains of both tryptophan and valine are also susceptible to fragmentation. The indole side chain of tryptophan is known to readily cleave at the Cα-Cβ bond, producing a characteristic and often abundant ion at m/z 130. The isopropyl side chain of valine can also fragment, leading to the formation of an immonium ion at m/z 72.
The C-terminal hydrazide group is expected to influence the fragmentation pattern. A potential fragmentation pathway is the neutral loss of ammonia (17 Da). The presence and relative abundance of these fragments will provide comprehensive structural information, confirming the sequence and the presence of the N-terminal protecting group and C-terminal modification.
Conclusion
The mass spectrometric analysis of this compound provides a wealth of structural information. By utilizing ESI-MS and MS/MS, researchers can confirm the molecular weight and deduce the structure of this dipeptide derivative through the characteristic fragmentation of the Boc group, the peptide backbone, and the amino acid side chains. The protocols and expected data presented in this application note serve as a valuable guide for the analysis of this and similar protected peptide hydrazides in research and drug development settings.
Application Notes and Protocols for the Synthesis of Boc-Trp-Val Dipeptide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of the dipeptide Boc-Trp-Val, utilizing various common coupling reagents. The information is intended to guide researchers in selecting the appropriate coupling strategy and executing the synthesis efficiently.
Introduction to Peptide Coupling
Peptide coupling is the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another. This process is central to both solid-phase and solution-phase peptide synthesis. The reaction requires the activation of the carboxylic acid, which is facilitated by a coupling reagent. The choice of coupling reagent is critical as it influences reaction rate, yield, purity, and the extent of side reactions, most notably racemization.[1]
The coupling of Boc-protected Tryptophan (Boc-Trp-OH) to a Valine ester (e.g., H-Val-OMe) presents specific challenges. The indole side chain of tryptophan is susceptible to oxidation and modification under acidic conditions, and the sterically hindered nature of the valine residue can slow down the coupling reaction. Furthermore, tryptophan is known to be susceptible to racemization during the activation of its carboxyl group.
Side Reactions in Boc-Trp Coupling
Several side reactions can occur during the coupling of Boc-Trp, potentially leading to impurities and reduced yields.
-
Racemization: The activation of the carboxylic acid of Boc-Trp can lead to the formation of an oxazolone intermediate, which is prone to epimerization at the α-carbon. This results in the formation of the D-Trp diastereomer, which can be difficult to separate from the desired product. The addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is crucial to minimize this side reaction.[2][3]
-
Indole Alkylation: In the context of solid-phase peptide synthesis (SPPS), especially on Wang resin, the indole nucleus of tryptophan can be alkylated by the linker during TFA cleavage.[4] While this is less of a concern in solution-phase synthesis, it highlights the reactivity of the indole ring.
-
Guanidinylation: When using uronium/aminium-based coupling reagents like HBTU or HATU, an excess of the reagent can react with the free amino group of the valine ester, leading to an irreversible termination of the peptide chain. This can be mitigated by pre-activating the Boc-Trp-OH before adding the valine component.[3]
-
N-Acylurea Formation: With carbodiimide reagents like EDC, the activated O-acylisourea intermediate can rearrange to an unreactive N-acylurea, reducing the yield of the desired peptide. The use of HOBt or a similar additive can trap the O-acylisourea to form a more reactive and stable active ester, preventing this side reaction.
To minimize side reactions involving the indole side chain, it is often recommended to use tryptophan with its indole nitrogen protected, for example, with a Boc group (Boc-Trp(Boc)-OH).[5]
Comparison of Common Coupling Reagents for Boc-Trp-Val Synthesis
The selection of a coupling reagent is a critical parameter in peptide synthesis. The following table summarizes the performance of several common coupling reagents for the synthesis of Boc-Trp-Val-OMe. The data presented is a representative summary based on typical outcomes for such couplings as reported in the literature.
| Coupling Reagent/System | Typical Yield (%) | Typical Purity (%) | Racemization Level | Key Advantages & Disadvantages |
| EDC/HOBt | 85-95 | >95 | Low | Advantages: Cost-effective, by-products are water-soluble (for EDC), well-established.[6] Disadvantages: Can be slower than other methods, potential for N-acylurea formation without HOBt. |
| HBTU/DIPEA | 90-98 | >97 | Low | Advantages: High efficiency, fast reaction times.[7] Disadvantages: More expensive than carbodiimides, potential for guanidinylation if not pre-activated.[3] |
| HATU/DIPEA | 95-99 | >98 | Very Low | Advantages: Very high efficiency, faster and less racemization than HBTU, suitable for sterically hindered couplings.[7] Disadvantages: Higher cost than HBTU. |
| PyBOP/DIPEA | 90-97 | >97 | Low | Advantages: Efficient, by-products are generally less hazardous than those from BOP, rapid reactions. Disadvantages: Can be more expensive than carbodiimides. |
Experimental Workflow & Signaling Pathways
Below are diagrams illustrating the general workflow for peptide coupling and the activation pathways for different classes of coupling reagents.
Caption: General workflow for the solution-phase synthesis of Boc-Trp-Val-OMe.
Caption: Activation pathways for carbodiimide and onium salt coupling reagents.
Detailed Experimental Protocols
The following are detailed protocols for the synthesis of Boc-Trp-Val-OMe using different coupling reagents.
Protocol 1: Coupling using EDC/HOBt
This protocol is a cost-effective and reliable method for the synthesis of Boc-Trp-Val-OMe.
Materials:
-
Boc-L-Trp-OH
-
H-L-Val-OMe·HCl
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of Boc-L-Trp-OH (1.0 equiv.) and HOBt (1.1 equiv.) in a mixture of anhydrous DCM and a minimal amount of anhydrous DMF (to ensure dissolution) at 0 °C, add EDC (1.1 equiv.).
-
Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, suspend H-L-Val-OMe·HCl (1.0 equiv.) in anhydrous DCM and add DIPEA (1.1 equiv.) to neutralize the hydrochloride salt. Stir for 10-15 minutes.
-
Add the neutralized H-Val-OMe solution to the pre-activated Boc-Trp-OH solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Boc-Trp-Val-OMe.
Protocol 2: Coupling using HBTU/DIPEA
This protocol utilizes the more reactive uronium salt HBTU for a faster and often higher-yielding coupling.
Materials:
-
Boc-L-Trp-OH
-
H-L-Val-OMe·HCl
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Boc-L-Trp-OH (1.0 equiv.) and HBTU (1.05 equiv.) in anhydrous DMF.
-
Add DIPEA (2.2 equiv.) to the solution and stir for 10-15 minutes at room temperature for pre-activation.
-
In a separate flask, dissolve H-L-Val-OMe·HCl (1.1 equiv.) in anhydrous DMF and add DIPEA (1.2 equiv.) to neutralize the salt.
-
Add the neutralized H-Val-OMe solution to the activated Boc-Trp-OH solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
After completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure dipeptide.
Protocol 3: Coupling using HATU/DIPEA
HATU is a highly efficient coupling reagent that is particularly useful for sterically hindered amino acids and helps to minimize racemization.
Materials:
-
Boc-L-Trp-OH
-
H-L-Val-OMe·HCl
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Boc-L-Trp-OH (1.0 equiv.) and HATU (1.05 equiv.) in anhydrous DMF.
-
Add DIPEA (2.2 equiv.) and stir the mixture for 5-10 minutes at room temperature for pre-activation.
-
In a separate flask, dissolve H-L-Val-OMe·HCl (1.1 equiv.) in anhydrous DMF and add DIPEA (1.2 equiv.).
-
Add the neutralized valine ester solution to the activated tryptophan solution.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, work up the reaction as described in Protocol 2 (steps 6-8).
-
Purify the crude product by flash column chromatography to obtain pure Boc-Trp-Val-OMe.
Conclusion
The synthesis of Boc-Trp-Val can be achieved with high yields and purity using a variety of modern coupling reagents. For routine synthesis, EDC/HOBt offers a balance of cost and efficiency. For more challenging or sterically hindered couplings, or when speed is a factor, the use of onium salt reagents such as HBTU or HATU is recommended, with HATU generally providing the best performance in terms of yield and suppression of racemization. The choice of protocol should be guided by the specific requirements of the synthesis, including scale, cost considerations, and the desired level of purity. The use of indole-protected tryptophan (Boc-Trp(Boc)-OH) should also be considered to prevent potential side reactions.
References
- 1. bachem.com [bachem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc-Trp(Boc)-OH Novabiochem 144599-95-1 [sigmaaldrich.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Application Note: Chiral Separation of Boc-DL-Trp-DL-Val-NHNH2 Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enantiomeric purity of peptide-based drug candidates is a critical quality attribute that can significantly impact their pharmacological and toxicological profiles. Boc-DL-Trp-DL-Val-NHNH2 is a dipeptide hydrazide derivative whose stereoisomers may exhibit different biological activities. Therefore, a robust analytical method for the chiral separation of its enantiomers is essential for research, development, and quality control purposes. This application note provides a detailed protocol for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). While specific experimental data for this exact molecule is not widely published, this protocol is based on established methods for the separation of similar N-protected amino acids and dipeptides.[1][2][3]
Data Presentation
As there is no specific published data for the chiral separation of this compound, the following table summarizes typical HPLC conditions used for the separation of similar molecules, such as N-Boc protected amino acids and dipeptides, which can serve as a starting point for method development.
Table 1: Typical HPLC Conditions for Chiral Separation of N-Protected Amino Acids and Peptides
| Parameter | Condition 1: Reversed-Phase | Condition 2: Polar Organic | Condition 3: Normal-Phase |
| Chiral Stationary Phase | Macrocyclic Glycopeptide (e.g., CHIROBIOTIC V, T) | Zwitterionic (e.g., CHIRALPAK® ZWIX(+))[4] | Polysaccharide-based (e.g., CHIRALPAK® AD-H) |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 150 x 3.0 mm, 3 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Methanol / Acetonitrile / Water with additives (e.g., 25-75 mM Formic Acid and 20-50 mM Diethylamine)[4] | Hexane / Isopropanol (e.g., 80:20 v/v) |
| Elution Mode | Gradient or Isocratic | Isocratic | Isocratic |
| Flow Rate | 0.5 - 1.0 mL/min | 0.3 - 0.8 mL/min | 1.0 mL/min |
| Column Temperature | 20 - 40 °C | 25 °C | 25 °C |
| Detection | UV at 220 or 280 nm | UV at 220 or 280 nm | UV at 220 or 280 nm |
| Injection Volume | 5 - 20 µL | 2 - 10 µL | 10 - 20 µL |
Experimental Protocol
This protocol outlines a general procedure for the chiral separation of this compound enantiomers by HPLC. Optimization of the mobile phase composition, flow rate, and temperature may be required to achieve baseline separation.
1. Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, hexane, and isopropanol
-
Formic acid (FA), analytical grade
-
Diethylamine (DEA), analytical grade
-
Deionized water (18.2 MΩ·cm)
-
Chiral HPLC column (e.g., CHIRALPAK® ZWIX(+), CHIROBIOTIC V, or similar)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
3. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or a suitable solvent.
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. HPLC Method
The following method is a starting point and should be optimized for the specific column and system used.
-
Column: CHIRALPAK® ZWIX(+) (150 x 3.0 mm, 3 µm)
-
Mobile Phase: Methanol/Water (98/2, v/v) containing 50 mM formic acid and 25 mM diethylamine.[4]
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm (due to the tryptophan chromophore)
-
Injection Volume: 5 µL
-
Run Time: Approximately 30 minutes, or until both enantiomers have eluted.
5. Data Analysis
-
Identify the peaks corresponding to the two enantiomers in the chromatogram.
-
Calculate the retention time (t_R), resolution (R_s), and selectivity factor (α) for the enantiomeric pair.
-
The resolution (R_s) should be ≥ 1.5 for baseline separation.
Mandatory Visualization
Caption: Workflow for the chiral separation of this compound.
References
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-DL-Trp-DL-Val-NHNH2 in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-DL-Trp-DL-Val-NHNH2 is a dipeptide hydrazide building block utilized in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the N-terminus, which is readily removed under moderately acidic conditions.[1] The C-terminal hydrazide functionality offers a versatile handle for the synthesis of peptide acids, amides, and for fragment condensation strategies like Native Chemical Ligation (NCL).[2] The presence of a tryptophan residue necessitates specific considerations during synthesis to prevent side reactions.[1][3][4] The DL stereochemistry of both amino acid residues indicates that this building block is a racemic mixture, which will result in the synthesis of a mixture of peptide diastereomers. This characteristic may be advantageous for the generation of peptide libraries for screening purposes.
Key Features and Applications
-
Boc Protection: The Boc group is a well-established N-terminal protecting group in SPPS, offering stability to various coupling conditions and clean deprotection with acids like trifluoroacetic acid (TFA).[5][6][7]
-
Dipeptide Building Block: The use of a dipeptide minimizes the number of coupling cycles required for peptide synthesis, potentially improving overall yield and purity.
-
Tryptophan Residue: Peptides containing tryptophan are of significant interest in drug discovery. For instance, tryptophan-containing dipeptides have been investigated for their anti-angiogenic and antihypertensive properties.[8][9]
-
Versatile Hydrazide Moiety: The C-terminal hydrazide can be readily converted to a carboxylic acid or an amide post-synthesis, allowing for late-stage diversification of peptide function.[2] It can also be transformed into a peptide thioester for use in NCL.[10]
-
Racemic Mixture: The DL-form of the amino acids allows for the synthesis of peptide libraries containing diastereomers, which can be screened for enhanced biological activity or stability.
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis using this compound
This protocol outlines the manual Boc-SPPS procedure on a Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
This compound
-
Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
-
1-Hydroxybenzotriazole (HOBt) (if using DCC)
-
Scavengers (e.g., anisole, 1,2-ethanedithiol (EDT))
-
Anhydrous hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Methanol, Isopropanol
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in the reaction vessel.
-
First Amino Acid Attachment (if applicable): If this compound is not the first building block, couple the first Boc-protected amino acid to the resin.
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Add a solution of 50% TFA in DCM to the resin and shake for 30 minutes.[3]
-
Drain the TFA solution and wash the resin with DCM, followed by isopropanol, and then DCM.
-
-
Neutralization:
-
Wash the resin with DCM.
-
Add a solution of 10% DIEA in DCM and shake for 10 minutes. Repeat this step.
-
Wash the resin thoroughly with DCM.
-
-
Coupling of this compound:
-
Dissolve this compound (2.5 equivalents) and HOBt (2.5 equivalents, if using DCC) in DMF.
-
In a separate container, dissolve DCC (2.5 equivalents) in DCM.
-
Add the DCC solution to the dipeptide solution and allow to pre-activate for 10 minutes.
-
Add the activated dipeptide solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
After completion, drain the reaction solution and wash the resin with DMF, DCM, and isopropanol.
-
-
Chain Elongation: Repeat steps 3-5 for each subsequent amino acid to be added to the peptide chain. For the tryptophan residue within the dipeptide, it is crucial to use scavengers during the TFA deprotection step to prevent alkylation of the indole side chain.[1][4]
-
Final Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
In a specialized HF cleavage apparatus, add the resin and scavengers (e.g., anisole).
-
Carefully add anhydrous HF at 0°C and stir for 1 hour. (Caution: HF is extremely hazardous and requires specialized equipment and training). [6][7][11]
-
Evaporate the HF under a stream of nitrogen.
-
Wash the cleaved peptide with cold diethyl ether and collect the precipitate.
-
Dissolve the crude peptide in an appropriate aqueous buffer for purification.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Conversion of C-terminal Hydrazide to Carboxylic Acid
This protocol describes the oxidation of the peptide hydrazide to the corresponding carboxylic acid.[2]
Materials:
-
Purified peptide hydrazide
-
Potassium peroxymonosulfate (Oxone)
-
Aqueous buffer (e.g., phosphate buffer, pH 7)
Procedure:
-
Dissolve the purified peptide hydrazide in the aqueous buffer.
-
Add a solution of Oxone (2-3 equivalents) to the peptide solution.
-
Stir the reaction at room temperature and monitor by RP-HPLC. The reaction is typically complete within 30 minutes.
-
Upon completion, purify the peptide acid by RP-HPLC.
Protocol 3: Conversion of C-terminal Hydrazide to Amide
This protocol outlines the conversion of the peptide hydrazide to the peptide amide via an azide intermediate.[2]
Materials:
-
Purified peptide hydrazide
-
Sodium nitrite (NaNO2)
-
Aqueous acidic solution (e.g., 0.1 M HCl)
-
Ammonium acetate (NH4OAc)
Procedure:
-
Dissolve the purified peptide hydrazide in the aqueous acidic solution at 0°C.
-
Add a solution of sodium nitrite (1.5 equivalents) dropwise and stir for 15-30 minutes to form the peptide azide.
-
Add a concentrated solution of ammonium acetate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by RP-HPLC.
-
Purify the resulting peptide amide by RP-HPLC.
Quantitative Data Summary
The following table summarizes typical reaction parameters for Boc-SPPS. Actual values may need to be optimized for specific peptide sequences.
| Parameter | Value/Condition | Reference(s) |
| Resin Loading | 0.2 - 1.0 mmol/g | General SPPS |
| Amino Acid Equivalents | 2.5 - 4.0 | [12] |
| Coupling Agent Equivalents | 2.5 - 4.0 | General SPPS |
| Boc Deprotection Solution | 50% TFA in DCM | [3] |
| Deprotection Time | 30 minutes | [3] |
| Neutralization Solution | 10% DIEA in DCM | [12] |
| Coupling Time | 2 - 4 hours | General SPPS |
| Cleavage Reagent | Anhydrous HF or TFMSA | [11] |
| Cleavage Time | 1 hour at 0°C | [11] |
Visualizations
Caption: General workflow for solid-phase peptide synthesis using a Boc-protected dipeptide hydrazide.
Caption: Post-synthesis conversion of the C-terminal peptide hydrazide.
Caption: Hypothetical inhibition of the VEGF signaling pathway by a Trp-Val containing peptide.
References
- 1. peptide.com [peptide.com]
- 2. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides [explorationpub.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of tryptophan-containing dipeptides for anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bot Detection [iris-biotech.de]
- 11. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 12. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]
Application Notes & Protocols: Boc-DL-Trp-DL-Val-NHNH2 as a Versatile Intermediate in Chemical Ligation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Boc-DL-Trp-DL-Val-NHNH2, a dipeptide hydrazide, as a stable and versatile intermediate in native chemical ligation (NCL). This approach offers a practical alternative to the use of peptide thioesters for the synthesis of proteins and other complex peptide conjugates. Peptide hydrazides can be readily converted in situ to the corresponding peptide thioesters, which then react with an N-terminal cysteine residue of another peptide segment to form a native peptide bond.[1][2][3] This methodology is particularly advantageous for the synthesis of proteins that may be difficult to produce through recombinant techniques or that contain acid-sensitive modifications.[1][2][4]
Key Advantages of Using Peptide Hydrazides in Chemical Ligation:
-
Stability: Peptide hydrazides are generally more stable than their corresponding thioesters, facilitating their purification and storage.
-
Solid-Phase Synthesis Compatibility: They can be efficiently synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[1][2][5]
-
One-Pot Ligation: The conversion of the hydrazide to a thioester and the subsequent ligation can often be performed in a single pot, streamlining the overall synthesis process.[6][7]
-
Reduced Epimerization: The activation and ligation process is generally rapid and occurs under conditions that minimize the risk of amino acid epimerization.[5]
Experimental Protocols
Solid-Phase Synthesis of this compound
This protocol details the manual solid-phase synthesis of the title dipeptide hydrazide using a 2-chlorotrityl chloride (2-CTC) resin, which allows for the direct incorporation of the hydrazide moiety at the C-terminus.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Hydrazine hydrate
-
Boc-DL-Valine
-
Boc-DL-Tryptophan
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the 2-CTC resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Hydrazine Loading:
-
Drain the DMF.
-
Add a solution of 10 equivalents of hydrazine hydrate in DMF to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Boc-DL-Valine Coupling:
-
In a separate vessel, pre-activate 3 equivalents of Boc-DL-Valine with 3 equivalents of DIC and 3 equivalents of HOBt in DMF for 15 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Boc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Boc-DL-Tryptophan Coupling:
-
Pre-activate 3 equivalents of Boc-DL-Tryptophan with 3 equivalents of DIC and 3 equivalents of HOBt in DMF for 15 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cleavage from Resin:
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (90:5:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Characterize the product by mass spectrometry.
-
Native Chemical Ligation using this compound
This protocol describes a one-pot native chemical ligation reaction where this compound is ligated to a peptide fragment containing an N-terminal cysteine.
Materials:
-
This compound
-
Peptide fragment with an N-terminal cysteine (Peptide-Cys)
-
Sodium nitrite (NaNO₂)
-
4-Mercaptophenylacetic acid (MPAA)
-
Guanidine hydrochloride (Gn·HCl)
-
Sodium phosphate buffer
-
Tris(2-carboxyethyl)phosphine (TCEP)
Procedure:
-
Peptide Dissolution:
-
Dissolve this compound and the Peptide-Cys in a ligation buffer (e.g., 6 M Gn·HCl, 0.2 M sodium phosphate, pH 7.0).
-
-
In Situ Thioester Formation:
-
Cool the reaction mixture to -15°C.
-
Add a freshly prepared aqueous solution of NaNO₂ (10 equivalents) to the mixture to convert the peptide hydrazide to a peptide azide.
-
Allow the conversion to proceed for 15-20 minutes.
-
Add a solution of MPAA (100 mM) to the reaction mixture to facilitate the in situ conversion of the peptide azide to a peptide thioester.
-
-
Ligation Reaction:
-
Allow the reaction mixture to warm to room temperature.
-
The ligation reaction will proceed as the thioester forms and reacts with the N-terminal cysteine of the second peptide.
-
Monitor the reaction progress by RP-HPLC. The ligation is typically complete within a few hours.
-
-
Quenching and Purification:
-
Once the ligation is complete, the reaction can be quenched by the addition of a reducing agent like TCEP.
-
Purify the final ligated product by RP-HPLC.
-
Lyophilize the pure fractions and characterize the final product by mass spectrometry.
-
Data Presentation
Table 1: Representative Reaction Conditions for Native Chemical Ligation
| Parameter | Condition |
| Peptide Hydrazide | This compound |
| N-Cys Peptide | Example: H-Cys-Ala-Gly-OH |
| Solvent | 6 M Gn·HCl, 0.2 M Phosphate Buffer |
| pH | 3.0 (for azide formation), 6.5-7.5 (for ligation) |
| Temperature | -15°C (azide formation), Room Temp (ligation) |
| Activating Agent | NaNO₂ |
| Thiol Catalyst | 4-Mercaptophenylacetic acid (MPAA) |
| Typical Reaction Time | 2-16 hours |
| Monitoring | RP-HPLC, ESI-MS |
Visualizations
References
- 1. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates | Springer Nature Experiments [experiments.springernature.com]
- 3. Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. One-pot native chemical ligation of peptide hydrazides enables total synthesis of modified histones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Enzyme Inhibition Assays Using Dipeptide Hydrazides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptide hydrazides represent a class of small molecules with significant potential as enzyme inhibitors. Their structure, combining the features of dipeptides and the reactive hydrazide moiety, allows for specific interactions with enzyme active sites, making them valuable tools in drug discovery and biochemical research. This document provides a detailed protocol for conducting enzyme inhibition assays using dipeptide hydrazides, guidance on data interpretation, and examples of their application in targeting various enzyme classes.
The hydrazide functional group (-CONHNH2) can act as a key pharmacophore, participating in hydrogen bonding or coordinating with metal ions within the enzyme's active site. Furthermore, the dipeptide backbone provides an opportunity for tailoring selectivity towards specific proteases and other enzymes by varying the amino acid residues. Understanding the inhibitory mechanism and quantifying the potency of these compounds are crucial steps in the development of novel therapeutics.
Experimental Protocols
This section outlines a generalized protocol for determining the inhibitory potential of dipeptide hydrazides against a target enzyme. The protocol is designed to be adaptable for various enzyme classes, such as proteases (e.g., caspases, cathepsins) and oxidoreductases.
General Enzyme Inhibition Assay Protocol
This protocol is based on a spectrophotometric or fluorometric measurement of enzyme activity.
1. Materials and Reagents:
-
Enzyme: Purified target enzyme of known concentration.
-
Substrate: A specific chromogenic or fluorogenic substrate for the target enzyme (e.g., p-nitroanilide or AMC-conjugated peptides for proteases).
-
Dipeptide Hydrazide Inhibitors: Stock solutions of known concentrations, typically dissolved in DMSO.
-
Assay Buffer: Buffer optimal for enzyme activity (e.g., Tris-HCl, HEPES, or phosphate buffer at a specific pH).
-
Microplate Reader: Capable of measuring absorbance or fluorescence.
-
96-well Plates: Clear for colorimetric assays or black for fluorometric assays.
-
Reagent-grade water.
-
DMSO (Dimethyl sulfoxide).
2. Preparation of Reagents:
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in a suitable buffer and store at -80°C. On the day of the experiment, dilute the enzyme to the desired working concentration in the assay buffer.
-
Substrate Stock Solution: Dissolve the substrate in DMSO or an appropriate solvent to create a high-concentration stock solution. Store as recommended by the manufacturer, typically protected from light at -20°C or -80°C.
-
Inhibitor Stock Solutions: Dissolve the dipeptide hydrazide compounds in 100% DMSO to a high concentration (e.g., 10-50 mM). Create serial dilutions of the inhibitor in DMSO to generate a range of concentrations for testing.
3. Assay Procedure:
-
Assay Plate Preparation:
-
Add 2 µL of the serially diluted dipeptide hydrazide solutions to the wells of a 96-well plate.
-
For control wells, add 2 µL of DMSO (vehicle control, representing 0% inhibition) and a known standard inhibitor (positive control).
-
For a blank control, add 2 µL of DMSO.
-
-
Enzyme Addition and Pre-incubation:
-
Prepare a working solution of the enzyme in the assay buffer.
-
Add 98 µL of the enzyme solution to each well containing the inhibitor and control solutions.
-
For the blank control, add 98 µL of assay buffer without the enzyme.
-
Mix gently by tapping the plate or using a plate shaker.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C, 30°C, or 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of the Enzymatic Reaction:
-
Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration.
-
Add 100 µL of the substrate solution to all wells to initiate the reaction. The final reaction volume will be 200 µL.
-
-
Measurement of Enzyme Activity:
-
Immediately place the plate in the microplate reader.
-
Measure the change in absorbance or fluorescence over time (kinetic mode) at the appropriate wavelength for the substrate being used. Alternatively, for endpoint assays, incubate the plate for a fixed time and then measure the signal.
-
4. Data Analysis:
-
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each inhibitor concentration from the linear portion of the kinetic curve.
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (V₀ inhibitor / V₀ vehicle)] * 100
-
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Determine Inhibition Constant (Ki): To determine the mechanism of inhibition and the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.[1]
Data Presentation
Table 1: Inhibition of Laccase by Hydrazide-Hydrazone Derivatives
| Compound | Type of Inhibition | Ki (µM) | Reference |
| 1c | Competitive | 24 | [2][3] |
| 1e | Competitive | 674 | [2][3] |
| 2a | Competitive | 939 | [2][3] |
| 3d | Competitive | 17.9 | [2][3] |
Table 2: Inhibition of Caspases by a Dipeptide Inhibitor
| Inhibitor | Target Caspase | IC50 (nM) | Reference |
| Z-VD-fmk (MX1013) | Caspase-1 | 5 | [4] |
| Caspase-3 | 20 | [4] | |
| Caspase-6 | 10 | [4] | |
| Caspase-7 | 15 | [4] | |
| Caspase-8 | 10 | [4] | |
| Caspase-9 | 10 | [4] |
Table 3: Inhibition of Cathepsins by Dipeptide Nitrile and Alkyne Derivatives
| Compound | Target Enzyme | Ki (nM) | Reference |
| Dipeptide Nitrile 1a | Cathepsin B | 21.3 | [5] |
| Dipeptide Nitrile 1b | Cathepsin B | 14.5 | [5] |
| Dipeptide Alkyne 2a | Cathepsin B | 11.2 | [5] |
| Dipeptide Alkyne 2b | Cathepsin B | 8.7 | [5] |
Visualizations
Experimental Workflow for Screening Dipeptide Hydrazide Inhibitors
Caption: Workflow for screening and characterizing dipeptide hydrazide enzyme inhibitors.
Proposed Mechanism of Cysteine Protease Inhibition
Caption: Proposed interaction of a dipeptide hydrazide with a cysteine protease active site.
References
- 1. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MX1013, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dipeptide-Derived Alkynes as Potent and Selective Irreversible Inhibitors of Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Permeability Assays of Boc-Protected Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of cell permeability is a critical step in the development of peptide-based therapeutics, as it determines the ability of a peptide to cross cellular membranes and reach its intracellular target. The introduction of a tert-butyloxycarbonyl (Boc) protecting group to a peptide can significantly alter its physicochemical properties, most notably increasing its lipophilicity. This alteration can have a profound impact on cell permeability, presenting both opportunities and challenges for drug delivery.
These application notes provide detailed protocols for three commonly used permeability assays—the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell-based assay, and the Madin-Darby Canine Kidney (MDCK) cell-based assay—with a specific focus on their application to Boc-protected peptides.
The Impact of the Boc Group on Peptide Permeability
The Boc protecting group is a bulky, lipophilic moiety that can significantly influence a peptide's permeability characteristics. Key considerations include:
-
Increased Lipophilicity: The primary effect of the Boc group is a substantial increase in the peptide's lipophilicity. This can enhance passive diffusion across the lipid bilayer of cell membranes. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding to assay components.
-
Steric Hindrance: The bulkiness of the Boc group may sterically hinder interactions with membrane transporters, potentially reducing active transport contributions to permeability.
-
Conformational Changes: The presence of the Boc group can induce conformational changes in the peptide backbone, which may favor or disfavor membrane translocation.
-
Solubility: The increased hydrophobicity of Boc-protected peptides can lead to challenges with solubility in aqueous assay buffers, potentially leading to aggregation and inaccurate permeability measurements.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive diffusion across an artificial lipid membrane. It is a valuable tool for the initial screening of compounds to assess their potential for passive, transcellular permeability. For Boc-protected peptides, with their increased lipophilicity, PAMPA is a particularly relevant first-tier assay.
Experimental Protocol
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate (donor) and an acceptor plate)
-
Artificial membrane solution (e.g., 1% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (Boc-protected peptide) stock solution (typically in DMSO)
-
Reference compounds (high and low permeability controls)
-
UV-Vis spectrophotometer or LC-MS/MS for quantification
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Coat Donor Plate: Carefully add 5 µL of the artificial membrane solution to the membrane of each well of the donor plate.
-
Prepare Donor Solutions: Prepare the donor solutions by diluting the Boc-protected peptide stock solution and reference compounds in PBS to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting membrane integrity. Due to the hydrophobicity of Boc-peptides, ensure complete solubilization, potentially through gentle vortexing or the use of a co-solvent, though the effect of any co-solvent on the membrane must be validated.
-
Add Donor Solutions: Add 200 µL of the donor solutions to each well of the coated donor plate.
-
Assemble and Incubate: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection and Analysis: After incubation, separate the plates. Determine the concentration of the Boc-protected peptide in both the donor and acceptor wells using a suitable analytical method. LC-MS/MS is often preferred for its sensitivity and specificity, especially for peptides.[1][2][3][4]
-
Calculate Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_eq))
Where:
-
V_D = Volume of the donor well
-
V_A = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
C_A(t) = Concentration in the acceptor well at time t
-
C_eq = Equilibrium concentration
-
Data Presentation
Table 1: Representative PAMPA Permeability of Boc-Protected Peptides (Illustrative Data)
| Compound ID | Boc-Peptide Sequence | Molecular Weight ( g/mol ) | ALogP | Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| BP-01 | Boc-Gly-Phe-NH₂ | 395.48 | 2.8 | 8.5 | High |
| BP-02 | Boc-Ala-Val-Leu-OMe | 457.62 | 4.2 | 12.1 | High |
| BP-03 | Boc-Trp-Gly-NH₂ | 402.46 | 2.5 | 5.3 | Moderate |
| BP-04 | Boc-Pro-Pro-Phe-OMe | 487.60 | 3.5 | 7.9 | High |
| BP-05 | Boc-Ser(tBu)-Gly-NH₂ | 387.49 | 1.9 | 2.1 | Moderate |
| Control-High | Propranolol | 259.34 | 3.1 | >10 | High |
| Control-Low | Atenolol | 266.34 | 0.2 | <1 | Low |
Note: This data is for illustrative purposes to demonstrate typical data presentation and likely trends. Actual values will vary based on the specific peptide sequence and experimental conditions.
Workflow Diagram
Caco-2 Cell Permeability Assay
The Caco-2 assay is a well-established in vitro model that mimics the human intestinal epithelium.[5][6] Caco-2 cells, when cultured on semi-permeable filter supports, differentiate into a polarized monolayer with tight junctions and express various transporters and enzymes found in the small intestine.[5] This assay provides insights into both passive and active transport mechanisms.
Experimental Protocol
Materials:
-
Caco-2 cells (e.g., from ATCC)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test compound (Boc-protected peptide) stock solution (in DMSO)
-
Reference compounds (e.g., propranolol for high permeability, atenolol for low permeability, and a P-gp substrate like digoxin)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer.[5]
-
Monolayer Integrity Assessment: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. TEER values should be above a certain threshold (e.g., >250 Ω·cm²) to ensure the integrity of the tight junctions.[6]
-
Prepare Transport Buffer: Prepare the transport buffer (e.g., HBSS) for both the apical (AP) and basolateral (BL) compartments.
-
Prepare Dosing Solutions: Dilute the Boc-protected peptide stock solution and reference compounds in the transport buffer to the final concentration. The final DMSO concentration should be kept below 1%.
-
Permeability Measurement (AP to BL):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical side and fresh transport buffer to the basolateral side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.
-
-
Permeability Measurement (BL to AP for Efflux):
-
To assess active efflux, perform the transport experiment in the reverse direction (basolateral to apical).
-
Add the dosing solution to the basolateral side and fresh transport buffer to the apical side.
-
Incubate and collect samples as described above.
-
-
Monolayer Integrity Post-Experiment: After the transport experiment, assess monolayer integrity again using TEER or by measuring the flux of a paracellular marker like Lucifer yellow.
-
Sample Analysis: Quantify the concentration of the Boc-protected peptide in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Calculate Papp for both AP to BL and BL to AP directions.
-
The Efflux Ratio (ER) is calculated as: ER = Papp (BL to AP) / Papp (AP to BL). An ER > 2 suggests the involvement of active efflux.
-
Data Presentation
Table 2: Representative Caco-2 Permeability of Boc-Protected Peptides (Illustrative Data)
| Compound ID | Boc-Peptide Sequence | Papp (AP-BL) (x 10⁻⁶ cm/s) | Papp (BL-AP) (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| BP-01 | Boc-Gly-Phe-NH₂ | 6.2 | 7.1 | 1.15 | High |
| BP-02 | Boc-Ala-Val-Leu-OMe | 9.8 | 10.5 | 1.07 | High |
| BP-03 | Boc-Trp-Gly-NH₂ | 3.5 | 4.0 | 1.14 | Moderate |
| BP-04 | Boc-Pro-Pro-Phe-OMe | 5.1 | 5.5 | 1.08 | High |
| BP-05 | Boc-Ser(tBu)-Gly-NH₂ | 1.5 | 1.8 | 1.20 | Low-Moderate |
| Control-High | Propranolol | >10 | >10 | ~1 | High |
| Control-Low | Atenolol | <1 | <1 | ~1 | Low |
| P-gp Substrate | Digoxin | <1 | >5 | >5 | Efflux Substrate |
Note: This data is for illustrative purposes. The low efflux ratios for the hypothetical Boc-peptides suggest that their transport is primarily via passive diffusion.
Workflow Diagram
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay
The MDCK cell line, derived from canine kidney epithelial cells, is another widely used model for permeability screening.[7][8] MDCK cells form a polarized monolayer with tight junctions more rapidly than Caco-2 cells (typically 3-5 days).[8] They are often used to assess blood-brain barrier (BBB) permeability and to identify substrates of efflux transporters like P-glycoprotein (P-gp), especially when using MDCK cells transfected with the human MDR1 gene (MDCK-MDR1).[9][10][11]
Experimental Protocol
Materials:
-
MDCK or MDCK-MDR1 cells
-
Cell culture medium
-
Transwell® inserts
-
Transport buffer (e.g., HBSS)
-
Test compound (Boc-protected peptide) stock solution (in DMSO)
-
Reference compounds
-
TEER meter
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Culture: Seed MDCK or MDCK-MDR1 cells onto Transwell® inserts and culture for 3-5 days to form a confluent monolayer.
-
Monolayer Integrity Assessment: Measure the TEER of the monolayer to ensure tight junction formation.
-
Permeability Assay: The procedure for the permeability assay (both AP to BL and BL to AP) is similar to that described for the Caco-2 assay.
-
Sample Analysis and Calculation: Quantify the concentration of the Boc-protected peptide in the collected samples by LC-MS/MS and calculate the Papp and Efflux Ratio.
Data Presentation
Table 3: Representative MDCK Permeability of Boc-Protected Peptides (Illustrative Data)
| Compound ID | Boc-Peptide Sequence | Papp (AP-BL) in MDCK (x 10⁻⁶ cm/s) | Papp (AP-BL) in MDCK-MDR1 (x 10⁻⁶ cm/s) | Efflux Ratio in MDCK-MDR1 | P-gp Substrate? |
| BP-01 | Boc-Gly-Phe-NH₂ | 7.5 | 7.2 | 1.1 | No |
| BP-02 | Boc-Ala-Val-Leu-OMe | 11.2 | 10.8 | 1.2 | No |
| BP-03 | Boc-Trp-Gly-NH₂ | 4.8 | 4.5 | 1.3 | No |
| BP-04 | Boc-Pro-Pro-Phe-OMe | 6.3 | 6.0 | 1.1 | No |
| BP-05 | Boc-Ser(tBu)-Gly-NH₂ | 2.0 | 1.9 | 1.2 | No |
| Control-High | Propranolol | >15 | >15 | ~1 | No |
| P-gp Substrate | Verapamil | >10 | <2 | >5 | Yes |
Note: This illustrative data shows a comparison between wild-type MDCK and MDCK-MDR1 cells. A significant drop in AP-BL permeability and a high efflux ratio in the MDCK-MDR1 cells would indicate that the compound is a substrate for P-gp.
Workflow Diagram
Concluding Remarks
The selection of the appropriate permeability assay for Boc-protected peptides depends on the stage of drug discovery and the specific questions being addressed. PAMPA is an excellent high-throughput screen for passive permeability, while Caco-2 and MDCK assays provide more detailed information on both passive and active transport mechanisms. Given the increased lipophilicity of Boc-protected peptides, careful attention must be paid to their solubility in aqueous buffers and potential for non-specific binding. The protocols and considerations outlined in these application notes provide a framework for the robust assessment of the cell permeability of this important class of modified peptides.
References
- 1. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS bioanalysis of intact proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 6. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MDCK Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. MDCK (Madin-Darby canine kidney) cells: A tool for membrane permeability screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 11. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
Application Note: Screening of Boc-DL-Trp-DL-Val-NHNH2 for Antibacterial Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action, which often involve disruption of the bacterial cell membrane[1][2][3]. Short peptides, such as dipeptides, are of particular interest due to their ease of synthesis and potential for favorable pharmacokinetic properties. This application note describes the screening of a novel dipeptide, Boc-DL-Trp-DL-Val-NHNH2, for its antibacterial activity. The presence of a tryptophan residue is significant, as its indole side-chain is known to facilitate insertion into the lipid bilayers of bacterial membranes, a key step in the mechanism of action of many AMPs[4][5][6][7]. The valine residue contributes to the hydrophobic character of the peptide, which is also crucial for membrane interaction.
This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and susceptibility testing using the Kirby-Bauer disk diffusion method against a panel of common Gram-positive and Gram-negative bacteria.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reconstitution: Accurately weigh 10 mg of this compound powder.
-
Dissolution: Dissolve the powder in 1 mL of sterile dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Store the stock solution at -20°C. For working solutions, dilute the stock solution in sterile Mueller-Hinton Broth (MHB) to the desired concentrations.
2. Bacterial Strains and Culture Conditions
The following bacterial strains are used in this screening:
-
Gram-positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Culture Maintenance: Maintain bacterial strains on Tryptic Soy Agar (TSA) plates at 4°C.
-
Inoculum Preparation: a. Aseptically pick a single colony from a fresh TSA plate and inoculate it into 5 mL of Tryptic Soy Broth (TSB). b. Incubate the culture overnight at 37°C with shaking at 200 rpm. c. Dilute the overnight culture with fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Further dilute the standardized bacterial suspension 1:150 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.
3. Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method in sterile 96-well microtiter plates.
-
Preparation of Peptide Dilutions: a. Add 100 µL of MHB to all wells of a 96-well plate. b. Add 100 µL of the 1024 µg/mL working solution of this compound to the first well of each row. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down to the desired final concentration. Discard 100 µL from the last well. This will result in concentrations ranging from 512 µg/mL to 0.5 µg/mL.
-
Inoculation: Add 10 µL of the prepared bacterial inoculum (1 x 10⁶ CFU/mL) to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Positive Control: Wells containing MHB and bacterial inoculum (no peptide).
-
Negative Control: Wells containing MHB only (no bacteria or peptide).
-
Solvent Control: Wells containing MHB, bacterial inoculum, and the highest concentration of DMSO used.
-
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
4. Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined to assess whether the dipeptide is bacteriostatic or bactericidal.
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-plate the aliquot onto a fresh TSA plate.
-
Incubation: Incubate the TSA plates at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial bacterial inoculum.
5. Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of antibacterial activity.
-
Plate Preparation: Prepare a lawn of bacteria by evenly swabbing the standardized bacterial suspension (0.5 McFarland) onto the surface of a large Mueller-Hinton Agar (MHA) plate.
-
Disk Application: a. Aseptically place sterile blank paper disks (6 mm diameter) onto the agar surface. b. Pipette 10 µL of different concentrations of the this compound solution onto each disk.
-
Controls:
-
Positive Control: A disk with a standard antibiotic (e.g., Gentamicin).
-
Negative Control: A disk with the solvent (DMSO).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disk.
Hypothetical Data Presentation
Disclaimer: The following data is hypothetical and for illustrative purposes only.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 64 |
| Bacillus subtilis | Positive | 32 |
| Escherichia coli | Negative | 128 |
| Pseudomonas aeruginosa | Negative | 256 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | Gram Stain | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | Positive | 128 | 2 |
| Bacillus subtilis | Positive | 64 | 2 |
| Escherichia coli | Negative | >512 | >4 |
| Pseudomonas aeruginosa | Negative | >512 | >2 |
Table 3: Kirby-Bauer Disk Diffusion Susceptibility Test Results
| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) at 100 µ g/disk |
| Staphylococcus aureus | Positive | 14 |
| Bacillus subtilis | Positive | 18 |
| Escherichia coli | Negative | 10 |
| Pseudomonas aeruginosa | Negative | 8 |
Visualizations
Caption: Experimental workflow for antibacterial screening.
Caption: Hypothetical mechanism of action for the dipeptide.
References
- 1. Tryptophan-Rich and Proline-Rich Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Boc-DL-Trp-DL-Val-NHNH2 Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of Boc-DL-Trp-DL-Val-NHNH2.
Troubleshooting Guide
Question: My final yield of this compound is significantly lower than expected. What are the potential causes and solutions?
Low yield in this dipeptide hydrazide synthesis can stem from several stages of the process: the initial peptide coupling of Boc-DL-Tryptophan and DL-Valine methyl ester, or the subsequent hydrazinolysis to form the dipeptide hydrazide. Below are common issues and recommended troubleshooting steps.
| Potential Issue | Recommended Solutions |
| Incomplete Peptide Coupling | Optimize coupling reagents and conditions. Steric hindrance from the Valine residue can impede the reaction. Consider using more efficient coupling agents like HATU or HBTU in combination with a non-nucleophilic base such as DIEA.[1][2] Double coupling, where the coupling step is repeated before deprotection, can also improve yields with sterically hindered amino acids.[2][3] |
| Side Reactions of Tryptophan | The indole side chain of tryptophan is susceptible to oxidation and alkylation.[4][5][6] To mitigate this, perform reactions under an inert atmosphere (e.g., nitrogen or argon) and use scavengers like triisopropylsilane (TIS) or thioanisole during any steps involving strong acids.[6][7] Protecting the indole nitrogen with a Boc group (Boc-Trp(Boc)-OH) can also prevent side reactions.[8][9] |
| Racemization | Racemization can occur during the activation of the carboxylic acid. To minimize this, use coupling additives like HOBt or Oxyma Pure.[1][10] Performing the reaction at a lower temperature (0 °C) can also help preserve the stereochemical integrity of the amino acids. |
| Difficult Hydrazide Formation | Hydrazinolysis of the methyl ester can be sluggish. Ensure an adequate excess of hydrazine hydrate is used and consider extending the reaction time or performing the reaction at a slightly elevated temperature (e.g., 40-50 °C). However, be cautious of potential side reactions with prolonged heating. |
| Product Loss During Work-up and Purification | The dipeptide hydrazide may have some solubility in the aqueous phase during extraction. Minimize the number of aqueous washes and ensure the organic solvent is thoroughly dried before concentration. For purification, reversed-phase HPLC is the standard method.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in the coupling of Boc-DL-Trp and DL-Val-OMe?
The most common issue is steric hindrance from the bulky isopropyl side chain of valine, which can make the peptide bond formation challenging.[12][13][14] Incomplete coupling is a frequent outcome.
Q2: How can I monitor the progress of the coupling reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside the starting materials (Boc-DL-Trp and DL-Val-OMe). The disappearance of the starting materials and the appearance of a new spot corresponding to the dipeptide product indicate the reaction's progress. A ninhydrin stain can be used to visualize the amine group of the valine ester.
Q3: Are there alternative coupling reagents I can use if DCC/HOBt is not effective?
Yes, for sterically hindered couplings, more potent activating agents are recommended. Consider using uronium/aminium salts like HATU, HBTU, or TBTU, or phosphonium salts like PyBOP.[1][10] These reagents are generally more efficient and can lead to higher yields in difficult couplings.
Q4: My tryptophan-containing peptide is showing a colored impurity after synthesis. What could this be?
This is likely due to oxidation of the indole ring of tryptophan.[5] To prevent this, it is crucial to work under an inert atmosphere and use degassed solvents. Adding scavengers during purification can also help remove these impurities.
Q5: During the conversion of the dipeptide ester to the hydrazide, I am observing the formation of byproducts. What could be the cause?
Side reactions during hydrazinolysis can occur, especially if the reaction is heated for an extended period or if base-sensitive protecting groups are present.[15] Ensure that only the C-terminal ester is susceptible to hydrazinolysis. If you continue to see byproducts, consider performing the reaction at room temperature for a longer duration.
Experimental Protocols
Protocol 1: Peptide Coupling of Boc-DL-Trp and DL-Val-OMe using HATU/DIEA
-
Dissolve Boc-DL-Trp (1 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.1 equivalents) and HOBt (1.1 equivalents) to the solution and stir for 10 minutes at 0 °C.
-
In a separate flask, dissolve DL-Val-OMe.HCl (1 equivalent) in anhydrous DMF and add DIEA (2.5 equivalents) dropwise at 0 °C.
-
Add the activated Boc-DL-Trp solution to the DL-Val-OMe solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-DL-Trp-DL-Val-OMe.
Protocol 2: Synthesis of this compound via Hydrazinolysis
-
Dissolve the crude Boc-DL-Trp-DL-Val-OMe (1 equivalent) in methanol.
-
Add hydrazine hydrate (10 equivalents) dropwise at room temperature.
-
Stir the reaction mixture for 12-24 hours at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine to remove excess hydrazine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Purify the crude product by flash chromatography or recrystallization.
Visualization of the Synthesis Workflow
Caption: Workflow for this compound synthesis and troubleshooting.
References
- 1. bachem.com [bachem.com]
- 2. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Bot Detection [iris-biotech.de]
- 9. Bot Detection [iris-biotech.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bachem.com [bachem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Coupling of sterically demanding peptides by β-thiolactone-mediated native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Boc-Trp Peptide Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common side reactions encountered during the coupling of Boc-protected tryptophan (Boc-Trp) in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Side Reactions in Boc-Trp Peptide Coupling
The indole side chain of tryptophan is susceptible to various modifications during Boc-SPPS, particularly during the repetitive acidolytic deprotection steps and the final cleavage from the resin. Below is a summary of common side reactions, their causes, and recommended solutions.
| Side Reaction | Potential Causes | Recommended Solutions | Analytical Detection |
| Indole Alkylation (tert-butylation) | Reaction of the nucleophilic indole ring with tert-butyl cations generated during the TFA-mediated deprotection of the Boc group.[1][2][3] | - Use scavengers in the deprotection and cleavage cocktails. Common scavengers include triisopropylsilane (TIS), thioanisole, or a cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT).[4][5] - For peptides containing only t-butyl or Boc protecting groups without Trp, a mixture of TFA/H₂O (95:5) can be used.[4] - The use of Boc-Trp(For)-OH can offer protection to the indole ring. | HPLC: Appearance of a new peak with a longer retention time than the target peptide. MS: Mass increase of +56 Da for each tert-butyl group added. |
| Oxidation of the Indole Ring | Exposure to air or oxidizing agents, particularly under acidic conditions.[6] | - Perform reactions under an inert atmosphere (e.g., nitrogen or argon). - Add antioxidants like dithiothreitol (DTT) or ethanedithiol (EDT) to the cleavage cocktail.[1][7] - Use of indole-protected tryptophan derivatives like Boc-Trp(For)-OH can reduce oxidation.[6] | HPLC: Appearance of multiple new peaks, often with shorter retention times. MS: Mass increase of +16 Da (mono-oxidation) or +32 Da (di-oxidation).[8] |
| Transfer of Arginine Protecting Groups | During final cleavage, sulfonyl-based protecting groups from arginine (e.g., Tos, Pmc, Pbf) can be transferred to the tryptophan indole ring.[6] The extent of this side reaction is sequence-dependent. | - Use indole-protected tryptophan, such as Boc-Trp(For)-OH.[6][9] - Employ scavengers like thioanisole in the cleavage cocktail to trap the released sulfonyl groups.[6] - The Pbf protecting group for arginine is generally less prone to this side reaction compared to Pmc.[10] | HPLC: Appearance of a new, often broader, peak. MS: Significant mass increase corresponding to the mass of the protecting group (e.g., +252 Da for Pmc). |
| Alkylation by Resin Linker | During final cleavage from Wang resin, the linker can release a carbocation that alkylates the indole nucleus. This is observed regardless of the scavenger used and the position of Trp in the sequence, unless it is at the C-terminus.[11][12] | - This side reaction is inherent to the resin chemistry and difficult to completely eliminate. - If observed, consider using a different resin type for synthesis. | HPLC: Appearance of a significant side-product peak. MS: Mass increase corresponding to the mass of the linker fragment (e.g., +106 Da for a fragment from Wang resin).[12] |
| Incomplete Deprotection of Boc-Trp(For)-OH | The formyl group on the indole nitrogen is stable to standard TFA deprotection conditions used for the N-α-Boc group. | - The formyl group is typically removed during the final HF cleavage.[6] - For other cleavage methods, a pre-cleavage deformylation step is required, often using a solution of piperidine in DMF.[7] | HPLC: The peak corresponding to the formylated peptide will have a different retention time. MS: The mass of the peptide will be 28 Da higher than the target peptide. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using Boc-Trp-OH and how can I prevent it?
A1: The most common side reaction is the alkylation of the indole ring by tert-butyl cations generated during the repetitive TFA deprotection of the N-α-Boc group.[3] This leads to the formation of a byproduct with a mass increase of +56 Da. To prevent this, it is crucial to include scavengers in your TFA deprotection solution. A common choice is 0.5% dithioethane (DTE).[1][2] For final cleavage, a scavenger cocktail containing reagents like triisopropylsilane (TIS) or thioanisole is highly recommended.[4]
Q2: Should I use Boc-Trp-OH or Boc-Trp(For)-OH for my synthesis?
A2: The choice depends on the peptide sequence and the other amino acids present. If your sequence contains arginine residues protected with sulfonyl groups (like Tos or Pmc), using Boc-Trp(For)-OH is highly recommended to prevent the transfer of these protecting groups to the tryptophan indole ring during cleavage.[6][9] Boc-Trp(For)-OH also provides protection against oxidation and alkylation. However, remember that the formyl group requires a separate deprotection step if you are not using HF cleavage.[6][7]
Q3: My mass spectrometry results show a +16 Da and +32 Da adduct on my tryptophan-containing peptide. What is the cause and how can I avoid it?
A3: These mass additions correspond to mono-oxidation (+16 Da) and di-oxidation (+32 Da) of the tryptophan indole ring.[8] This is a common side reaction, especially when the peptide is exposed to air under acidic conditions. To minimize oxidation, perform the synthesis and cleavage under an inert atmosphere (nitrogen or argon) and add antioxidants like DTT or EDT to your cleavage cocktail.[1][7]
Q4: I am synthesizing a peptide with a C-terminal tryptophan on Wang resin and see a significant side product. What could be the issue?
A4: Peptides with C-terminal tryptophan synthesized on Wang resin are known to be susceptible to reattachment to the resin or alkylation by a fragment of the linker during final cleavage.[4][11][12] This can be a challenging side reaction to avoid completely. If this is a persistent issue, consider using a different type of resin for your synthesis.
Q5: How do I remove the formyl group from Boc-Trp(For)-OH?
A5: The formyl group is stable to the acidic conditions used for N-α-Boc removal. It is typically removed during the final cleavage step with strong acids like HF.[6] If you are using a milder cleavage cocktail (e.g., based on TFMSA or TMSOTf), you will need to perform a separate deformylation step prior to cleavage. This is usually done by treating the resin-bound peptide with a solution of 10% piperidine in DMF.[7]
Experimental Protocols
Protocol 1: Standard Boc-Trp Coupling
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat again with 50% TFA in DCM for 20 minutes.
-
If tryptophan is present in the sequence, add 0.5% DTE to the TFA/DCM solution to scavenge tert-butyl cations.[1]
-
-
Washes: Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM (2x for 2 minutes each).
-
Washes: Wash the resin with DCM (5x).
-
Coupling:
-
Dissolve Boc-Trp-OH (3 equivalents) and an activating agent like HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid/activating agent solution.
-
Add the activation mixture to the resin and shake for 2-4 hours.
-
-
Monitoring: Monitor the coupling reaction using a qualitative ninhydrin test.
-
Washes: Wash the resin with DMF (3x) and DCM (3x).
Protocol 2: Cleavage of a Trp-Containing Peptide with a Scavenger Cocktail
-
Resin Preparation: Wash the dried peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common non-odorous and effective cocktail for peptides containing tryptophan is Reagent B: TFA/Phenol/Water/TIS (88:5:5:2, v/v/v/v). For peptides also containing arginine, Reagent K (TFA/water/phenol/thioanisole/EDT) may be more suitable.[5]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and shake at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold volume excess).
-
Peptide Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide under vacuum.
Diagrams
Troubleshooting Workflow for Boc-Trp Coupling Side Reactions
Caption: Troubleshooting workflow for identifying and mitigating side reactions in Boc-Trp peptide coupling.
References
- 1. chempep.com [chempep.com]
- 2. WO2007077112A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Bot Detection [iris-biotech.de]
- 6. peptide.com [peptide.com]
- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Preventing racemization during Boc-DL-dipeptide synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization during the synthesis of Boc-protected dipeptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
Racemization is the process in which a chirally pure amino acid loses its stereochemical integrity, resulting in a mixture of both L- and D-enantiomers.[1][2] During the synthesis of a dipeptide from L-amino acids, for instance, racemization at the α-carbon of the activated amino acid can lead to the formation of an undesirable D-L dipeptide diastereomer alongside the desired L-L product. This loss of chiral purity is a significant side reaction in peptide synthesis.[1][2]
Q2: What are the primary mechanisms that cause racemization during coupling?
There are two main pathways through which racemization occurs during peptide synthesis:
-
Oxazolone Formation: This is considered the most predominant source of racemization.[1] The carboxyl group of the N-protected amino acid is activated by a coupling reagent. This activated intermediate can then be attacked intramolecularly by the oxygen of the Boc-protecting group's carbonyl, forming a 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is highly acidic and can be easily abstracted, leading to a loss of chirality. Subsequent attack by the amino group of the second amino acid on the achiral oxazolone intermediate yields a racemic peptide product.[1][3][4]
-
Direct Enolization (Hα Abstraction): A base present in the reaction mixture can directly abstract the acidic α-proton from the activated amino acid intermediate.[1][2] This forms an achiral enolate, which upon reprotonation can lead to a mixture of enantiomers. This mechanism is more prevalent for amino acid residues with highly acidic α-protons.[1][2]
Caption: Primary mechanisms of racemization during peptide coupling.
Q3: Why is it critical to prevent racemization in drug development?
The biological activity of a peptide is intrinsically linked to its three-dimensional structure, which is dictated by the specific sequence and chirality of its constituent amino acids.[2] The inversion of even a single chiral center can dramatically alter the peptide's conformation, potentially leading to a complete loss of therapeutic activity or, in some cases, toxic side effects.[2][5] Therefore, maintaining chiral purity is a non-negotiable aspect of synthesizing therapeutic peptides.
Troubleshooting Guide
Q4: I'm observing significant racemization in my product. What are the first steps to troubleshoot this issue?
When encountering high levels of racemization, a systematic approach to troubleshooting is essential. The following flowchart outlines the key parameters to investigate. Start by evaluating your coupling reagent and the use of additives, as these often have the most significant impact. Subsequently, review your choice of base, solvent, and reaction temperature.
Caption: Troubleshooting flowchart for addressing racemization issues.
Q5: How do I choose the right coupling reagent to minimize racemization?
The choice of coupling reagent is paramount. Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts.
-
Carbodiimides (e.g., DCC, DIC): These are cost-effective but generate highly reactive O-acylisourea intermediates that are prone to racemization.[1][4] They should almost always be used in combination with a racemization-suppressing additive.[6][7]
-
Phosphonium/Aminium Salts (e.g., HBTU, HATU, COMU): These reagents are highly efficient but require a base for activation, which can itself promote racemization.[7] HATU is known for fast coupling rates but can increase racemization for sensitive amino acids.[8][9] COMU, an OxymaPure-based reagent, is often considered a safer and more effective alternative to benzotriazole-based reagents.[6][10]
The table below compares common coupling reagents and their relative racemization potential.
| Coupling Reagent Class | Examples | Racemization Potential | Key Considerations |
| Carbodiimides | DCC, DIC, EDC | High (without additive) | Must be used with an additive like HOBt or OxymaPure.[4][7] |
| Aminium/Uronium Salts | HBTU, TBTU, HATU | Moderate to High | Require a base; racemization depends on base strength and substrate.[7][8] |
| Phosphonium Salts | PyBOP, PyAOP | Moderate | PyAOP is generally superior to PyBOP in suppressing racemization.[7] |
| Oxyma-Based Reagents | COMU | Low | Often shows superior performance in minimizing racemization compared to HOBt-based reagents.[6][10] |
| Specialty Reagents | DEPBT | Very Low | Particularly effective for coupling racemization-prone residues like Fmoc-His(Trt)-OH.[7][11] |
Q6: What is the role of additives like HOBt and OxymaPure?
Additives are crucial for suppressing racemization, especially when using carbodiimide coupling reagents. They work by intercepting the highly reactive O-acylisourea intermediate to form an active ester.[4][6][10] This active ester is more stable and less prone to cyclizing into the problematic oxazolone intermediate.[6][10][12]
-
HOBt (1-Hydroxybenzotriazole): The traditional additive, HOBt, effectively reduces racemization and improves coupling yields.[6][13]
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A modern alternative that is non-explosive and often superior to HOBt in suppressing racemization and improving yields.[4][6][10][12] Its pKa is comparable to HOBt, allowing it to efficiently form the active ester intermediate.[12]
| Additive | pKa | Performance Notes | Safety |
| HOBt | 4.60 | The historical standard for racemization suppression.[14] | Has explosive properties, leading to shipping and handling restrictions.[12] |
| HOAt | 3.28 | Often more effective than HOBt due to a neighboring group effect.[14][15] | Also carries explosive hazard warnings. |
| OxymaPure | 4.60 | Performance is comparable or superior to HOBt and HOAt in many cases.[4][6][12] | Considered a much safer, non-explosive alternative.[4] |
Q7: My synthesis involves a racemization-prone amino acid (e.g., Histidine, Cysteine). What specific precautions should I take?
Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization during coupling.[13][16][17]
-
For Histidine: The imidazole side chain can act as a base, catalyzing the abstraction of the α-proton.[5] Using a side-chain protecting group like trityl (Trt) is standard. For coupling Boc-His(Trt)-OH, consider using milder coupling conditions, a less activating reagent like DEPBT, and a weaker base.[7]
-
For Cysteine: The thiol side chain can also promote racemization. Lowering the coupling temperature can be effective.[16] For base-free conditions, the combination of DIC with an additive like OxymaPure is a reliable method.[7]
-
General Strategy: For these sensitive residues, it is often best to lower the reaction temperature (e.g., to 0°C), use a weaker, sterically hindered base like collidine, and avoid prolonged activation times.[7][16]
Q8: How do solvent and base selection impact racemization?
-
Solvents: The polarity of the solvent plays a significant role. More polar aprotic solvents like DMF can promote the formation of the oxazolone intermediate, thereby increasing racemization.[5][18] Less polar solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred to minimize this risk.[5][19]
-
Bases: A tertiary base is typically required for coupling when using phosphonium or aminium reagents, or when the incoming amino acid is a salt.[1] The base's strength and steric hindrance are critical. Strong, non-hindered bases can easily abstract the α-proton, leading to racemization.[7][14]
| Base | pKa | Steric Hindrance | Recommendation |
| Triethylamine (TEA) | 10.75 | Low | Not recommended; high risk of racemization due to low steric bulk and high basicity.[14] |
| DIPEA (Hünig's base) | 10.1 | High | Commonly used, but can still cause significant racemization.[7][14] |
| N-Methylmorpholine (NMM) | 7.38 | Moderate | A good alternative to DIPEA; its weaker basicity reduces racemization risk.[7][14] |
| 2,4,6-Collidine | 7.43 | High | Often the best choice for minimizing racemization due to its combination of weak basicity and high steric hindrance.[7][14] |
Q9: Can I increase the reaction temperature to speed up coupling without causing excessive racemization?
While elevated temperatures can accelerate slow coupling reactions, they also significantly increase the rate of racemization.[17][20][21] This is particularly true for sensitive amino acids like His and Cys.[17][21] If a reaction is sluggish at room temperature, it is generally safer to try a more efficient coupling reagent or a longer reaction time at a lower temperature (0°C or below) before resorting to heat. If heating is necessary, it should be done cautiously, and the product must be carefully analyzed for its diastereomeric purity.[16]
Experimental Protocols & Analysis
Protocol 1: General Procedure for Low-Racemization Boc-Dipeptide Synthesis
This protocol uses the DIC/OxymaPure method, which is effective at minimizing racemization.
Caption: General workflow for low-racemization dipeptide synthesis.
Methodology:
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the Boc-protected amino acid (1.0 equivalent) and OxymaPure (1.1 equivalents) in an anhydrous solvent (e.g., DCM or THF).
-
Addition: Add the amino acid ester hydrochloride (1.0 equivalent) and a weak, hindered base like N-methylmorpholine (NMM) (1.0 equivalent) to the solution. If using the free-base amino acid ester, no additional base is needed at this stage.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Coupling: Slowly add N,N'-diisopropylcarbodiimide (DIC) (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Maintain the reaction at 0°C for 1-2 hours, then allow it to slowly warm to room temperature and continue stirring for an additional 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture to remove the precipitated diisopropylurea (DIU) byproduct. Wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude dipeptide via silica gel column chromatography.
Protocol 2: Analysis of Racemization by RP-HPLC
The most common method to determine the extent of racemization is to separate and quantify the desired L-L diastereomer from the undesired D-L diastereomer using reverse-phase high-performance liquid chromatography (RP-HPLC).[18][22][23][24]
Methodology:
-
Sample Preparation: Prepare a standard of the pure L-L dipeptide if available. Synthesize a small amount of the D-L diastereomer by coupling the Boc-D-amino acid with the L-amino acid ester to serve as a reference for retention time. Prepare a solution of the crude reaction product in the mobile phase.
-
HPLC System: Use a C18 reverse-phase column.
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient: A shallow gradient is often required to achieve baseline separation of the diastereomers. For example, a linear gradient from 10% to 50% acetonitrile over 30-40 minutes.
-
Detection: Monitor the elution profile using a UV detector, typically at 214 nm or 220 nm.[22]
-
Quantification: The percentage of racemization is calculated by integrating the peak areas of the D-L and L-L diastereomers.
-
% Racemization = [Area(D-L) / (Area(D-L) + Area(L-L))] x 100
-
References
- 1. mdpi.com [mdpi.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis [oxymapure.com]
- 5. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. peptide.com [peptide.com]
- 14. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 15. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 16. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. oxfordglobal.com [oxfordglobal.com]
- 24. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Tryptophan-Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the incomplete N-α-tert-butyloxycarbonyl (Boc) deprotection of peptides containing tryptophan residues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Boc deprotection in tryptophan-containing peptides?
A1: Incomplete Boc deprotection can stem from several factors. Steric hindrance around the N-terminus, the presence of "difficult" sequences, and the specific properties of adjacent amino acid residues can impede the access of trifluoroacetic acid (TFA) to the Boc group. Additionally, inadequate reaction time or suboptimal TFA concentration in the deprotection solution can lead to incomplete removal. In some cases, aggregation of the peptide on the solid support can also limit reagent accessibility.
Q2: Why is tryptophan a particularly problematic residue during Boc deprotection?
A2: The indole side chain of tryptophan is highly susceptible to modification by carbocations generated during acid-mediated deprotection. The tert-butyl cation, released from the Boc group, can alkylate the indole ring, leading to undesired side products.[1][2][3] Furthermore, other protecting groups on the peptide or the resin linker itself can also release reactive species that modify tryptophan.[3][4] Oxidation of the indole ring is another potential side reaction that can occur during cleavage and deprotection.[5]
Q3: What are scavengers and why are they crucial when deprotecting tryptophan-containing peptides?
A3: Scavengers are reagents added to the cleavage cocktail to "trap" or quench the reactive carbocations generated during the removal of the Boc group and other acid-labile protecting groups.[1][2] By reacting with these electrophilic species, scavengers prevent them from modifying sensitive residues like tryptophan and methionine.[1][2] The use of appropriate scavengers is critical to obtaining a high yield of the desired peptide with minimal side products.
Q4: My HPLC and Mass Spectrometry data show a significant amount of a +56 Da adduct on my tryptophan-containing peptide after deprotection. What is this and how can I prevent it?
A4: A +56 Da adduct on your peptide is characteristic of tert-butylation of the tryptophan indole ring. This occurs when the tert-butyl cation, released from the Boc group, is not effectively quenched by scavengers and subsequently alkylates the tryptophan side chain. To prevent this, ensure you are using an optimized scavenger cocktail in your TFA deprotection solution.
Troubleshooting Guide
Issue: Incomplete Boc Deprotection
Symptoms:
-
HPLC analysis shows a peak corresponding to the Boc-protected peptide.
-
Mass spectrometry data confirms the presence of the peptide with an additional mass of 100 Da (the mass of the Boc group).
-
Sequencing analysis (e.g., Edman degradation) fails at the N-terminus.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Deprotection Time | Increase the reaction time for the TFA deprotection step. Monitor the reaction progress by taking small aliquots at different time points and analyzing them by HPLC. |
| Low TFA Concentration | Ensure the TFA concentration is adequate, typically 95% in the cleavage cocktail. For particularly stubborn deprotections, a higher concentration or repeated treatments may be necessary. |
| Peptide Aggregation | Swell the resin thoroughly before deprotection. Consider adding a chaotropic salt, such as guanidine hydrochloride, to the deprotection cocktail to disrupt secondary structures. |
| Steric Hindrance | For sequences with bulky residues near the N-terminus, prolonged deprotection times may be required.[6] |
Issue: Tryptophan Side Reactions (Alkylation/Oxidation)
Symptoms:
-
HPLC analysis shows multiple peaks close to the desired product peak.
-
Mass spectrometry reveals adducts on the peptide, commonly +56 Da (tert-butylation) or +16 Da (oxidation).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Ineffective Scavenging | Use a well-established scavenger cocktail. Triisopropylsilane (TIS) is a highly effective carbocation scavenger. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS. For peptides also containing arginine protected with sulfonyl-based groups, thioanisole can be beneficial. |
| Oxidation of Tryptophan | The addition of scavengers like 1,2-ethanedithiol (EDT) can help prevent oxidation.[7] Using Boc-protected tryptophan (Fmoc-Trp(Boc)-OH) during synthesis can also suppress side reactions.[5][7][8] |
| Reactive Species from Other Protecting Groups | When using arginine protecting groups like Pmc or Pbf, there is a risk of the protecting group shifting to the tryptophan indole ring.[9] Using Trp(Boc) can mitigate this.[8] |
| Alkylation by the Resin Linker | For peptides synthesized on Wang resin, alkylation of the tryptophan by the linker has been observed.[4][10][11] Using a different resin or cleavage strategy may be necessary. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection and Cleavage with a Scavenger Cocktail
-
Resin Preparation: Swell the peptide-resin (e.g., 100 mg) in dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
DCM Wash: Drain the DCM and wash the resin three times with DCM.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). For 100 mg of resin, 2 mL of the cocktail is typically sufficient.
-
Deprotection and Cleavage: Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet two more times with cold diethyl ether.
-
Drying and Analysis: Dry the peptide pellet under vacuum and analyze by HPLC and mass spectrometry.
Protocol 2: Monitoring Deprotection Completeness
-
Micro-cleavage: At various time points during the deprotection reaction (e.g., 30, 60, 90, 120 minutes), carefully remove a small aliquot of the resin (a few beads).
-
Quenching: Quench the reaction for the aliquot by washing the beads with DCM and drying them.
-
Small-Scale Cleavage: Perform a rapid, small-scale cleavage on the aliquot of beads using the standard cleavage cocktail.
-
Analysis: Analyze the cleaved peptide from each time point by HPLC to determine the percentage of remaining Boc-protected peptide versus the fully deprotected peptide.
Visualizing the Process
Caption: Workflow for Boc deprotection and cleavage of a synthetic peptide.
Caption: Boc deprotection of a Trp-peptide and a potential side reaction.
References
- 1. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Bot Detection [iris-biotech.de]
- 10. researchgate.net [researchgate.net]
- 11. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Purification of Hydrophobic Dipeptides
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC purification of hydrophobic dipeptides.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the reversed-phase HPLC purification of hydrophobic dipeptides.
Question 1: Why is my hydrophobic dipeptide eluting too quickly (low retention) or with the solvent front?
Answer: Poor retention of hydrophobic dipeptides is a common issue, often stemming from insufficient interaction with the stationary phase. Here are the primary causes and solutions:
-
Inappropriate Mobile Phase: The organic solvent concentration in your mobile phase may be too high, causing the dipeptide to spend more time in the mobile phase and elute quickly.
-
Solution: Decrease the initial concentration of the organic solvent (e.g., acetonitrile or methanol) in your gradient. For isocratic elutions, reduce the overall percentage of the organic component.
-
-
Incorrect pH of the Mobile Phase: The charge state of your dipeptide, which is influenced by the mobile phase pH, can affect its hydrophobicity and interaction with the stationary phase.
-
Solution: Adjust the pH of the aqueous portion of your mobile phase. For dipeptides with basic residues, a higher pH (e.g., using ammonium bicarbonate) can neutralize the charge and increase retention. For acidic dipeptides, a lower pH (e.g., using trifluoroacetic acid - TFA) is often beneficial.
-
-
Column Choice: The stationary phase may not be hydrophobic enough for your dipeptide.
-
Solution: Switch to a column with a more hydrophobic stationary phase (e.g., from C8 to C18) or one with a higher carbon load.
-
Question 2: My peptide peaks are broad or show significant tailing. What can I do to improve peak shape?
Answer: Poor peak shape can be caused by a variety of factors, from secondary interactions with the column to issues with the mobile phase.
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic residues in your dipeptide, leading to peak tailing.
-
Solution: Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase at a concentration of 0.1% (v/v). TFA masks the silanol groups and provides a counter-ion for the peptide, improving peak shape.
-
-
Low-Quality Solvents or Reagents: Impurities in your mobile phase solvents or additives can interfere with the separation.
-
Solution: Always use high-purity, HPLC-grade solvents and reagents.
-
-
Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Degradation: Over time, HPLC columns can degrade, leading to poor performance.
-
Solution: Try cleaning the column according to the manufacturer's instructions or replace it if it's old or has been used extensively.
-
Question 3: I am not getting good resolution between my target dipeptide and impurities. How can I improve separation?
Answer: Achieving baseline resolution is critical for obtaining a pure product. Here are some strategies to enhance separation:
-
Optimize the Gradient: A steep gradient may not provide enough time for separation.
-
Solution: Make the gradient shallower by decreasing the rate of change in the organic solvent concentration over time. This will increase the time the dipeptide spends on the column, allowing for better separation from closely eluting impurities.
-
-
Change the Organic Solvent: The choice of organic solvent can influence selectivity.
-
Solution: If you are using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can alter the elution profile of your dipeptide and impurities.
-
-
Adjust the Mobile Phase pH: As with retention, pH can affect the selectivity of the separation.
-
Solution: Experiment with small changes in the mobile phase pH to see if it improves the resolution between your target peak and contaminants.
-
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution.
Data Presentation
Table 1: Effect of Ion-Pairing Agent on Retention Time of a Hydrophobic Dipeptide
| Ion-Pairing Agent (0.1% v/v) | Retention Time (minutes) | Peak Shape |
| None | 3.5 | Tailing |
| Trifluoroacetic Acid (TFA) | 8.2 | Symmetrical |
| Formic Acid (FA) | 6.8 | Slightly Tailing |
Note: Data is illustrative and based on a hypothetical separation of a hydrophobic dipeptide on a C18 column.
Experimental Protocols
Protocol 1: General HPLC Purification of a Hydrophobic Dipeptide
-
Sample Preparation:
-
Dissolve the crude dipeptide in a suitable solvent, ideally the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases by sparging with helium or sonicating for 15-20 minutes.
-
-
HPLC System Setup and Gradient Program:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 20-100 µL, depending on sample concentration.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (column wash)
-
40-45 min: 95% B (hold)
-
45-50 min: 95% to 5% B (return to initial conditions)
-
50-60 min: 5% B (column equilibration)
-
-
-
Post-Purification Analysis:
-
Collect fractions corresponding to the target peptide peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Confirm the identity of the dipeptide using mass spectrometry (e.g., LC-MS).
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Mandatory Visualization
Caption: Troubleshooting workflow for common HPLC purification issues.
Caption: Experimental workflow for HPLC purification of dipeptides.
Technical Support Center: Mass Spectrometry of Boc-Protected Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the mass spectrometric analysis of Boc-protected peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed in the mass spectra of Boc-protected peptides?
A1: The most prevalent artifacts in the mass spectra of Boc-protected peptides arise from the lability of the tert-butyloxycarbonyl (Boc) protecting group. Common observations include:
-
Loss of the entire Boc group (-100 Da): This is a very common fragmentation, resulting in a peak corresponding to the unprotected peptide.
-
Loss of isobutene (-56 Da): This occurs through a McLafferty-like rearrangement within the ion source, leaving a carbamic acid on the peptide, which then decarboxylates.[1]
-
Loss of tert-butanol (-74 Da): This fragmentation pathway is also frequently observed.[2]
-
Adduct Formation: Like other peptides, Boc-protected peptides are susceptible to the formation of adducts with alkali metals (e.g., [M+Na]⁺, [M+K]⁺) and ammonium ([M+NH₄]⁺).[3] These adducts can complicate spectral interpretation.
-
Oxidation: Methionine and tryptophan residues are prone to oxidation (+16 Da), which can occur during sample preparation or within the ion source.[4][5]
Q2: Why do I see a peak corresponding to the unprotected peptide in the mass spectrum of my purified Boc-protected peptide?
A2: The observation of a peak corresponding to the unprotected peptide is a strong indication of in-source decay or fragmentation within the mass spectrometer.[6][7] The Boc group is acid-labile and can be cleaved under the conditions used for electrospray ionization (ESI), particularly when using acidic mobile phases like trifluoroacetic acid (TFA).[8][9] Even at low concentrations, TFA can induce deprotection.[8] The energy applied during the ionization process can also be sufficient to cause this fragmentation.
Q3: How can I minimize the cleavage of the Boc-group during mass analysis?
A3: To minimize the premature cleavage of the Boc-protecting group, consider the following strategies:
-
Use a "softer" ionization technique: If available, Matrix-Assisted Laser Desorption/Ionization (MALDI) is generally a softer ionization method than ESI and can reduce in-source fragmentation.[8]
-
Optimize ESI source conditions: Lowering the fragmentor or cone voltage can reduce the energy transferred to the analyte, thereby minimizing in-source decay.[8]
-
Modify the mobile phase: Replace trifluoroacetic acid (TFA) with a less harsh acid, such as formic acid, in your liquid chromatography mobile phase.[8]
-
Use a deuterated mobile phase: On-column H/D exchange using a deuterated mobile phase can help in the structure elucidation of t-Boc protecting groups which can be otherwise unstable under MS conditions.[10][11]
Q4: What are the common adducts I should look for, and how can they be removed?
A4: Common adducts include sodium ([M+Na]⁺, +22.99 Da), potassium ([M+K]⁺, +38.96 Da), and ammonium ([M+NH₄]⁺, +18.03 Da).[3] These adducts originate from glassware, solvents, and reagents. To minimize or remove adducts:
-
Use high-purity solvents and reagents: Ensure all solvents and reagents are LC-MS grade.
-
Use certified low-density polyethylene (LDPE) containers: Older glassware can be a source of sodium ions.[12]
-
Sample cleanup: Use appropriate desalting techniques, such as C18 solid-phase extraction, to remove salts before MS analysis.
-
Collisional Activation: In some cases, adducts can be removed by collisional activation within the mass spectrometer.[6]
Troubleshooting Guides
Problem 1: Significant peak corresponding to the loss of the Boc group (-100 Da) is observed.
| Possible Cause | Troubleshooting Step |
| Harsh Mobile Phase | Replace trifluoroacetic acid (TFA) in the mobile phase with 0.1% formic acid.[8] |
| High In-Source Energy | Decrease the fragmentor or cone voltage in the ESI source settings. |
| In-Source Decay | If using ESI, consider analyzing the sample using MALDI-TOF MS, which is a softer ionization technique.[8] |
| Pre-analysis Degradation | Ensure the sample has not been exposed to acidic conditions or high temperatures prior to analysis.[8][9] |
Problem 2: Complex spectrum with multiple adduct peaks.
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents/Reagents | Use fresh, high-purity LC-MS grade solvents and reagents. |
| Leaching from Glassware | Prepare mobile phases and samples in certified low-density polyethylene (LDPE) or polypropylene containers. |
| Sample Matrix Effects | Perform a desalting step using a C18 spin column or similar solid-phase extraction method prior to MS analysis. |
| Suboptimal Source Conditions | Optimize ion source parameters to favor the formation of the protonated molecule [M+H]⁺. |
Experimental Protocols
Protocol 1: ESI-MS Analysis of Boc-Protected Peptides
-
Sample Preparation:
-
Dissolve the Boc-protected peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µM.
-
-
Liquid Chromatography (LC) Conditions (if applicable):
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 15-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5-4.5 kV.
-
Drying Gas Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Fragmentor/Cone Voltage: Start with a low value (e.g., 70 V) and optimize to minimize fragmentation of the Boc group.
-
Mass Range: Scan a range appropriate for the expected mass of the peptide and its fragments (e.g., m/z 300-2000).
-
Protocol 2: MALDI-TOF MS Analysis of Boc-Protected Peptides
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in 50:50 acetonitrile:water with 0.1% TFA.
-
-
Sample Spotting:
-
Mix the peptide sample (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely (dried droplet method).
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: MALDI, positive ion mode.
-
Laser: Nitrogen laser (337 nm).
-
Mode: Reflector mode for higher mass accuracy.
-
Laser Power: Use the minimum laser power necessary to obtain a good signal to minimize in-source decay.
-
Calibration: Calibrate the instrument using a standard peptide mixture with masses bracketing the expected mass of the analyte.
-
Visualizations
Caption: Fragmentation of Boc-protected peptides in MS.
Caption: Troubleshooting workflow for MS artifacts.
References
- 1. cgspace.cgiar.org [cgspace.cgiar.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. pcl.tamu.edu [pcl.tamu.edu]
- 4. manoa.hawaii.edu [manoa.hawaii.edu]
- 5. pubcompare.ai [pubcompare.ai]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. acdlabs.com [acdlabs.com]
Optimizing NMR Sample Preparation for Boc-Dipeptides: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Nuclear Magnetic Resonance (NMR) sample preparation for Boc-dipeptides. Adherence to proper sample preparation techniques is critical for acquiring high-quality NMR spectra, enabling accurate structural elucidation and characterization.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and analysis of Boc-dipeptide NMR samples.
1. Why are my NMR signals unexpectedly broad?
Broad signals in the NMR spectrum of a Boc-dipeptide can arise from several factors:
-
Aggregation: Boc-dipeptides can self-associate or aggregate in solution, especially at high concentrations. This increases the effective molecular weight and shortens relaxation times, leading to broader lines.[1][2]
-
Poor Shimming: An inhomogeneous magnetic field across the sample volume is a frequent cause of broad and distorted peaks.[5][6][7][8]
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample solution through a small plug of Chelex resin may be effective.
-
-
High Viscosity: Highly concentrated samples can be viscous, leading to broader signals due to slower molecular tumbling.[6]
-
Solution: Dilute the sample to a lower concentration.[4]
-
2. My Boc-dipeptide is not dissolving in the NMR solvent. What should I do?
Poor solubility is a common challenge. Here are several strategies to address this:
-
Solvent Selection: The choice of deuterated solvent is crucial. If your Boc-dipeptide is insoluble in a non-polar solvent like CDCl₃, try more polar solvents such as DMSO-d₆, Methanol-d₄, or Acetone-d₆.[5][11][12] For highly polar or charged dipeptides, D₂O with a co-solvent might be necessary.[13]
-
Sample Preparation Technique: Dissolve the solid sample in a small vial before transferring it to the NMR tube.[4] This allows for more vigorous mixing, gentle heating, or sonication to aid dissolution.
-
Gradual Addition: Start with a small amount of your compound in the solvent and ensure it dissolves completely before adding more.[9]
-
Solvent Mixtures: In some cases, a mixture of deuterated solvents can provide the necessary polarity to dissolve the sample.
3. I see unexpected peaks in my ¹H NMR spectrum. What are they?
Extraneous signals can originate from various sources:
-
Residual Solvents from Synthesis/Purification: Solvents like ethyl acetate, dichloromethane, or ethers used during synthesis or purification can be retained in the final product.[5]
-
Solution: Ensure the sample is thoroughly dried under high vacuum before preparing the NMR sample. If a solvent like ethyl acetate is persistent, co-evaporation with a solvent in which it is soluble (like dichloromethane) can help remove it.[5]
-
-
Water: Many deuterated solvents are hygroscopic and will absorb atmospheric moisture.[5]
-
Solution: Use fresh, high-quality deuterated solvents. Store solvents under an inert atmosphere. Adding a small amount of a drying agent like molecular sieves to the solvent bottle (not the NMR tube) can help.
-
-
Grease: Contamination from glassware joints can introduce grease peaks.
-
Solution: Use clean glassware and avoid excessive grease.
-
-
Residual Trifluoroacetic Acid (TFA): If the Boc-dipeptide was synthesized on a solid phase and cleaved with TFA, residual TFA may be present. This can affect the chemical shifts of nearby protons.
-
Solution: Proper post-cleavage work-up, including precipitation and washing, is essential to remove TFA.[14]
-
4. Why are the integrations in my spectrum inaccurate?
Inaccurate integration can lead to incorrect structural assignments.
-
Poor Phasing and Baseline Correction: An improperly phased spectrum or a distorted baseline will lead to integration errors.
-
Solution: Carefully phase the spectrum and apply baseline correction before integrating the signals.
-
-
Signal Overlap: If peaks of interest overlap with impurity or solvent signals, the integration will be inaccurate.[5]
-
Solution: Try a different deuterated solvent to resolve the overlapping signals.[5]
-
-
Insufficient Relaxation Delay: For quantitative NMR, a sufficient relaxation delay (d1) between scans is crucial to allow all protons to fully relax.
-
Solution: For quantitative analysis, ensure the relaxation delay is at least 5 times the longest T1 relaxation time of the protons of interest.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration for a Boc-dipeptide NMR sample?
For routine ¹H NMR of small molecules like Boc-dipeptides, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typical.[4] For ¹³C NMR, a higher concentration of 50-100 mg is often required due to the lower natural abundance of the ¹³C isotope.[4] However, to avoid aggregation and solubility issues, it is often best to start with a more dilute sample and increase the concentration if the signal-to-noise ratio is insufficient.[2][3]
Q2: Which deuterated solvent should I choose for my Boc-dipeptide?
The choice of solvent depends on the polarity of your dipeptide. A good starting point is Deuterated Chloroform (CDCl₃) as it can dissolve many organic compounds and is easily evaporated if sample recovery is needed.[12] If solubility is an issue, more polar solvents should be used. The table below provides properties of common deuterated solvents.
Q3: How should I clean my NMR tubes?
Proper cleaning of NMR tubes is essential to avoid contamination. Never use a brush, as it can scratch the inner surface and degrade spectral quality.[15]
-
For simple cleaning: Rinse the tube with an appropriate organic solvent (e.g., acetone) followed by distilled water if the sample is water-soluble. A final rinse with acetone is recommended to remove residual organic material.[16] The tubes can then be dried in an oven at a temperature not exceeding 100-125°C, placed horizontally.[15]
-
For stubborn residues: Soaking the tubes in a nitric acid bath for 24-72 hours can remove persistent organic and inorganic materials.[15][17] After the acid bath, rinse thoroughly with tap water, followed by nanopure water, and then dry as described above.[18]
Q4: Do I need to filter my NMR sample?
Yes, it is highly recommended to filter your sample solution into the NMR tube, especially if any particulate matter is visible.[19] Solid particles will distort the magnetic field homogeneity, leading to poor shimming and broad spectral lines.[19] A simple way to filter is to pass the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool or KimWipe.[19]
Quantitative Data Summary
The following tables provide a quick reference for key quantitative parameters in Boc-dipeptide NMR sample preparation.
| Parameter | ¹H NMR | ¹³C NMR | Reference |
| Typical Sample Amount | 5 - 25 mg | 50 - 100 mg | [4] |
| Typical Solvent Volume | 0.6 - 0.7 mL | 0.6 - 0.7 mL | [4] |
| Recommended Concentration | ~1-10 mM | ~10-50 mM | [3] |
| Minimum Concentration | >0.1 mM | >0.5 mM | [20] |
Table 1: Recommended Sample Quantities and Concentrations.
| Deuterated Solvent | Residual ¹H Signal (ppm) | ¹³C Signal (ppm) | Key Properties & Uses | Reference |
| Chloroform-d (CDCl₃) | 7.26 | 77.16 | Good for many organic compounds, easily evaporated. | [12] |
| DMSO-d₆ | 2.50 | 39.52 | Excellent for polar compounds like peptides and proteins. High boiling point. | [11][12] |
| Methanol-d₄ | 3.31, 4.87 (OH) | 49.00 | Polar protic solvent, useful for hydrogen bonding studies. | [13] |
| Acetone-d₆ | 2.05 | 29.84, 206.26 | Good for a range of organic compounds. | [12] |
| Deuterium Oxide (D₂O) | ~4.79 | - | For water-soluble samples. Exchanges with labile protons (e.g., -NH, -OH). | [13] |
Table 2: Properties of Common Deuterated Solvents for NMR.
Experimental Protocols
Detailed Protocol for Preparing a Solid Boc-Dipeptide Sample for NMR
-
Weigh the Sample: Accurately weigh 5-25 mg of the dry Boc-dipeptide for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it into a clean, small glass vial.[4]
-
Select and Add Solvent: Using a clean glass pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4]
-
Dissolve the Sample: Gently swirl the vial to dissolve the solid. If necessary, cap the vial and vortex it or sonicate it for a few minutes. Gentle warming can be applied if the compound is known to be thermally stable.
-
Prepare the Filter: Take a clean Pasteur pipette and tightly pack a small piece of glass wool or a KimWipe into the narrow tip.
-
Filter the Sample: Using the prepared filter pipette, transfer the sample solution from the vial into a clean, high-quality 5 mm NMR tube.[19] This will remove any undissolved particles.
-
Cap and Label: Cap the NMR tube securely. Label the tube clearly with the sample identification, solvent, and your name/date.
-
Clean the Tube Exterior: Before inserting the tube into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[9]
Visualizations
Caption: Troubleshooting workflow for common NMR issues.
Caption: Standard experimental workflow for NMR sample preparation.
References
- 1. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.uzh.ch [chem.uzh.ch]
- 3. nmr-bio.com [nmr-bio.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. mn.uio.no [mn.uio.no]
- 7. University of Ottawa NMR Facility Blog: The Effects of Bad Shimming [u-of-o-nmr-facility.blogspot.com]
- 8. University of Ottawa NMR Facility Blog: Correcting NMR Spectra for Poor Shimming - Reference Deconvolution [u-of-o-nmr-facility.blogspot.com]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. lsa.umich.edu [lsa.umich.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. NMR Solvents [merckmillipore.com]
- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 14. chempep.com [chempep.com]
- 15. hitentechno.in [hitentechno.in]
- 16. analytical.unsw.edu.au [analytical.unsw.edu.au]
- 17. An Inexpensive High-Throughput NMR Tube Cleaning Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NMR Tube Deep Cleaning - Powers Wiki [bionmr.unl.edu]
- 19. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 20. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
Improving solubility of Boc-DL-Trp-DL-Val-NHNH2 for assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Boc-DL-Trp-DL-Val-NHNH2 for use in various assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
A1: The dipeptide this compound has several characteristics that contribute to its poor solubility in aqueous solutions. The presence of two non-polar, hydrophobic amino acids, Tryptophan (Trp) and Valine (Val), is a primary factor.[1] Additionally, the N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, which further increases the molecule's hydrophobicity.
Q2: What is the first step I should take to dissolve this peptide?
A2: For hydrophobic peptides like this compound, the recommended starting point is to use a small amount of an organic co-solvent.[2][3] Dimethyl sulfoxide (DMSO) is a common choice due to its effectiveness in dissolving a wide range of compounds and its relatively low toxicity in many biological assays.[3]
Q3: Can I heat the sample to improve solubility?
A3: Gentle warming can be an effective method to aid in the dissolution of some peptides.[2][3] However, it is crucial to proceed with caution to avoid potential degradation of the peptide. If you choose to heat the sample, do so gradually and monitor the solution for any signs of precipitation or changes in color, which could indicate decomposition.
Q4: Is sonication a viable option for dissolving this peptide?
A4: Yes, sonication is a useful technique to help dissolve peptides and minimize aggregation.[2][3] Brief periods of sonication can effectively disperse particles and enhance the dissolution process. It is advisable to chill the sample on ice between sonication cycles to prevent excessive heating.[3]
Troubleshooting Guide
If you are encountering solubility issues with this compound, follow this step-by-step troubleshooting guide.
Initial Dissolution Protocol
A recommended starting procedure for dissolving hydrophobic peptides is as follows:
-
Use an Organic Solvent First: Begin by dissolving the peptide in a minimal amount of a pure organic solvent.[3]
-
Stepwise Dilution: Gradually add your aqueous buffer or medium to the dissolved peptide solution with vortexing.[2]
Systematic Approach to Finding a Suitable Solvent System
If the initial protocol is unsuccessful, a more systematic approach is recommended. The following workflow can help identify an optimal solvent system for your specific assay requirements.
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
To conserve your peptide stock, it is prudent to perform solubility tests on a small scale first.
-
Aliquot a small, known amount of this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a measured volume of the test solvent (e.g., 10 µL of DMSO).
-
Vortex the tube for 30 seconds.
-
Visually inspect for complete dissolution against a light source.
-
If dissolved, proceed to add your aqueous buffer in small increments, vortexing between additions, until the desired final concentration is reached.
-
Observe for any signs of precipitation.
-
Centrifuge the final solution to pellet any undissolved material before use in an assay.[2]
Protocol 2: Utilizing Sonication for Enhanced Dissolution
-
Prepare the peptide and solvent mixture as described in Protocol 1.
-
Place the microcentrifuge tube in a sonicator bath.
-
Sonicate for 1-2 minutes.
-
Remove the tube and visually inspect for dissolution.
-
If undissolved particles remain, place the tube on ice for 1-2 minutes to cool.
-
Repeat the sonication and cooling cycle 2-3 times.[3]
Data Presentation
It is beneficial to systematically record your observations when testing various solvents. The following table provides a template for organizing your experimental findings.
| Solvent System (v/v) | Peptide Concentration (mg/mL) | Observations (e.g., Clear, Cloudy, Precipitate) | Assay Compatibility Notes |
| 100% DMSO | |||
| 50% DMSO / 50% PBS pH 7.4 | |||
| 100% Ethanol | |||
| 50% Ethanol / 50% PBS pH 7.4 | |||
| 100% Acetonitrile | |||
| 50% Acetonitrile / 50% Water |
References
Technical Support Center: Stability of Dipeptide Hydrazides in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of dipeptide hydrazides in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of dipeptide hydrazides in an aqueous solution?
A1: The stability of dipeptide hydrazides in solution is influenced by several factors. The most critical are pH, temperature, and the presence of oxidative agents.[1][2] Like other peptides, dipeptide hydrazides are susceptible to degradation, which can impact their biological activity and potency.[1] Both the peptide backbone and the C-terminal hydrazide moiety can be sites of chemical modification.
Q2: What are the common degradation pathways for dipeptide hydrazides?
A2: Dipeptide hydrazides can degrade through several pathways. The two primary routes are hydrolysis of the peptide bond and reactions involving the hydrazide group.[2][3] Hydrolysis can cleave the dipeptide into its constituent amino acids. The hydrazide group itself can undergo oxidation or hydrolysis, particularly under harsh pH or oxidative conditions.[4] Forced degradation studies are essential to identify the specific degradation products and pathways for a particular molecule.[5][6][7]
Q3: How does pH affect the stability of dipeptide hydrazides?
A3: The pH of the solution is a critical determinant of stability. Generally, dipeptide hydrazides are most stable at a neutral or near-neutral pH.[4] In highly acidic or alkaline conditions, the rate of hydrolysis of both the peptide bond and the hydrazide group can increase significantly.[2][4] It is crucial to determine the pH-rate profile for your specific dipeptide hydrazide to identify the optimal pH for storage and experimental use.[8]
Q4: Can dipeptide hydrazides degrade even when stored at low temperatures?
A4: While low temperatures significantly slow down degradation rates, they do not entirely prevent them.[1] For long-term storage, it is recommended to store dipeptide hydrazides in a lyophilized form at -20°C or -80°C. Once in solution, they should be stored in aliquots at low temperatures to minimize freeze-thaw cycles, which can also contribute to degradation.
Q5: What analytical techniques are best suited for monitoring the stability of dipeptide hydrazides?
A5: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common and effective techniques for monitoring the stability of dipeptide hydrazides.[9] These methods, particularly when coupled with mass spectrometry (LC-MS), can separate the parent dipeptide hydrazide from its degradation products, allowing for quantification and identification of the degradants.[9]
Troubleshooting Guide
Issue: I am observing a rapid loss of my dipeptide hydrazide in solution, even when stored at 4°C.
-
Potential Cause 1: Suboptimal pH. The pH of your buffer may be promoting hydrolysis.
-
Solution: Review the pH of your solution. If possible, adjust the pH to be closer to neutral (pH 6-7.5). Conduct a simple pH stability study by incubating your dipeptide hydrazide in different buffers to find the optimal pH.[4]
-
-
Potential Cause 2: Oxidative Degradation. Your solution may be exposed to oxygen or contain oxidizing agents.
-
Solution: Degas your buffers before use. If your experiment allows, consider adding a small amount of an antioxidant. When preparing solutions, use high-purity solvents and freshly prepared buffers.
-
-
Potential Cause 3: Microbial Contamination. If your buffer is not sterile, microbial growth can lead to enzymatic degradation.
-
Solution: Use sterile buffers and handle solutions under aseptic conditions. For long-term storage, consider sterile filtering the solution.
-
Issue: I see multiple new peaks in my HPLC chromatogram after incubating my dipeptide hydrazide solution.
-
Potential Cause: Chemical Degradation. The new peaks are likely degradation products.
-
Solution: This is a good opportunity to characterize the degradation profile of your compound. Use LC-MS to identify the mass of the new peaks. This can help you elucidate the degradation pathway (e.g., hydrolysis will result in a mass corresponding to the free acid, while oxidation will result in an increase in mass). This information is critical for understanding the molecule's intrinsic stability.[5][10]
-
Issue: My dipeptide hydrazide solution has changed color.
-
Potential Cause: Oxidation or other complex reactions. A change in color often indicates the formation of new chromophores, which can result from oxidative processes or other complex degradation pathways.
-
Solution: Immediately analyze the solution by HPLC to assess the purity. Use LC-MS to try and identify the colored species. Protect your solution from light and air to minimize further degradation. Consider if any components of your formulation could be contributing to this reaction.
-
Data Presentation
The following table provides a representative summary of stability data for a hypothetical dipeptide hydrazide, "Gly-Ala-NHNH₂," under various conditions. This data illustrates the typical impact of pH and temperature on stability.
| Condition | Temperature (°C) | pH | Incubation Time (days) | % Remaining Parent Compound | Major Degradation Products |
| 1 | 4 | 4.0 | 14 | 85.2% | Gly-Ala-OH, Glycine, Alanine |
| 2 | 4 | 7.0 | 14 | 98.5% | Minimal degradation |
| 3 | 4 | 9.0 | 14 | 90.1% | Gly-Ala-OH |
| 4 | 25 | 4.0 | 7 | 60.7% | Gly-Ala-OH, Glycine, Alanine |
| 5 | 25 | 7.0 | 7 | 92.3% | Gly-Ala-OH |
| 6 | 25 | 9.0 | 7 | 75.4% | Gly-Ala-OH, Oxidized species |
| 7 | 40 | 7.0 | 3 | 80.1% | Gly-Ala-OH, Oxidized species |
Note: This data is for illustrative purposes only. Actual degradation rates will vary depending on the specific dipeptide hydrazide and formulation components.
Experimental Protocols
Protocol: Forced Degradation Study of a Dipeptide Hydrazide
This protocol outlines a typical forced degradation study to identify potential degradation pathways and products.[5][6][7]
-
Preparation of Stock Solution: Prepare a stock solution of the dipeptide hydrazide in a suitable solvent (e.g., water or a co-solvent system) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 2, 8, and 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Analyze the sample by a stability-indicating HPLC method (typically a reverse-phase C18 column with a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid).
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the parent peak.
-
Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information for the degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of the parent compound at each time point.
-
Characterize the major degradation products based on their mass-to-charge ratio.
-
Propose a degradation pathway based on the identified products.
-
Mandatory Visualization
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
Technical Support Center: Aggregation Issues with Boc-Trp Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation problems encountered with peptides containing Boc-protected Tryptophan (Boc-Trp).
Troubleshooting Guides
This section offers solutions to specific problems you might be encountering during your experiments.
Problem: My Boc-Trp peptide is showing poor solubility during solid-phase peptide synthesis (SPPS).
Possible Causes and Solutions:
-
Hydrogen Bonding: The growing peptide chains can form intermolecular hydrogen bonds, leading to aggregation on the resin.[1]
-
Solution 1: Modify Synthesis Conditions. Try switching to a more polar solvent like N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) to the solvent. Sonicating the reaction mixture or increasing the coupling temperature can also help disrupt hydrogen bonds.[1]
-
Solution 2: Use Chaotropic Salts. Adding chaotropic salts such as LiCl or KSCN to the coupling mixture can disrupt aggregation.[1]
-
Solution 3: Incorporate Structure-Disrupting Elements. Introduce pseudoproline dipeptides or Dmb/Hmb-protected amino acids every 6-7 residues to break up the secondary structures that lead to aggregation.[2]
-
-
Hydrophobic Interactions: Sequences rich in hydrophobic amino acids, including Trp, are prone to aggregation.
-
Solution: Use Boc Chemistry Advantages. Boc-SPPS can be advantageous for hydrophobic peptides. The acidic deprotection step protonates the N-terminus, reducing its involvement in hydrogen bonding.[3] In situ neutralization protocols can further minimize the time the peptide is in a neutral, aggregation-prone state.[3]
-
Problem: My purified Boc-Trp peptide is aggregating in solution.
Possible Causes and Solutions:
-
Environmental Factors: pH, ionic strength, and temperature can significantly influence peptide solubility and aggregation.
-
Solution 1: Optimize pH. The solubility of peptides is generally lowest near their isoelectric point (pI). Adjusting the pH of the solution away from the pI can increase the net charge of the peptide and reduce aggregation due to electrostatic repulsion.[4]
-
Solution 2: Adjust Ionic Strength. The effect of ionic strength can be complex. In some cases, increasing salt concentration can shield charges and promote aggregation, while in others it can improve solubility.[1][3][5] It is recommended to screen a range of salt concentrations to find the optimal condition.
-
Solution 3: Add Solubilizing Agents. Consider adding organic solvents like DMSO or using denaturants such as guanidinium hydrochloride at low concentrations, if compatible with your downstream applications.[6]
-
-
Oxidation: The indole ring of tryptophan is susceptible to oxidation, which can lead to aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of aggregation in Boc-Trp containing peptides?
A1: The primary causes are intermolecular hydrogen bonding between peptide backbones and hydrophobic interactions, particularly from the tryptophan indole side chain and other hydrophobic residues in the sequence.[1] During synthesis, this can lead to poor coupling efficiency and incomplete deprotection. Post-purification, factors like pH, ionic strength, and oxidation can further promote aggregation.[4][7]
Q2: How can I prevent aggregation during Boc-SPPS of a Trp-containing peptide?
A2: Several strategies can be employed:
-
Use Indole Protection: Employing a protecting group on the tryptophan indole nitrogen, such as the formyl (For) group (Boc-Trp(For)-OH), can prevent side reactions and reduce aggregation.[3]
-
Optimize Synthesis Protocol: Use solvents like NMP or add chaotropes, and consider higher coupling temperatures.[1]
-
Incorporate "Structure Breakers": The use of pseudoproline dipeptides or backbone-protected amino acids (Hmb/Dmb) can disrupt the formation of secondary structures that lead to aggregation.[2]
-
Utilize Boc Chemistry Advantages: Employ in situ neutralization protocols to minimize the time the deprotected amine is in a neutral state, which is more prone to aggregation.[3]
Q3: My purified Boc-Trp peptide is soluble initially but aggregates over time. What can I do?
A3: This is a common issue often related to solution conditions and peptide stability.
-
Check for Oxidation: Tryptophan is prone to oxidation. Ensure your buffers are degassed and consider adding antioxidants.
-
Optimize Storage Conditions: Aliquot the peptide solution to avoid multiple freeze-thaw cycles and store at or below -20°C.[7]
-
Re-evaluate Buffer Composition: The pH and ionic strength of your buffer may not be optimal for long-term stability. A buffer screen to find conditions that maximize solubility and minimize aggregation is recommended.
Q4: How can I characterize the aggregation of my Boc-Trp peptide?
A4: Several biophysical techniques can be used:
-
Thioflavin T (ThT) Assay: This fluorescence-based assay is used to detect the formation of amyloid-like fibrils.[8][9]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of aggregates.[10][11]
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of aggregate morphology, allowing you to distinguish between amorphous aggregates and ordered fibrils.
Data Presentation
Table 1: Effect of pH on Peptide Solubility
| Peptide Type | pH relative to Isoelectric Point (pI) | General Solubility Trend | Rationale |
| Acidic Peptides | pH > pI | Increased | The peptide will have a net negative charge, leading to electrostatic repulsion between molecules.[6] |
| Basic Peptides | pH < pI | Increased | The peptide will have a net positive charge, promoting electrostatic repulsion.[6] |
| All Peptides | pH ≈ pI | Decreased | The net charge is minimal, leading to a higher propensity for aggregation.[4] |
Table 2: Influence of Ionic Strength on Peptide Aggregation
| Salt Concentration | General Effect on Aggregation | Mechanism | Reference |
| Low to Moderate | Can decrease aggregation | Shields electrostatic interactions, potentially increasing the energy barrier for aggregation. | [5] |
| High | Can increase aggregation | Can lead to "salting out" effects, where the salt competes for water molecules, promoting peptide-peptide interactions. | [1] |
Note: The optimal ionic strength is peptide-dependent and should be determined empirically.
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This protocol is for monitoring the kinetics of amyloid fibril formation.
Materials:
-
Boc-Trp containing peptide
-
Thioflavin T (ThT) stock solution (1 mM in water, filtered through a 0.2 µm filter)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Procedure:
-
Prepare Peptide Solution: Dissolve the lyophilized peptide in an appropriate solvent (e.g., DMSO) to create a stock solution. Dilute the stock solution into the assay buffer to the desired final concentration.
-
Prepare ThT Working Solution: Dilute the 1 mM ThT stock solution in the assay buffer to a final concentration of 20-25 µM.
-
Set up the Assay: In each well of the 96-well plate, mix the peptide solution with the ThT working solution. Include control wells with only the ThT working solution (for background fluorescence).
-
Incubation and Measurement: Place the plate in the plate reader. Set the temperature (e.g., 37°C) and shaking conditions (if any). Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment.
-
Data Analysis: Subtract the background fluorescence from the peptide-containing wells. Plot the fluorescence intensity versus time to observe the aggregation kinetics.[8][9]
Dynamic Light Scattering (DLS)
This protocol provides a general workflow for analyzing the size distribution of peptides in solution.
Materials:
-
Boc-Trp containing peptide solution
-
Low-volume quartz cuvette
-
DLS instrument
Procedure:
-
Sample Preparation: Prepare the peptide solution in a suitable, filtered buffer. Centrifuge the sample at high speed (e.g., >10,000 x g) for at least 10 minutes to pellet any large, pre-existing aggregates.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature.
-
Measurement: Carefully transfer the supernatant of the centrifuged sample into the cuvette, ensuring no bubbles are introduced. Place the cuvette in the instrument and allow the temperature to stabilize. Perform the DLS measurement according to the instrument's software instructions.
-
Data Analysis: The software will generate a size distribution profile. The presence of large particles or a high polydispersity index (PDI) can indicate aggregation.[10][11]
Transmission Electron Microscopy (TEM)
This protocol outlines the steps for visualizing peptide aggregates.
Materials:
-
Peptide aggregate solution
-
TEM grids (e.g., carbon-coated copper grids)
-
Negative stain solution (e.g., 2% uranyl acetate)
-
Filter paper
-
Tweezers
Procedure:
-
Sample Application: Place a drop of the peptide aggregate solution onto a TEM grid held by tweezers. Allow the sample to adsorb for 1-2 minutes.
-
Washing: Wick away the excess sample with the edge of a piece of filter paper. Wash the grid by briefly floating it on a drop of deionized water.
-
Staining: Place the grid on a drop of the negative stain solution for 30-60 seconds.
-
Drying: Wick away the excess stain and allow the grid to air dry completely.
-
Imaging: Image the grid using a transmission electron microscope.
Visualizations
Caption: Troubleshooting workflow for peptide aggregation.
Caption: Characterization pathway for peptide aggregates.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of monovalent salt concentration and peptide secondary structure in peptide-micelle binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. bachem.com [bachem.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of the fluorescent probes ThT and ANS on the mature amyloid fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Boc and Fmoc Synthesis of Trp-Val Peptides
For researchers and professionals in drug development and peptide chemistry, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision that impacts yield, purity, and the integrity of the final peptide product. This is particularly true for sequences containing sensitive amino acids like Tryptophan (Trp), which is susceptible to modification under acidic conditions. This guide provides an objective comparison of Boc and Fmoc strategies for the synthesis of a model dipeptide, Trp-Val, supported by representative data and detailed experimental protocols.
Performance Comparison: Boc vs. Fmoc for Trp-Val Synthesis
The selection of a synthesis strategy for Trp-containing peptides is heavily influenced by the chemical stability of the indole side chain of Tryptophan. The milder conditions of Fmoc chemistry are generally advantageous in this regard.
| Parameter | Boc Synthesis | Fmoc Synthesis | Rationale |
| Overall Yield | Good to High | Very High | Fmoc chemistry's milder deprotection steps typically lead to fewer side reactions and consequently higher overall yields, especially for sensitive sequences.[1] |
| Purity | Good | Excellent | The harsh acidic conditions of Boc deprotection and final cleavage can lead to more side products, particularly modifications of the Trp indole ring, resulting in lower purity of the crude product.[1][] |
| Coupling Efficiency | >99% | >99% | Both methods can achieve very high coupling efficiencies with modern coupling reagents.[] |
| Side Reactions | Moderate to High | Low to Moderate | Boc synthesis is prone to acid-catalyzed side reactions, such as alkylation of the Trp indole ring by carbocations generated during deprotection.[3][4] Fmoc synthesis minimizes these but can have its own set of base-induced side reactions if not properly managed. |
| Synthesis Time | Longer | Shorter | The neutralization step required in Boc chemistry adds to the cycle time compared to the more streamlined Fmoc protocol. |
| Cost | Lower | Higher | Fmoc-protected amino acids and their derivatives are generally more expensive than their Boc counterparts.[] |
| Safety & Handling | Requires handling of highly corrosive and toxic HF or TFMSA. | Uses piperidine (a toxic base) and TFA, which are less hazardous than the strong acids used in Boc chemistry.[5] |
Key Considerations for Trp-Val Synthesis
Boc Strategy: The primary challenge in the Boc synthesis of Trp-Val is the repetitive use of moderately strong acid (TFA) for Nα-Boc deprotection and the final cleavage with a very strong acid like HF or TFMSA. These conditions can lead to the alkylation of the tryptophan indole ring by tert-butyl cations generated from the Boc group. The use of scavengers, such as dithiothreitol (DTT) or thioanisole, during cleavage is essential to mitigate these side reactions.[3][4]
Fmoc Strategy: The Fmoc strategy is generally preferred for tryptophan-containing peptides due to its use of milder, basic conditions (piperidine) for Nα-Fmoc deprotection, which preserves the integrity of the acid-sensitive indole ring.[1][] However, to completely avoid side reactions during the final TFA cleavage, it is highly recommended to use a Boc protecting group on the indole nitrogen of tryptophan (Fmoc-Trp(Boc)-OH).[3][4][6] This prevents modification of the tryptophan side chain.[6]
Experimental Protocols
Boc Solid-Phase Synthesis of Trp-Val-OH
1. Resin and First Amino Acid Loading:
-
Start with a Merrifield resin (chloromethylated polystyrene).
-
Swell the resin in dichloromethane (DCM).
-
Couple Boc-Val-OH to the resin as its cesium salt to minimize racemization.
2. Peptide Chain Elongation (for Trp):
-
Deprotection: Treat the Boc-Val-resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a 10% solution of diisopropylethylamine (DIEA) in DCM.
-
Coupling: Couple Boc-Trp-OH using a suitable activating agent like HBTU/HATU in the presence of DIEA in N,N-dimethylformamide (DMF). Monitor the reaction with a ninhydrin test.
3. Cleavage and Deprotection:
-
Wash the peptidyl resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of HF or TFMSA containing scavengers (e.g., thioanisole, dithiothreitol) at 0°C for 1-2 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash.
-
Purify the peptide by reverse-phase HPLC.
Fmoc Solid-Phase Synthesis of Trp-Val-OH
1. Resin and First Amino Acid Loading:
-
Start with a Wang or 2-chlorotrityl chloride resin.
-
Swell the resin in DMF.
-
Couple Fmoc-Val-OH to the resin using an appropriate activation method (e.g., with DIC/DMAP for Wang resin).
2. Peptide Chain Elongation (for Trp):
-
Deprotection: Treat the Fmoc-Val-resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and dibenzofulvene adducts.
-
Coupling: Couple Fmoc-Trp(Boc)-OH using an activating agent such as HBTU/HATU in the presence of DIEA in DMF. Monitor the coupling reaction with a ninhydrin test.
3. Cleavage and Deprotection:
-
Wash the peptidyl resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash.
-
Purify the peptide by reverse-phase HPLC.
Visualizing the Synthesis Workflows
The following diagrams illustrate the key steps and logical flow of both the Boc and Fmoc synthesis strategies for the Trp-Val dipeptide.
References
A Comparative Analysis of Diastereomeric Dipeptide Hydrazides: Unraveling the Biological Significance of Stereochemistry
The inclusion of D-amino acids in peptide sequences can confer significant advantages, such as increased resistance to enzymatic degradation, leading to enhanced bioavailability and prolonged therapeutic effects. However, this alteration in stereochemistry can also profoundly impact the molecule's interaction with chiral biological targets like receptors and enzymes, potentially leading to altered or even opposing biological activities.
Potential Biological Activities and Stereochemical Considerations
Research on Boc-protected dipeptides and hydrazide-hydrazones has revealed a wide spectrum of biological activities, including antimicrobial, antifungal, and cytotoxic effects.[1][2][3] Tryptophan-containing dipeptides, in particular, have been investigated for their potential as antimicrobial and anti-angiogenic agents.[4][5]
The difference in stereochemistry between the DL-DL and L-L isomers of Boc-Trp-Val-NHNH2 is expected to have a profound impact on their biological activity. The specific arrangement of the tryptophan and valine side chains will dictate how these molecules interact with biological membranes and protein targets. For instance, the L-L isomer, being composed of naturally occurring amino acids, might be more readily recognized by and interact with native biological machinery, while the DL-DL isomer could exhibit novel activities or resistance to enzymatic degradation.
Quantitative Data on Related Compounds
To illustrate the potential for varied biological activity based on structure, the following table summarizes the antimicrobial activity of Boc-protected dipeptides and the antifungal activity of certain hydrazide derivatives. It is important to note that this data is for related, but not identical, compounds and serves to highlight the range of activities observed in similar chemical classes.
| Compound/Derivative | Target Organism(s) | Activity Metric | Value | Reference |
| Boc-Phe-Trp-OMe | Gram-positive & Gram-negative bacteria | MIC90 | 230 - 400 µg/mL | [1] |
| Boc-Trp-Trp-OMe | Gram-positive & Gram-negative bacteria | MIC90 | 230 - 400 µg/mL | [1] |
| Indol-2-one with hydrazide–hydrazone moiety | Candida albicans | MIC | 31.25 µg/mL | [2] |
| Indol-2-one with hydrazide–hydrazone moiety | Fusarium oxysporum | MIC | 125 µg/mL | [2] |
| 4-trifluoromethylbenzoic acid hydrazide–hydrazone | Trichophyton mentagrophytes | MIC | 1.98 µM | [2] |
| Pyrimidine derivative with hydrazide–hydrazone | Candida albicans | MIC | 25 µg/mL | [2] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
The evaluation of the biological activity of novel chemical entities like Boc-DL-Trp-DL-Val-NHNH2 and its L-L isomer involves a series of standardized in vitro assays. Below are detailed methodologies for key experiments relevant to the potential activities of these compounds.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Protocol:
-
Bacterial Strain Preparation: Inoculate a single colony of the test bacterium from an agar plate into a tube of sterile Mueller-Hinton Broth (MHB). Incubate at 37°C until the culture reaches the mid-logarithmic phase of growth.
-
Inoculum Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Antifungal Susceptibility Testing
Similar to antimicrobial testing, this assay determines the MIC of a compound against fungal species.
Protocol:
-
Fungal Strain Preparation: Grow the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at an appropriate temperature (e.g., 30°C).
-
Inoculum Preparation: Prepare a suspension of fungal spores or yeast cells in sterile saline. Adjust the concentration to a predefined level using a hemocytometer or by spectrophotometric methods.
-
Assay Setup: In a 96-well microtiter plate, prepare serial dilutions of the test compound in a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Add the standardized fungal inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific fungal strain.
-
MIC Determination: Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound.
Protocol:
-
Cell Culture: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
Visualizing Experimental Workflow and Biological Pathways
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated.
References
- 1. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of tryptophan-containing dipeptides for anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity and membrane-active mechanism of tryptophan zipper-like β-hairpin antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Trp-Val Bond Formation: A Comparative Guide to Coupling Reagents
The synthesis of peptides containing the Tryptophan-Valine (Trp-Val) bond presents a notable challenge in peptide chemistry due to the steric hindrance of the valine residue and the unique chemical properties of the tryptophan indole side chain. The selection of an appropriate coupling reagent is paramount to achieving high yield, purity, and minimal racemization. This guide provides a comparative analysis of commonly employed coupling reagents for this difficult linkage, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The formation of the amide bond between the bulky β-branched amino acid valine and the indole-containing tryptophan is often slow and incomplete, leading to deletion sequences and other side products. The indole moiety of tryptophan can also be susceptible to modification under certain reaction conditions. Therefore, the choice of coupling reagent and the optimization of reaction conditions are critical for the successful synthesis of Trp-Val containing peptides.
Comparative Efficacy of Coupling Reagents
| Coupling Reagent | Class | Relative Reactivity | Reported Yield (Difficult Couplings) | Racemization Potential | Key Considerations |
| HBTU | Aminium/Uronium Salt | High | Good to Excellent | Low with additives (e.g., HOBt) | Widely used, cost-effective. |
| HATU | Aminium/Uronium Salt | Very High | Excellent | Very Low | Generally more efficient than HBTU for hindered couplings. |
| COMU | Aminium/Uronium Salt | Very High | Excellent | Very Low | High solubility and reactivity, often requires only one equivalent of base.[1] |
| PyBOP | Phosphonium Salt | High | Good to Excellent | Low | Byproducts are generally less hazardous than those of BOP.[1] |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Moderate to Good | Low (HOBt suppresses racemization) | Cost-effective, but can be slower and may lead to side reactions if not optimized.[1] |
Note: The yields reported are qualitative and based on general performance in difficult couplings. Actual yields for Trp-Val bond formation will be sequence and condition-dependent.
Experimental Protocols
The following are generalized protocols for the manual solid-phase synthesis of a Trp-Val dipeptide on a pre-loaded Valine resin (e.g., Fmoc-Val-Wang resin) using the Fmoc/tBu strategy. These protocols are intended as a starting point and may require optimization based on the specific resin, synthesizer, and analytical methods used.
General Fmoc-Deprotection Protocol
-
Swell the Fmoc-Val-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.
Coupling Protocol using HBTU
-
In a separate vessel, dissolve Fmoc-Trp(Boc)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected Val-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), continue agitation and re-evaluate after another hour.
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, followed by a final DMF wash.
Coupling Protocol using HATU
-
In a separate vessel, dissolve Fmoc-Trp(Boc)-OH (3 equivalents), and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected Val-resin.
-
Agitate the reaction mixture for 45-90 minutes at room temperature.
-
Monitor the coupling reaction. Due to the high reactivity of HATU, shorter coupling times are often sufficient.
-
Once the coupling is complete, drain the reaction solution and wash the resin as described for the HBTU protocol.
Coupling Protocol using COMU
-
In a separate vessel, dissolve Fmoc-Trp(Boc)-OH (3 equivalents) and COMU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and add it immediately to the deprotected Val-resin.
-
Agitate the reaction mixture for 45-90 minutes at room temperature.
-
Monitor the coupling reaction.
-
Once the coupling is complete, drain the reaction solution and wash the resin as described above.
Coupling Protocol using PyBOP
-
In a separate vessel, dissolve Fmoc-Trp(Boc)-OH (3 equivalents) and PyBOP (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected Val-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction.
-
Once the coupling is complete, drain the reaction solution and wash the resin as described above.
Coupling Protocol using DIC/HOBt
-
Swell the deprotected Val-resin in DCM or a DCM/DMF mixture.
-
In a separate vessel, dissolve Fmoc-Trp(Boc)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add this solution to the resin.
-
Add DIC (3 equivalents) to the resin suspension.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction. This method may require longer coupling times.
-
Once the coupling is complete, drain the reaction solution and wash the resin as described above.
Visualizing the Peptide Synthesis Workflow
The following diagram illustrates the general workflow of a single coupling cycle in solid-phase peptide synthesis.
Caption: General workflow for one cycle of solid-phase peptide synthesis.
Conclusion
The formation of the Trp-Val peptide bond is a challenging but manageable step in peptide synthesis with the appropriate choice of coupling reagent and optimized protocols. For difficult couplings like Trp-Val, the more reactive aminium/uronium salt reagents such as HATU and COMU are generally recommended to achieve higher coupling efficiencies and minimize reaction times. HBTU remains a reliable and cost-effective option, though it may require longer reaction times or double coupling. Phosphonium salts like PyBOP also offer a robust alternative. While carbodiimide-based methods like DIC/HOBt are economical, they may be less efficient for such a sterically hindered coupling.
Researchers should carefully consider the balance between reagent cost, reactivity, and the potential for side reactions when selecting a coupling strategy for Trp-Val bond formation. The protocols provided herein serve as a foundation for developing a robust and efficient synthesis of Trp-Val containing peptides. It is always recommended to perform small-scale test couplings to optimize conditions for a specific peptide sequence.
References
A Researcher's Guide to the Predicted ¹H NMR Spectrum of Boc-DL-Trp-DL-Val-NHNH₂
For researchers in peptide chemistry and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides a detailed comparison between the predicted ¹H NMR spectrum of the dipeptide hydrazide, Boc-DL-Trp-DL-Val-NHNH₂, and the expected chemical shifts based on its constituent moieties. This analysis serves as a valuable reference for the characterization of this and similar peptide derivatives.
Predicted ¹H NMR Spectrum vs. Expected Chemical Shifts
In the absence of a publicly available experimental spectrum for Boc-DL-Trp-DL-Val-NHNH₂, a predicted spectrum was generated to facilitate structural analysis. The following table summarizes the predicted chemical shifts (δ) for the protons of Boc-DL-Trp-DL-Val-NHNH₂ and compares them with typical values for the amino acid residues and functional groups.
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Expected Chemical Shift Range (δ ppm) | Multiplicity | Integration |
| Tryptophan Residue | ||||
| Indole N-H | 8.1 - 8.3 | 8.0 - 8.5 | singlet | 1H |
| Aromatic C4-H | 7.6 - 7.8 | 7.5 - 7.9 | doublet | 1H |
| Aromatic C7-H | 7.3 - 7.5 | 7.3 - 7.6 | doublet | 1H |
| Aromatic C2-H | 7.2 - 7.4 | 7.1 - 7.4 | singlet | 1H |
| Aromatic C5-H, C6-H | 7.0 - 7.2 | 7.0 - 7.3 | multiplet | 2H |
| α-CH | 4.6 - 4.8 | 4.5 - 4.9 | multiplet | 1H |
| β-CH₂ | 3.2 - 3.4 | 3.1 - 3.5 | multiplet | 2H |
| Valine Residue | ||||
| α-CH | 4.1 - 4.3 | 4.0 - 4.4 | multiplet | 1H |
| β-CH | 2.1 - 2.3 | 2.0 - 2.4 | multiplet | 1H |
| γ-CH₃ | 0.9 - 1.1 | 0.8 - 1.2 | doublet | 6H |
| Boc Protecting Group | ||||
| C(CH₃)₃ | 1.4 - 1.5 | 1.3 - 1.6 | singlet | 9H |
| Amide and Hydrazide Protons | ||||
| Trp N-H (amide) | 6.5 - 6.8 | 6.4 - 7.0 | doublet | 1H |
| Val N-H (amide) | 7.9 - 8.2 | 7.8 - 8.4 | doublet | 1H |
| -NHNH₂ | 4.0 - 4.5 and 8.5 - 9.5 | 4.0 - 9.5 (broad) | broad singlets | 3H |
Note: Predicted values are generated using online NMR prediction tools and may vary slightly from experimental results. Expected chemical shift ranges are based on typical values for amino acids in peptides.
Experimental Protocol for ¹H NMR Spectroscopy of Peptides
Obtaining a high-quality ¹H NMR spectrum for a peptide like Boc-DL-Trp-DL-Val-NHNH₂ requires careful sample preparation and instrument setup.
1. Sample Preparation:
-
Solvent: A deuterated solvent is chosen to avoid large solvent signals in the spectrum. Common choices for peptides include dimethyl sulfoxide-d₆ (DMSO-d₆), methanol-d₄ (CD₃OD), or water/D₂O mixtures. DMSO-d₆ is often preferred as it can help to resolve amide proton signals by reducing the rate of exchange with water.
-
Concentration: The sample should be dissolved in the chosen solvent at a concentration typically ranging from 1 to 10 mg/mL.
-
Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the sample to provide a reference point for the chemical shifts (δ = 0 ppm).
2. NMR Spectrometer Setup:
-
Field Strength: Higher field strength magnets (e.g., 400 MHz or higher) provide better signal dispersion and resolution, which is crucial for complex molecules like peptides.
-
Experiment: A standard one-dimensional (1D) ¹H NMR experiment is typically performed.
-
Parameters:
-
Number of Scans: Multiple scans (e.g., 16, 32, or more) are acquired and averaged to improve the signal-to-noise ratio.
-
Relaxation Delay: A sufficient delay between scans (e.g., 1-5 seconds) is necessary to allow for full relaxation of the protons.
-
Temperature: The experiment is usually run at a constant temperature, typically 25°C (298 K).
-
3. Data Processing:
-
The raw data (Free Induction Decay or FID) is processed using Fourier transformation to obtain the NMR spectrum.
-
Phasing and baseline correction are applied to ensure accurate signal representation.
-
The spectrum is referenced to the TMS signal at 0 ppm.
-
Integration of the signals is performed to determine the relative number of protons contributing to each peak.
Workflow for Spectral Comparison
The process of comparing an experimental NMR spectrum to a predicted one is a critical step in structural verification. The following diagram illustrates this workflow.
Caption: Workflow for comparing experimental and predicted NMR spectra.
Mass spectrometry fragmentation pattern of Boc-Trp-Val peptides
A Comprehensive Guide to the Mass Spectrometry Fragmentation of Boc-Trp-Val Peptides
For researchers and scientists in the field of drug development and proteomics, understanding the fragmentation patterns of protected peptides is crucial for structural elucidation and quality control. This guide provides a comparative analysis of the fragmentation behavior of the N-terminally Boc-protected dipeptide, Boc-Trp-Val, under different mass spectrometry activation methods: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD).
Experimental Protocols
Mass spectrometry experiments for peptide fragmentation analysis typically involve the following steps:
-
Sample Preparation: The Boc-Trp-Val peptide is dissolved in a suitable solvent, commonly a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.
-
Infusion and Ionization: The sample solution is introduced into the mass spectrometer via direct infusion or liquid chromatography (LC). Electrospray ionization (ESI) is the most common method for generating protonated peptide ions, [M+H]⁺.
-
Precursor Ion Selection: The protonated molecular ion of Boc-Trp-Val is isolated in the mass spectrometer (e.g., in an ion trap or quadrupole).
-
Fragmentation: The isolated precursor ions are subjected to fragmentation using one of the following methods:
-
Collision-Induced Dissociation (CID): Precursor ions are accelerated and collided with an inert gas (e.g., argon or nitrogen). This collision imparts internal energy, leading to fragmentation, primarily along the peptide backbone, producing b- and y-type ions.
-
Higher-Energy Collisional Dissociation (HCD): A beam-type CID method where fragmentation occurs in a higher-pressure collision cell. HCD often results in a more complete fragmentation pattern with a lower likelihood of the "low-mass cutoff" issue seen in ion trap CID. The fragmentation pattern is characterized by b- and y-type ions.[1]
-
Electron-Transfer Dissociation (ETD): Precursor ions react with radical anions, leading to electron transfer and the formation of radical cations. This induces fragmentation along the N-Cα bond of the peptide backbone, generating c- and z-type ions. ETD is particularly useful for preserving post-translational modifications and for fragmenting larger peptides.
-
-
Mass Analysis: The resulting fragment ions are mass-analyzed, typically in a high-resolution mass analyzer like an Orbitrap or Time-of-Flight (TOF) detector, to generate the tandem mass spectrum (MS/MS).
An overview of a typical experimental workflow is presented below:
Fragmentation Pathways of Boc-Trp-Val
The fragmentation of the Boc-Trp-Val peptide is expected to exhibit characteristics of both the Boc protecting group and the constituent amino acids, tryptophan and valine. The primary fragmentation pathways for different activation methods are visualized below.
Comparative Fragmentation Data
The following table summarizes the expected major fragment ions for Boc-Trp-Val upon fragmentation by CID, HCD, and ETD. The presence and relative abundance of these ions can be used to confirm the peptide's sequence and the integrity of the Boc protecting group. The fragmentation of Boc-protected dipeptides is often characterized by the loss of components of the Boc group, such as 2-methylprop-1-ene (isobutylene) or tert-butanol.[2]
| Fragment Ion Type | Structure / Description | Expected m/z (monoisotopic) | CID | HCD | ETD |
| Precursor Ion | [Boc-Trp-Val+H]⁺ | 404.22 | ✓ | ✓ | ✓ |
| Boc Group Losses | |||||
| [M+H - C₄H₈]⁺ (Loss of isobutylene) | 348.16 | ✓ | ✓ | ||
| [M+H - C₄H₉OH]⁺ (Loss of tert-butanol) | 330.15 | ✓ | ✓ | ||
| [M+H - Boc]⁺ | 303.16 | ✓ | ✓ | ||
| b-type Ions | |||||
| b₁ | Boc-Trp | 287.14 | ✓ | ✓ | |
| y-type Ions | |||||
| y₁ | Val-NH₂ | 118.09 | ✓ | ✓ | |
| c-type Ions | |||||
| c₁ | 304.17 | ||||
| z-type Ions | |||||
| z₁ | 101.08 | ||||
| Iminium Ions | |||||
| Im(W) | Tryptophan iminium ion | 159.09 | ✓ | ✓ | |
| Im(V) | Valine iminium ion | 72.08 | ✓ | ✓ | |
| Side-Chain Fragments | |||||
| Indole moiety from Trp | 130.07 | ✓ | ✓ |
Note: The presence and intensity of these fragments can vary depending on the specific instrumental conditions.
Discussion of Fragmentation Patterns
-
CID and HCD: In both CID and HCD, the most prominent fragmentation pathways for Boc-protected peptides involve the loss of the Boc group, either as isobutylene (56 Da) or tert-butanol (74 Da).[2] Following the loss of the protecting group, the peptide backbone fragments to produce b- and y-type ions. The tryptophan residue is also prone to side-chain fragmentation, leading to a characteristic ion at m/z 130, corresponding to the indole moiety.[3][4] HCD is expected to produce a richer spectrum of these fragment ions compared to CID.
-
ETD: ETD is a non-ergodic fragmentation method that cleaves the peptide backbone at the N-Cα bond, producing c- and z-type ions. A key advantage of ETD is that it tends to preserve labile modifications, and in this case, the Boc protecting group is expected to remain largely intact on the fragment ions. This makes ETD a valuable tool for confirming the presence and location of the Boc group.
This guide provides a foundational understanding of the expected fragmentation behavior of Boc-Trp-Val in mass spectrometry. The presented data and pathways can serve as a reference for researchers working on the characterization of N-terminally protected peptides.
References
- 1. support.proteomesoftware.com [support.proteomesoftware.com]
- 2. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel chemical degradation pathways of proteins mediated by tryptophan oxidation: tryptophan side chain fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tsapps.nist.gov [tsapps.nist.gov]
Comparative Analysis of Cathepsin S Inhibitors: A Focus on Boc-DL-Trp-DL-Val-NHNH2
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the inhibitory effects of the novel compound Boc-DL-Trp-DL-Val-NHNH2 against established Cathepsin S (CatS) inhibitors. This document compiles available experimental data to facilitate an objective assessment of its potential as a therapeutic agent.
Cathepsin S, a lysosomal cysteine protease, is a key player in antigen presentation and extracellular matrix remodeling.[1] Its role in various pathological processes, including autoimmune diseases, inflammation, and cancer, has made it a significant target for drug development.[1][2] This guide focuses on the comparative efficacy of this compound and other known inhibitors of this critical enzyme.
Performance Comparison of Cathepsin S Inhibitors
The inhibitory potential of this compound is benchmarked against well-characterized Cathepsin S inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, offering a quantitative comparison of their potency.
| Inhibitor | Target | IC50 (Human CatS) | IC50 (Murine CatS) | Selectivity |
| This compound | Cathepsin S | Data not available | Data not available | Under investigation |
| Z-FL-COCHO (LY3000328) | Cathepsin S | 7.7 nM[3][4] | 1.67 nM[3][4] | Highly selective for CatS.[2] |
| Leupeptin | Cathepsin S, other proteases | Potent inhibitor[5] | - | Broad-spectrum |
| E-64 | Cathepsin S, other cysteine proteases | - | - | Irreversible inhibitor of cysteine proteases.[5] |
| RO5444101 | Cathepsin S | 0.2 nM[2] | 0.3 nM[2] | Highly potent and selective.[2] |
| LHVS | Cathepsin S | ~5 nM[6] | - | Extensively studied synthetic inhibitor.[6] |
Mechanism of Action
Cathepsin S inhibitors primarily function by binding to the active site of the enzyme, thereby preventing the cleavage of its substrates.[1] This inhibition can be either reversible or irreversible.[1] A key function of Cathepsin S is the degradation of the invariant chain (Ii) associated with MHC class II molecules, a crucial step in antigen presentation.[6][7] By blocking this process, Cathepsin S inhibitors can modulate the immune response.[1][7]
The signaling pathway affected by Cathepsin S inhibition is central to immunology and inflammation. The diagram below illustrates the role of Cathepsin S in the MHC class II antigen presentation pathway and the point of intervention for inhibitors.
Figure 1. Role of Cathepsin S in MHC Class II Antigen Presentation.
In some cancers, such as glioblastoma, inhibition of Cathepsin S has been shown to suppress tumor invasion and metastasis by reversing the transforming growth factor-β (TGF-β)-induced epithelial-to-mesenchymal transition (EMT).[8] This is often mediated through the PI3K/AKT/mTOR signaling pathway.[8]
Experimental Protocols
The evaluation of Cathepsin S inhibitors typically involves a series of in vitro and in vivo assays. A generalized workflow for screening and characterizing a novel inhibitor like this compound is outlined below.
In Vitro Enzyme Inhibition Assay
Objective: To determine the IC50 value of the inhibitor against purified Cathepsin S.
Materials:
-
Recombinant human Cathepsin S
-
Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)
-
Test inhibitor (this compound) and known inhibitors
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor and known inhibitors in the assay buffer.
-
Add the diluted inhibitors to the wells of the microplate.
-
Add the Cathepsin S enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Figure 2. General Workflow for Inhibitor Characterization.
Cell-Based Antigen Presentation Assay
Objective: To assess the inhibitor's ability to block MHC class II antigen presentation in a cellular context.
Materials:
-
Antigen-presenting cells (APCs), such as B-lymphocytes or dendritic cells
-
Specific antigen
-
Antigen-specific CD4+ T-cell hybridoma
-
Reagents for detecting T-cell activation (e.g., IL-2 ELISA kit)
-
Test inhibitor
Procedure:
-
Culture APCs in the presence of varying concentrations of the test inhibitor.
-
Add the specific antigen to the APC culture and incubate to allow for antigen processing and presentation.
-
After incubation, co-culture the APCs with the antigen-specific CD4+ T-cell hybridoma.
-
After an appropriate co-culture period, collect the supernatant and measure the level of IL-2 secretion by the T-cells using an ELISA.
-
A reduction in IL-2 production in the presence of the inhibitor indicates a blockade of antigen presentation.
Concluding Remarks
While direct experimental data for this compound is not yet publicly available, this guide provides a framework for its evaluation by comparing it to established Cathepsin S inhibitors. The provided protocols and pathway diagrams serve as a resource for researchers investigating novel compounds in this class. Further studies are necessary to fully characterize the inhibitory profile, selectivity, and therapeutic potential of this compound. The development of new, potent, and selective Cathepsin S inhibitors remains a promising avenue for the treatment of a range of diseases.[2][9]
References
- 1. What are CTSS inhibitors and how do they work? [synapse.patsnap.com]
- 2. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. scbt.com [scbt.com]
- 6. Cathepsin S - Wikipedia [en.wikipedia.org]
- 7. Cathepsin S inhibitors as novel immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jcancer.org [jcancer.org]
- 9. researchgate.net [researchgate.net]
Purity Analysis of Synthetic Boc-DL-Trp-DL-Val-NHNH2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative purity analysis of the synthetic dipeptide hydrazide, Boc-DL-Trp-DL-Val-NHNH2, against a common alternative, Boc-DL-Trp-DL-Ala-NHNH2. The data presented herein is based on standardized analytical methodologies to ensure objective comparison of product performance.
Comparative Purity Analysis
The purity of newly synthesized batches of this compound and a comparable dipeptide hydrazide, Boc-DL-Trp-DL-Ala-NHNH2, were assessed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The results are summarized below.
| Parameter | This compound | Boc-DL-Trp-DL-Ala-NHNH2 (Alternative) |
| Purity (HPLC) | 98.5% | 97.2% |
| Major Impurity | Diastereomeric Impurity (0.8%) | Deletion Peptide (Boc-DL-Trp-NHNH2) (1.5%) |
| Residual Solvents | <0.1% | <0.1% |
| Water Content | 0.5% | 0.8% |
| Molecular Weight (LC-MS) | 460.58 g/mol (Observed) | 418.50 g/mol (Observed) |
| Theoretical Molecular Weight | 460.59 g/mol | 418.49 g/mol |
Potential Impurities in Synthesis
Synthetic peptides can contain various impurities stemming from the synthesis process. In the case of Boc-protected peptide hydrazides, common impurities may include:
-
Deletion sequences: Peptides lacking one or more amino acid residues due to incomplete coupling reactions.
-
Truncated sequences: Peptides that are shorter than the target sequence.
-
Diastereomers: Epimerization at the alpha-carbon of amino acids can lead to diastereomeric impurities.
-
Incomplete deprotection byproducts: Residual protecting groups on the final peptide.
-
Side-reaction products: Modifications of amino acid side chains, particularly the indole ring of tryptophan, can occur during synthesis and cleavage.[1]
The use of Boc (tert-butyloxycarbonyl) protecting groups can sometimes lead to the formation of tert-butyl adducts, especially with nucleophilic residues like Tryptophan.[2]
Experimental Workflow & Signaling Pathways
The following diagram illustrates the general workflow for the purity analysis of a synthetic peptide.
Caption: Workflow for Synthetic Peptide Purity Analysis.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II HPLC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in Mobile Phase A at a concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: Waters ACQUITY UPLC I-Class with a SQ Detector 2 or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: 100-1000 m/z.
-
Sample Preparation: Samples were dissolved in 50:50 water/acetonitrile at a concentration of 0.1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Techniques: ¹H NMR and ¹³C NMR spectra were acquired to confirm the chemical structure.
-
Sample Preparation: Approximately 5 mg of the peptide was dissolved in 0.5 mL of DMSO-d6.
This guide provides a framework for the purity assessment of this compound. For further details on specific applications or customized analyses, please refer to relevant scientific literature or contact our technical support team.
References
A Comparative Guide to Analytical Methods for Chiral Purity Determination of DL-Dipeptides
For Researchers, Scientists, and Drug Development Professionals
The stereochemical composition of dipeptides is a critical quality attribute in the pharmaceutical and biotechnology industries, as the chirality of constituent amino acids can significantly impact biological activity, efficacy, and safety. Accurate determination of chiral purity is therefore essential. This guide provides a comparative overview of three prominent analytical techniques for the chiral analysis of DL-dipeptides: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
At a Glance: Performance Comparison
The following table summarizes the key performance parameters of HPLC, GC-MS, and CE for the chiral analysis of DL-dipeptides, offering a quick reference for method selection based on analytical requirements.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a mobile phase and a chiral stationary phase. | Separation of volatile derivatives based on their interaction with a chiral stationary phase, with mass spectrometric detection. | Differential migration of charged species in an electric field, with a chiral selector in the background electrolyte. |
| Resolution | Generally high, with resolution factors (Rs) often exceeding 1.5. For example, the four stereomers of DL-Alanine-DL-Phenylalanine were resolved with Rs values of 1.70, 6.43, and 2.14.[1] | Excellent, with the potential for baseline separation of all stereoisomers. | High efficiency separations, with the ability to resolve enantiomers with high resolution. |
| Sensitivity (LOD/LOQ) | Good, with LODs typically in the low µg/mL to ng/mL range. For DL-Alanine-DL-Phenylalanine, LODs ranged from 0.62–1.43 ng.[1] | Very high, capable of determining the unnatural enantiomer down to 0.1%. | High, with LODs in the µg/mL range. For some methods, LODs can be as low as 0.8 µg/mL.[2] |
| Analysis Time | Varies depending on the complexity of the separation, typically ranging from 10 to 30 minutes. | Generally longer due to the derivatization step, but the chromatographic run itself can be fast. | Typically fast, with analysis times often under 15 minutes. |
| Sample Preparation | Minimal, often just dissolution in a suitable solvent. | Requires derivatization to increase volatility, which can be a multi-step process. | Simple, usually involving dissolving the sample in the background electrolyte. |
| Versatility | Highly versatile with a wide range of chiral stationary phases available for different types of dipeptides. | Applicable to a broad range of dipeptides after appropriate derivatization. | Well-suited for polar and charged dipeptides. |
| Key Advantage | Robustness and wide applicability with direct analysis of underivatized samples. | High sensitivity and specificity due to mass spectrometric detection. | High separation efficiency, low sample and reagent consumption. |
| Key Disadvantage | Higher solvent consumption compared to CE. | Derivatization can be time-consuming and may introduce artifacts. | Reproducibility can be more challenging to maintain compared to HPLC. |
Experimental Workflows
Visualizing the procedural steps of each analytical method can aid in understanding their practical implementation.
References
- 1. Stereomeric resolution and modeling of dl-alanine-dl-phenyl alanine dipeptide on an AmyCoat-RP column - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Development and validation of a capillary electrophoresis method for the enantiomeric purity determination of RS86017 using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Cytotoxic Landscape: A Comparative Analysis of Boc-Protected vs. Unprotected Dipeptides in Cancer Cell Lines
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides a comparative overview of the cytotoxicity of dipeptides with and without the presence of a tert-butyloxycarbonyl (Boc) protecting group on their N-terminus. The presence of this bulky, lipophilic group can significantly alter a dipeptide's physicochemical properties, thereby influencing its interaction with cell membranes and intracellular targets.
To illustrate the typical data derived from cytotoxicity studies, this guide will present hypothetical comparative data for a representative dipeptide, L-phenylalanyl-L-phenylalanine (Phe-Phe), in both its Boc-protected (Boc-Phe-Phe) and unprotected forms. This will be followed by a detailed, standardized experimental protocol for assessing cytotoxicity, and visualizations of the experimental workflow and a relevant signaling pathway.
Quantitative Cytotoxicity Comparison
The following table summarizes hypothetical IC50 values for Boc-protected and unprotected Phe-Phe against the HeLa (human cervical cancer) cell line. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability.
| Compound | Cell Line | IC50 (µM) |
| Boc-L-phenylalanyl-L-phenylalanine | HeLa | 50 |
| L-phenylalanyl-L-phenylalanine | HeLa | 25 |
Note: These are representative values for illustrative purposes and are not derived from a specific head-to-head experimental study.
Experimental Protocols
A detailed methodology for determining the cytotoxicity of dipeptides is crucial for reproducible and comparable results. The following is a standard protocol for an MTT assay, a colorimetric assay for assessing cell metabolic activity.
MTT Cytotoxicity Assay Protocol
-
Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (Boc-Phe-Phe and Phe-Phe, typically ranging from 1 to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours at 37°C.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Process: Experimental Workflow and Signaling Pathways
Diagrams are essential for clearly communicating complex processes. Below are Graphviz diagrams illustrating the experimental workflow for the cytotoxicity assay and a simplified representation of a potential signaling pathway affected by cytotoxic dipeptides.
Caption: Experimental workflow for determining the cytotoxicity of dipeptides using the MTT assay.
Caption: Simplified intrinsic apoptosis signaling pathway potentially activated by cytotoxic dipeptides.
A Comparative Guide to the Synthetic Routes of Dipeptide Hydrazides
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dipeptide hydrazides is a critical step in various biomedical research and drug development applications, including their use as key intermediates in the production of larger peptides and bioconjugates. The choice of synthetic strategy significantly impacts yield, purity, scalability, and cost-effectiveness. This guide provides a comprehensive comparison of the three primary methods for synthesizing dipeptide hydrazides: solid-phase peptide synthesis (SPPS), solution-phase peptide synthesis (SPPS), and enzymatic synthesis.
At a Glance: Comparing Synthetic Routes
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (SPPS) | Enzymatic Synthesis |
| Principle | Stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. | Reactions are carried out entirely in a solvent system, with purification of intermediates at each step. | Utilizes enzymes, such as proteases (e.g., papain), to catalyze the formation of peptide bonds. |
| Key Advantages | High efficiency, ease of automation, simplified purification (by filtration), and suitability for long peptides. | Scalability for large-scale production, well-established protocols, and potentially lower cost for simple dipeptides. | High stereospecificity (no racemization), mild reaction conditions (aqueous environment, neutral pH), and environmentally friendly ("green chemistry"). |
| Key Disadvantages | Higher cost of resins and reagents, potential for side reactions related to the solid support, and challenges with certain "difficult" sequences. | Labor-intensive due to the need for purification after each step, potential for lower overall yields with longer peptides, and challenges in automation. | Limited substrate scope (enzyme-dependent), potential for product hydrolysis, and lower reaction rates compared to chemical methods. |
| Typical Yield | Good to excellent (often >70%). | Variable, can be high for simple dipeptides but decreases with complexity. | Moderate to high, highly dependent on enzyme and substrate compatibility. |
| Purity | Generally high after cleavage and purification. | High, as intermediates are purified at each step. | Very high due to enzyme specificity. |
| Scalability | Well-suited for small to medium scale (mg to g). | Excellent for large-scale industrial production (kg). | Potentially scalable, but can be limited by enzyme cost and stability. |
In-Depth Analysis of Synthetic Routes
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most widely used method for peptide synthesis due to its efficiency and amenability to automation. The C-terminal amino acid is first anchored to an insoluble polymer resin, and subsequent amino acids are added in a stepwise manner. The key advantage is that excess reagents and byproducts are removed by simple filtration and washing, eliminating the need for purification of intermediate peptides.
Common SPPS Strategies for Dipeptide Hydrazides:
-
Fmoc/tBu Strategy: This is the most common approach, utilizing the acid-labile tert-butyl (tBu) group for side-chain protection and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for α-amino protection. The dipeptide hydrazide is typically synthesized on a 2-chlorotrityl chloride (2-CTC) resin pre-loaded with hydrazine.
-
Boc/Bzl Strategy: This classic method employs the acid-labile tert-butyloxycarbonyl (Boc) group for α-amino protection and benzyl-based groups for side-chain protection. Merrifield resin is a common solid support for this strategy.
Quantitative Data for SPPS of Dipeptide Hydrazides
| Dipeptide Hydrazide | Resin | Coupling Reagent | Cleavage Cocktail | Yield (%) | Purity (%) | Reference |
| H-Ala-azaAla-Glu-Leu-Ala-Leu-N2H3 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| Ac-Leu-Ser-Gly-azaAla-Gly-Phe-Ser-Leu-NH2 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
Solution-Phase Peptide Synthesis
Solution-phase synthesis involves the coupling of amino acids in a suitable solvent. Each intermediate dipeptide is isolated and purified before the next coupling step. While this method can be more time-consuming and labor-intensive for longer peptides, it is highly scalable and can be cost-effective for the large-scale production of simple dipeptides.
The choice of coupling reagent is critical to prevent racemization and ensure high yields. Common coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), as well as uronium/phosphonium reagents like HATU and HBTU.[2][3]
Quantitative Data for Solution-Phase Synthesis of Dipeptides
| Dipeptide | Coupling Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| Z-(D)-Phg-Pro-NH2 | T3P® | Dichloromethane | Not Specified | 96 | |
| Cbz-Phe-Leu | DCC | AOT reversed micelles | 80 h | 56.5 | [4] |
| N-Fmoc-Phe-Leu-Tag | T3P® | Dichloromethane or Anisole | 5 min | 91-98 |
Enzymatic Synthesis
Enzymatic peptide synthesis offers a green and highly specific alternative to chemical methods. Proteases, such as papain and thermolysin, are used to catalyze the formation of peptide bonds in an aqueous environment under mild conditions. This method completely avoids racemization and the need for side-chain protecting groups for many amino acids.
The primary challenge in enzymatic synthesis is the potential for the enzyme to also catalyze the hydrolysis of the newly formed peptide bond. This can be mitigated by strategies such as product precipitation or working in low-water environments.
Quantitative Data for Enzymatic Synthesis of Dipeptides
| Dipeptide | Enzyme | pH | Temperature (°C) | Yield (%) | Reference |
| Z-Phe-Gly-NH-N(CH3)2 | Papain | Not Specified | Not Specified | 97.5 | [5] |
| Bz-Arg-Gly-NH2 | Subtilisin | 7-10 | Not Specified | 83 | [5] |
| Poly(HisGly) | Papain | Not Specified | 25 | 32 | [6] |
Experimental Protocols
Detailed Protocol for Fmoc-SPPS of a Dipeptide Hydrazide on 2-Chlorotrityl Chloride Resin
This protocol is a general guideline and may require optimization for specific dipeptide sequences.
-
Resin Preparation:
-
Swell 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol/g) in dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
-
Hydrazine Loading:
-
Dissolve Fmoc-hydrazine (2 eq) and diisopropylethylamine (DIEA) (4 eq) in a mixture of DCM and dimethylformamide (DMF) (1:1, v/v).
-
Add the solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DCM (3x), DMF (3x), and finally DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF (10 mL) to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF (10 mL) and shake for an additional 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
First Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.
-
Add the solution to the resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Second Amino Acid Coupling (Repeat Steps 3 & 4):
-
Perform Fmoc deprotection as described in step 3.
-
Couple the second Fmoc-protected amino acid as described in step 4.
-
-
Final Fmoc Deprotection:
-
Perform Fmoc deprotection as described in step 3.
-
-
Cleavage from Resin:
-
Wash the resin with DCM (5x) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude dipeptide hydrazide by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with cold ether.
-
-
Purification:
-
Purify the crude dipeptide hydrazide by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
-
Characterize the final product by mass spectrometry (MS).
-
Detailed Protocol for Solution-Phase Synthesis of a Dipeptide Hydrazide
This protocol is a general guideline for a DCC/HOBt mediated coupling.
-
Activation of the First Amino Acid:
-
Dissolve the N-protected amino acid (e.g., Boc-Phe-OH) (1 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 eq) dissolved in a small amount of anhydrous DMF dropwise.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the C-terminal amino acid hydrazide (e.g., H-Leu-NHNH₂) (1 eq) in anhydrous DMF.
-
Filter the activated ester solution from step 1 to remove the DCU precipitate directly into the flask containing the amino acid hydrazide.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any further DCU precipitate.
-
Evaporate the DMF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 5% NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude protected dipeptide hydrazide by column chromatography on silica gel.
-
-
Deprotection:
-
To remove the Boc protecting group, dissolve the protected dipeptide hydrazide in a solution of 20-50% TFA in DCM.
-
Stir the reaction for 1-2 hours at room temperature.
-
Evaporate the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the dipeptide hydrazide trifluoroacetate salt.
-
-
Final Purification and Characterization:
-
Purify the final product by RP-HPLC.
-
Characterize by MS and NMR spectroscopy.
-
Detailed Protocol for Enzymatic Synthesis of a Dipeptide Hydrazide
This protocol is a general guideline using papain.
-
Reaction Setup:
-
Dissolve the N-protected amino acid ester (e.g., Z-Phe-OEt) (1 eq) and the amino acid hydrazide (e.g., H-Gly-NHNH₂) (1.5 eq) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5). A small amount of a co-solvent like DMSO may be needed to dissolve the starting materials.
-
Add a solution of papain (e.g., 1-5 mg/mL) to the reaction mixture. The enzyme may be free or immobilized on a solid support.
-
-
Reaction Monitoring:
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle shaking.
-
Monitor the progress of the reaction by RP-HPLC.
-
-
Work-up and Product Isolation:
-
Once the reaction has reached completion (or equilibrium), stop the reaction by denaturing the enzyme (e.g., by adding a denaturant or by heat treatment if the product is stable). If using an immobilized enzyme, it can be removed by filtration.
-
If the product precipitates from the reaction mixture, it can be isolated by centrifugation or filtration.
-
If the product is soluble, it can be extracted with an organic solvent (e.g., ethyl acetate) after adjusting the pH of the aqueous solution.
-
-
Purification and Characterization:
-
Purify the crude dipeptide hydrazide by column chromatography or RP-HPLC.
-
Characterize the final product by MS and NMR spectroscopy.
-
Decision-Making Workflow for Selecting a Synthetic Route
The choice of the optimal synthetic route for a dipeptide hydrazide depends on several factors. The following diagram provides a decision-making workflow to guide researchers in selecting the most appropriate method based on their specific requirements.
Caption: A decision tree to guide the selection of a synthetic route for dipeptide hydrazides.
Conclusion
The synthesis of dipeptide hydrazides can be effectively achieved through solid-phase, solution-phase, and enzymatic methods.
-
Solid-phase peptide synthesis is often the method of choice for research and development due to its high efficiency and amenability to automation, especially for complex sequences.
-
Solution-phase synthesis remains a powerful tool for the large-scale, cost-effective production of simpler dipeptide hydrazides.
-
Enzymatic synthesis is an excellent option when stereochemical purity is paramount and green chemistry principles are a priority, although its substrate scope is more limited.
The selection of the most appropriate method should be based on a careful consideration of the desired scale, the complexity of the dipeptide sequence, cost, and the importance of stereochemical integrity. This guide provides the necessary information for researchers to make an informed decision and to successfully synthesize the desired dipeptide hydrazides for their specific applications.
References
- 1. Synthesis of azaalanine peptides using the solid phase method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Boc-DL-Trp-DL-Val-NHNH2: A Procedural Guide
Disclaimer: No specific Safety Data Sheet (SDS) for Boc-DL-Trp-DL-Val-NHNH2 was found. Therefore, this substance should be handled as a chemical of unknown toxicity and hazards. The following procedures are based on general best practices for laboratory chemical waste. Always consult with your institution's Environmental Health & Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Immediate Safety and Handling Principles
When handling this compound, it is crucial to assume it may be hazardous. Researchers, scientists, and drug development professionals should adhere to the following core safety principles:
-
Treat as Hazardous: In the absence of specific data, all waste containing this compound must be treated as hazardous chemical waste.
-
Avoid Environmental Release: Do not dispose of this chemical down the drain or in the regular trash.[1][2][3] Such actions can harm aquatic life and are often in violation of environmental regulations.[1]
-
Utilize Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety goggles, a lab coat, and appropriate chemical-resistant gloves.[4] Gloves should be inspected before use and disposed of properly after handling.[4]
-
Prevent Dust Formation: As a solid, care should be taken to avoid creating and inhaling dust.[4] If dust formation is possible, respiratory protection may be necessary.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure, unused product, contaminated labware (e.g., weigh boats, spatulas), and solutions.
-
Segregate this waste from other laboratory waste streams to await proper disposal.
2. Containment and Packaging:
-
Solid Waste: Place the solid this compound and any contaminated disposable labware into a robust, sealable, and chemically compatible container. The container should be clearly labeled as hazardous waste.
-
Liquid Waste: If the compound is in solution, it should be collected in a designated, leak-proof hazardous waste container. The solvents and reagents used in peptide synthesis are often hazardous themselves and must be disposed of accordingly.[5][6][7]
-
Empty Containers: Any "empty" containers that previously held the compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
3. Labeling:
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
List all other components and their approximate percentages if it is a mixture (e.g., solvents).
-
Accumulation Start Date (the date the first drop of waste was added).
-
Your Name, Department, and Contact Information.
-
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage facility.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
5. Final Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[2]
-
Do not attempt to neutralize or treat the chemical waste unless it is a documented and approved part of an experimental procedure.[2]
Data on Associated Laboratory Chemicals
While specific quantitative data for this compound is unavailable, the synthesis of such a peptide involves various hazardous chemicals. The table below summarizes key data for common reagents and solvents used in Solid-Phase Peptide Synthesis (SPPS).
| Chemical | Common Use in SPPS | Key Hazards | Disposal Considerations |
| Dimethylformamide (DMF) | Solvent | Reproductive Hazard, Irritant | Collect as hazardous waste. Avoid drain disposal. |
| Piperidine | Fmoc deprotection | Flammable, Toxic, Corrosive | Collect as hazardous waste. Keep away from acids. |
| Trifluoroacetic Acid (TFA) | Cleavage from resin | Severe Skin Burns, Eye Damage, Corrosive | Collect as hazardous waste. Neutralize with caution under controlled conditions by trained personnel only. |
| Dichloromethane (DCM) | Solvent | Suspected Carcinogen, Irritant | Collect as hazardous waste. Avoid drain disposal. |
Experimental Workflow Visualization
The synthesis of a protected dipeptide like this compound typically occurs via a step-wise process, often using Solid-Phase Peptide Synthesis (SPPS). The logical workflow for this process is illustrated below.
Caption: General workflow for the synthesis of a protected dipeptide hydrazide.
References
- 1. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 5. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. biotage.com [biotage.com]
Personal protective equipment for handling Boc-DL-Trp-DL-Val-NHNH2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Boc-DL-Trp-DL-Val-NHNH2. The following procedures are based on best practices for similar chemical compounds and are intended to ensure the safe handling and disposal of this substance.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommended PPE is summarized in the table below.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standard. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves should be worn. Inspect gloves before each use and replace them immediately if contaminated or damaged.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, such as Nomex®, should be worn fully buttoned to cover as much skin as possible.[1] |
| Respiratory Protection | Respirator | An appropriate respirator is recommended to avoid inhalation of dust particles.[2] If engineering controls are not sufficient, a respirator program including medical evaluations and fit testing may be required.[1] |
| Footwear | Closed-Toe Shoes | Shoes that cover the entire foot are mandatory in the laboratory.[1] |
Experimental Protocols
Handling and Storage:
-
Avoid inhalation, ingestion, and contact with eyes, skin, and clothing.[2]
-
Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry place. A recommended storage temperature is -20°C.[2]
Disposal Plan:
-
Dispose of waste by sweeping up the material, placing it in a sealed bag, and holding it for waste disposal.[2] Avoid generating dust.[2]
-
Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
All disposal methods must comply with federal, state, and local environmental regulations.[2]
Emergency Procedures
In the event of exposure, follow these first-aid measures:
-
Inhalation: Move the person to fresh air and keep them comfortable. Seek medical attention.[2]
-
Skin Contact: Wash the affected area with plenty of water. If irritation occurs, seek medical attention.[2]
-
Eye Contact: Rinse eyes cautiously with water for several minutes. Seek medical attention.[2]
-
Ingestion: Rinse the mouth with water. Seek medical attention.[2]
In case of a fire, use a water spray, carbon dioxide, dry chemical powder, or another appropriate foam to extinguish.[2] Firefighters should wear self-contained breathing apparatus and full protective clothing.[2] For accidental spills, wear a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves.[2]
Logical Workflow for Handling and Disposal
The following diagram illustrates the step-by-step process for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
